2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAAUAZTLUBBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372102 | |
| Record name | 1-Methyl-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7117-31-9 | |
| Record name | 1-Methyl-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7117-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, a member of the benzothiazine class of heterocyclic compounds, has garnered significant interest in medicinal chemistry. Benzothiazines are recognized for their diverse pharmacological activities, serving as scaffolds for drugs with anti-inflammatory, analgesic, and antimicrobial properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery and development.
Physicochemical Properties
This compound is a crystalline powder, typically faint yellow in color. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7117-31-9 | [1] |
| Molecular Formula | C₉H₉NO₃S | [2] |
| Molecular Weight | 211.24 g/mol | [2] |
| Melting Point | 117-118 °C | [3] |
| Boiling Point | 379.3±45.0 °C (Predicted) | [3] |
| Density | 1.404±0.06 g/cm³ (Predicted) | [3] |
| pKa | -4.32±0.20 (Predicted) | [3] |
Structural Elucidation: The molecular structure of this compound has been confirmed by X-ray crystallography[5]. The heterocyclic thiazine ring adopts a half-boat conformation, with the sulfur atom out of the plane of the other atoms in the ring[5]. The sulfonyl group is nearly perpendicular to the benzene ring[5].
Synthesis and Characterization
The synthesis of 2,1-benzothiazine derivatives has been approached through various routes, often involving cyclization reactions. While a specific, detailed, step-by-step protocol for the title compound is not consolidated in a single source, the general strategies can be inferred from the synthesis of its derivatives.
General Synthetic Approach
A common pathway to the 2,1-benzothiazine core involves the cyclization of N-substituted sulfonamides derived from anthranilic acid esters or related compounds.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Characterization
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Characteristic signals include those for the N-methyl group, the methylene protons of the thiazine ring, and the aromatic protons of the benzene ring. For derivatives, specific proton signals can be used to confirm structural modifications[2].
-
¹³C NMR: The carbon spectrum provides key information on the carbonyl carbon, the aromatic carbons, and the carbons of the N-methyl and methylene groups, confirming the overall carbon framework[2].
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl (S=O) and carbonyl (C=O) groups, which are key functional groups in the molecule[6].
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity[7].
Reactivity and Stability
The chemical reactivity of this compound is centered around its key functional groups: the ketone at the 4-position, the active methylene group at the 3-position, and the sulfonamide moiety within the heterocyclic ring.
Key Reactions
-
Reaction at the Carbonyl Group: The ketone at the 4-position is a key site for chemical modification. For instance, it readily reacts with hydrazine hydrate to form the corresponding 4-hydrazono derivative. This hydrazone can then be used as a versatile intermediate for the synthesis of a wide range of derivatives through condensation with various aldehydes and ketones[1][2][6].
Reaction with Hydrazine:
Caption: Reaction of this compound with hydrazine and subsequent derivatization.
-
Reactions involving the Methylene Group: The methylene group adjacent to the carbonyl and sulfonyl groups can be activated for various condensation and substitution reactions, allowing for the introduction of diverse substituents at the 3-position.
Stability and Degradation
Detailed studies on the stability of this compound under various conditions such as pH, temperature, and light are not extensively reported in the literature. However, the stability of the benzothiazine ring can be a concern under certain conditions. For example, benzothiazine derivatives with a carboxylic acid function at the C-3 position have been reported to exhibit low stability under both acidic and basic conditions, which can complicate synthetic manipulations[4]. The sulfoxide derivatives of benzothiazines are also known to undergo rearrangement reactions[8]. Further investigation into the degradation pathways of this compound is warranted to understand its shelf-life and potential metabolic fate.
Potential Applications in Drug Development
The 2,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.
-
Anti-inflammatory and Analgesic Agents: A significant body of research has focused on the development of benzothiazine derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarities to established drugs like piroxicam and meloxicam, which also contain a benzothiazine dioxide core, underscore the potential of this chemical class[9][10]. Derivatives of 4-hydroxy-2,1-benzothiazine-3-carboxamides, in particular, have shown promising analgesic and anti-inflammatory effects[9].
-
Enzyme Inhibition: Derivatives of 2,1-benzothiazin-4(3H)-one have been investigated as inhibitors of various enzymes. For instance, certain hydrazone derivatives have shown potent inhibitory activity against monoamine oxidase (MAO) A and B, suggesting their potential for the treatment of neurological disorders such as depression and Parkinson's disease[2][6].
-
Antimicrobial and Other Activities: The benzothiazine nucleus has been incorporated into molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties[5][11].
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical landscape and significant potential in the field of drug discovery. Its core structure provides a robust platform for the synthesis of diverse derivatives with a wide range of pharmacological activities. While foundational knowledge of its properties and synthesis exists, further in-depth studies on its quantitative solubility, stability, and degradation pathways will be crucial for its advancement as a lead compound in therapeutic development. The continued exploration of the chemical space around the 2,1-benzothiazine nucleus holds promise for the discovery of novel and effective therapeutic agents.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investiga ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07045F [pubs.rsc.org]
- 2. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rearrangement of benzothiazine sulphoxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazines | Fisher Scientific [fishersci.com]
- 11. easpublisher.com [easpublisher.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,1-Benzothiazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the 2,1-benzothiazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis and characterization of 2,1-benzothiazine derivatives, emphasizing the rationale behind methodological choices and providing actionable protocols for laboratory application.
The Significance of the 2,1-Benzothiazine Core
The 2,1-benzothiazine framework, a fusion of a benzene and a thiazine ring, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][3] Notably, 2,1-benzothiazine 2,2-dioxides have emerged as promising inhibitors of enzymes such as monoamine oxidases (MAOs) and Dengue NS5 RNA-dependent RNA polymerase, highlighting their potential in treating neurological disorders and viral infections.[1][4] The versatility of the 2,1-benzothiazine core allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.
Strategic Approaches to the Synthesis of 2,1-Benzothiazine Derivatives
The construction of the 2,1-benzothiazine ring system can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction efficiency and scalability.
Foundational Synthetic Methodologies
A common and effective approach to synthesize 2,1-benzothiazine 2,2-dioxides involves a multi-step sequence starting from readily available precursors like methyl anthranilate. This method typically includes sulfonamide formation, N-alkylation/arylation, and subsequent intramolecular cyclization.[5]
The following diagram illustrates a generalized synthetic pathway for the preparation of 2,1-benzothiazine 2,2-dioxides:
Caption: Generalized synthetic pathway for 2,1-benzothiazine 2,2-dioxides.
This foundational strategy offers a high degree of flexibility in introducing substituents at the nitrogen atom (N-1) and on the aromatic ring, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Advanced and Greener Synthetic Routes
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods.[3] These include:
-
Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular Heck cyclization has been reported as an efficient method for synthesizing highly functionalized 1,2-benzothiazine 1,1-dioxides, a related class of compounds, in good yields.[6] Similar strategies can be adapted for 2,1-benzothiazine synthesis.
-
One-Pot Reactions: The development of one-pot, multi-component reactions provides a streamlined approach to complex benzothiazine derivatives, reducing reaction time, cost, and waste generation.[7][8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[3]
The causality behind adopting these modern techniques lies in their adherence to the principles of green chemistry, offering advantages in terms of atom economy, energy efficiency, and reduced use of hazardous reagents.
Comprehensive Characterization of 2,1-Benzothiazine Derivatives
The unambiguous identification and purity assessment of newly synthesized 2,1-benzothiazine derivatives are paramount. A multi-technique approach is essential for a thorough characterization.
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
| Technique | Information Obtained | Typical Spectral Features for 2,1-Benzothiazine Derivatives |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Aromatic protons in the range of δ 7.0-8.5 ppm; signals for substituents on the nitrogen and the thiazine ring.[1][9] |
| ¹³C NMR | Carbon skeleton and functional groups. | Characteristic signals for aromatic carbons and carbons of the thiazine ring; SO₂ group influences adjacent carbon shifts.[9][10] |
| FT-IR | Presence of functional groups. | Strong absorptions for the S=O stretching of the SO₂ group (around 1330 and 1150 cm⁻¹); C=N stretching for certain derivatives.[1][9] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the molecular ion peak (M⁺) to confirm the molecular formula; fragmentation can help in structural elucidation.[11] |
Chromatographic and Crystallographic Methods
Chromatographic techniques are crucial for assessing the purity of the synthesized compounds and for the separation of isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of benzothiazine derivatives and can be adapted for chiral separations to resolve enantiomers.[11][12][13]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks.[11][13]
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming its constitution and stereochemistry.[6][14] This technique is invaluable for understanding the spatial arrangement of atoms and intermolecular interactions in the solid state.[14]
The following diagram outlines a typical experimental workflow for the characterization of a newly synthesized 2,1-benzothiazine derivative:
Caption: A standard workflow for the characterization of 2,1-benzothiazine derivatives.
Experimental Protocols
The following provides a generalized, step-by-step methodology for key experimental procedures. It is crucial to consult specific literature for reaction conditions tailored to particular substrates.
General Procedure for the Synthesis of 1-Alkyl-2,1-benzothiazine-2,2-dioxides
-
Sulfonylation of Methyl Anthranilate: To a solution of methyl anthranilate in pyridine, slowly add methanesulfonyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
N-Alkylation: To the resulting sulfonamide in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and the desired alkyl halide. Heat the mixture until the starting material is consumed.
-
Intramolecular Cyclization: Treat the N-alkylated intermediate with a strong base (e.g., sodium ethoxide in ethanol) and heat under reflux to induce cyclization.
-
Work-up and Purification: After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Protocol for Characterization
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for FT-IR analysis. Dissolve a sample in a volatile solvent for mass spectrometry.
-
Data Acquisition: Record ¹H NMR, ¹³C NMR, FT-IR, and mass spectra using standard instrument parameters.
-
Data Analysis: Analyze the obtained spectra to confirm the presence of characteristic peaks and fragmentation patterns corresponding to the expected structure.
-
Purity Determination: Inject a solution of the compound into an HPLC system equipped with a suitable column and detector to determine its purity.
Conclusion and Future Perspectives
The 2,1-benzothiazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these compounds. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the scientific integrity of subsequent biological evaluations. Future research in this area will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic routes, as well as the exploration of novel biological applications for this versatile class of heterocyclic compounds.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized 2,1-benzothiazine 2,2-dioxides as new inhibitors of Dengue NS5 RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatographic separation of 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
Biological activity of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid.
An In-Depth Technical Guide to the Biological Activity of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic Acid and its Derivatives
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid and its associated derivatives. This class of compounds has emerged as a promising scaffold in the search for novel analgesic and anti-inflammatory agents.
Introduction: The Benzothiazine Scaffold in Medicinal Chemistry
The benzothiazole and benzothiazine core structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Within this family, derivatives of 2,1-benzothiazine have been a focus of research, particularly as non-steroidal anti-inflammatory drugs (NSAIDs).
The subject of this guide, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid, is a notable analog of the 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid series, a class that includes well-known oxicam drugs. The replacement of the 4-hydroxyl group with a methyl group is a key example of bioisosteric replacement, a strategy used to modulate a molecule's pharmacological and pharmacokinetic properties while maintaining or enhancing its biological activity[4][5]. Preclinical studies have demonstrated that this modification yields compounds with significant analgesic and anti-inflammatory effects, in some cases exceeding the potency of established drugs like Piroxicam and Meloxicam[5][6].
This document will explore the chemical synthesis, elucidate the pharmacological profile through key in-vivo assays, delve into the structure-activity relationships that govern efficacy, and provide detailed experimental protocols for researchers in the field.
Chemical Synthesis and Structural Characterization
The foundation of studying this compound class lies in a robust and reproducible synthetic strategy. The parent acid is typically prepared via the alkaline hydrolysis of its corresponding methyl ester, a process that must be carefully controlled to prevent decarboxylation[7].
The general synthetic pathway allows for the creation of a diverse library of derivatives, which is essential for exploring structure-activity relationships.
The structures of all synthesized compounds are rigorously confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction analysis. X-ray crystallography has proven particularly insightful, revealing, for instance, that different polymorphic forms of the same ester derivative can exist, a factor that profoundly impacts biological activity[4][6][8].
Pharmacological Profile: Analgesic and Anti-inflammatory Activity
The primary therapeutic potential of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid and its derivatives lies in their potent analgesic and anti-inflammatory properties[8][9].
Hypothesized Mechanism of Action
While direct enzymatic assays are not extensively detailed in the reviewed literature, the consistent comparison to oxicam-based NSAIDs strongly suggests that these compounds function by inhibiting the cyclooxygenase (COX) enzymes. By blocking COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
In-Vivo Efficacy
The standard and most informative preclinical model used to evaluate this class of compounds is the carrageenan-induced paw edema test in rats. This model is exceptionally valuable because it allows for the simultaneous assessment of anti-inflammatory and analgesic effects. Carrageenan injection induces a localized, acute inflammation, and the reduction in paw swelling (edema) serves as a quantifiable measure of anti-inflammatory activity. The associated pain response (hyperalgesia) can also be measured, providing data on analgesic efficacy[8][10].
Another key assay is the thermal tail-flick test , which assesses the response to a thermal pain stimulus. This test is useful for identifying centrally and peripherally acting analgesics. In this model, several N-alkylated derivatives of the parent compound demonstrated a statistically significant analgesic effect, with the majority inhibiting the thermal pain response more effectively than piroxicam at the same dose[4][5].
Comparative Activity Data
The following table summarizes the anti-inflammatory and analgesic activity of the parent acid and its sodium salt compared to the reference drug Diclofenac sodium in the carrageenan edema model.
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Edema Reduction) | Analgesic Activity (% Increase in Pain Threshold) | Reference |
| 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid | 20 | 38.5% | 71.4% | [8] |
| Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylate | 20 | 44.2% | 78.6% | [8] |
| Diclofenac sodium (Reference) | 20 | 51.9% | 85.7% | [8] |
These results indicate that while the reference drug shows higher activity, the core compound and its salt possess both moderate anti-inflammatory and high analgesic properties[8]. Further derivatization has led to even more potent compounds. For instance, the N-methyl-substituted methyl ester analog was found to exceed the analgesic activity of not only piroxicam but also the more potent meloxicam[5].
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core structure has yielded critical insights into the features that govern biological activity.
-
Bioisosteric Replacement: The initial design principle—replacing the 4-OH group of oxicam-like structures with a 4-CH₃ group—was validated, successfully retaining and, in some cases, enhancing the analgesic effect[4][5].
-
N-Alkylation: Substitution at the N-1 position of the benzothiazine ring with alkyl groups significantly influences analgesic potency. A study of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates (where R is an alkyl group) found that all synthesized compounds showed a pronounced analgesic effect[9].
-
C3-Carboxyl Modification: The carboxylic acid at position 3 is a prime target for modification.
-
Esters: The ethyl ester of the parent acid was found to crystallize in two different polymorphic forms (monoclinic and orthorhombic). Remarkably, the monoclinic form proved to be a powerful analgesic and anti-inflammatory agent exceeding both Piroxicam and Meloxicam, whereas the orthorhombic form exhibited only weak to moderate effects. This highlights the critical importance of spatial conformation for activity[6][9].
-
Amides: Synthesizing N-alkylcarboxamides has been shown to sometimes lead to a significant reduction in anti-inflammatory effects while preserving analgesic activity[11]. This suggests a potential pathway to developing potent analgesics with a reduced side-effect profile associated with strong anti-inflammatory action.
-
-
Benzene Ring Substitution: In the related 4-hydroxy series, modification of the benzene ring was found to be an effective method for enhancing analgesic properties, with substitution at position 7 being particularly effective[12][13]. This suggests a promising avenue for further optimization of the 4-methyl series.
Preclinical Safety Profile: Gastric Tolerance
A significant drawback of long-term NSAID use is the risk of gastrointestinal damage, including ulceration. A key objective in developing new analgesics is to improve gastric safety.
A study on an amide derivative, N-(4-methoxybenzyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide (referred to as compound NI-9), investigated its effect on the gastric mucosa of rats after 28 days of administration. The results were highly encouraging[14].
| Compound | Dose (mg/kg) | Ulcer Incidence | Ulcer Index (Severity) | Reference |
| Compound NI-9 | 3 | 71.4% | 1.8 ± 0.2 | [14] |
| Meloxicam (Reference) | 5 | 85.7% | 3.1 ± 0.3 | [14] |
Compound NI-9 demonstrated a superior safety profile, with an ulcer index 1.73 times lower than that of meloxicam. This suggests that the damaging effect was less severe and may indicate a different interaction with the protective mechanisms of the gastric mucosa[14]. This finding underscores the potential of this chemical class to yield drugs with an improved therapeutic window.
Detailed Experimental Protocols
For researchers aiming to work with this class of compounds, the following validated protocols provide a starting point.
Protocol 1: Synthesis of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid (Monohydrate)
This protocol is adapted from the method described by Ukrainets et al.[7][8].
-
Hydrolysis: Add methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (0.01 mol) to a solution of sodium hydroxide (0.02 mol) in 50 mL of water.
-
Reflux: Heat the reaction mixture to boiling and maintain reflux for 4 hours. The progress of the hydrolysis can be monitored via Thin Layer Chromatography (TLC).
-
Cooling & Filtration: After 4 hours, cool the reaction mixture to room temperature. Filter the solution to remove any unreacted starting material or impurities.
-
Acidification: Carefully acidify the clear filtrate to a pH of 2 using concentrated hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold water and then dry it in the air.
-
Characterization: The final product, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid monohydrate, can be characterized by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In-Vivo Evaluation using Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing anti-inflammatory and analgesic activity[8][10]. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Acclimatization: Use male Wistar rats (200-250 g). Allow them to acclimatize for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group (e.g., Diclofenac, 20 mg/kg), and test compound groups (e.g., 20 mg/kg).
-
Drug Administration: Administer the test compounds, reference drug, or vehicle (e.g., 1% starch solution) orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before carrageenan injection, measure the initial paw volume of each rat's right hind paw using a plethysmometer. This is the baseline (V₀).
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.
-
Anti-inflammatory Assessment: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ). The percentage of edema inhibition is calculated at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vₜ - V₀.
-
Analgesic Assessment (Hyperalgesia): At the same time points, assess the pain threshold using an analgesy-meter (e.g., Randall-Selitto test), which applies a linearly increasing pressure to the inflamed paw. The pressure at which the rat withdraws its paw is recorded. The increase in pain threshold compared to the control group indicates analgesia.
Conclusion and Future Outlook
The 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-3-carboxylic acid scaffold represents a highly promising platform for the development of new analgesic and anti-inflammatory agents. The bioisosteric replacement of the 4-hydroxy group with a methyl group has been validated as a successful strategy, yielding compounds with potency comparable or superior to established NSAIDs like piroxicam and meloxicam.
Key takeaways for drug development professionals include:
-
High Potency: N-alkylation and esterification can produce derivatives with exceptionally strong analgesic properties.
-
Improved Safety Potential: Amide derivatives have shown a promising separation of analgesic effects from gastrointestinal toxicity, a critical goal in NSAID research.
-
Stereochemical Importance: The profound difference in activity between polymorphic forms highlights the need for rigorous solid-state characterization during development.
Future research should focus on elucidating the precise mechanism of action through COX-1/COX-2 enzymatic assays, conducting comprehensive pharmacokinetic (ADME) studies, and further exploring the structure-activity relationships to optimize both potency and the safety profile.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 4. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2- Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Inner Workings of a Mycobacterial Assassin: A Technical Guide to the Mechanism of Action of Benzothiazinones
Introduction: A New Paradigm in Anti-Tuberculosis Therapy
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutics with unique mechanisms of action.[1][2] Among the most promising new classes of anti-tubercular agents are the benzothiazinones (BTZs), synthetic nitroaromatic compounds that exhibit potent bactericidal activity against Mtb at nanomolar concentrations.[1][3] This guide provides an in-depth technical exploration of the molecular mechanism by which benzothiazinones, exemplified by the lead compound BTZ043, exert their lethal effect on mycobacteria. We will delve into the specific molecular target, the intricate chemistry of drug activation and covalent modification, and the experimental methodologies that have been pivotal in elucidating this elegant and highly effective mechanism of action.
The Achilles' Heel: DprE1, a Gatekeeper of Mycobacterial Cell Wall Integrity
The remarkable efficacy of benzothiazinones stems from their highly specific targeting of a critical enzyme in the mycobacterial cell wall biosynthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][6] This enzyme is a key player in the synthesis of arabinogalactan and lipoarabinomannan, two essential polysaccharides that form the backbone of the unique and highly impermeable mycobacterial cell wall.[7][8][9]
DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][2][10] DPA serves as the sole donor of arabinofuranose residues for the construction of the arabinan domains of both arabinogalactan and lipoarabinomannan.[2][6] The inhibition of DprE1 effectively severs the supply line for a fundamental building block of the cell wall, leading to a catastrophic loss of structural integrity and, ultimately, bacterial cell death.[5][11] The essentiality of DprE1 for mycobacterial survival has been experimentally validated, making it an ideal target for therapeutic intervention.[12]
Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.
A Suicide Mission: The Covalent Inhibition of DprE1
Benzothiazinones are not conventional enzyme inhibitors; they are highly sophisticated prodrugs that are activated within the mycobacterium to become irreversible, covalent inhibitors of DprE1.[6][13][14] This "suicide inhibition" mechanism is a key contributor to their extraordinary potency.[15] The process can be dissected into a series of precise molecular events:
-
Enzymatic Activation: The journey of a benzothiazinone molecule begins with its entry into the active site of DprE1. Here, the flavin adenine dinucleotide (FAD) cofactor, in its reduced form (FADH₂), plays a crucial role. The essential 8-nitro group of the benzothiazinone is reduced by the enzyme-bound FADH₂ to a highly reactive nitroso derivative.[1][6][13][16] This activation step is intrinsically linked to the catalytic cycle of the enzyme, making the inhibitor highly specific for its target.[15]
-
Nucleophilic Attack: The electrophilic nitroso intermediate is immediately susceptible to nucleophilic attack. A conserved cysteine residue within the DprE1 active site (Cys387 in M. tuberculosis) acts as the nucleophile, with its thiol group attacking the nitroso moiety.[1][6][13]
-
Formation of a Covalent Adduct: This nucleophilic attack results in the formation of a stable, covalent semimercaptal adduct between the benzothiazinone and the Cys387 residue of DprE1.[1][6] This irreversible modification of the enzyme's active site renders it permanently inactive, completely halting the conversion of DPR to its downstream products.[5][6]
Caption: Covalent inhibition of DprE1 by benzothiazinones.
Experimental Validation: Deconstructing the Mechanism
The elucidation of the benzothiazinone mechanism of action is a testament to the power of a multidisciplinary scientific approach. A confluence of genetic, biochemical, and structural biology techniques has provided irrefutable evidence for the suicide inhibition of DprE1.
Key Experimental Workflows
Caption: Workflow for validating the mechanism of DprE1 inhibitors.
Detailed Methodologies
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the in vitro potency of benzothiazinones against M. tuberculosis.
-
Protocol:
-
Prepare serial dilutions of the benzothiazinone compound in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement).
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Causality: A low MIC value (in the ng/mL range for BTZ043) indicates high whole-cell potency, suggesting a highly specific and effective mechanism of action.[4][5]
2. DprE1 Enzyme Inhibition Assay (Resazurin-Based Redox Assay)
-
Objective: To directly measure the inhibition of purified DprE1 enzyme activity.
-
Protocol:
-
Purify recombinant M. tuberculosis DprE1 protein.
-
In a 96-well plate, combine the purified DprE1 enzyme, its substrate (DPR or a suitable analog like farnesylphosphoryl-β-D-ribofuranose), and the benzothiazinone inhibitor at various concentrations.
-
The reduction of the DprE1 cofactor FAD to FADH₂ during substrate oxidation is coupled to the reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent product, resorufin.
-
Monitor the increase in fluorescence over time to determine the rate of enzyme activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Causality: This assay directly demonstrates that the compound inhibits the enzymatic activity of DprE1. Kinetic analysis can further reveal time-dependent, irreversible inhibition, which is characteristic of covalent inhibitors.[17]
3. Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To provide direct physical evidence of the covalent modification of DprE1 by the benzothiazinone.
-
Protocol:
-
Incubate purified DprE1 with the benzothiazinone compound and the substrate to allow for the formation of the covalent adduct.
-
Analyze the intact protein-drug complex using electrospray ionization mass spectrometry (ESI-MS) to detect a mass shift corresponding to the addition of the activated drug molecule.
-
Alternatively, subject the modified protein to proteolytic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the specific peptide containing the Cys387 residue and confirm its modification by the benzothiazinone.
-
-
Causality: This method provides unambiguous proof of the covalent bond formation between the drug and the target enzyme at a specific amino acid residue.[1][6]
4. X-ray Crystallography of the DprE1-BTZ Complex
-
Objective: To visualize the three-dimensional structure of the DprE1 enzyme in complex with the benzothiazinone inhibitor at atomic resolution.
-
Protocol:
-
Generate the DprE1-BTZ covalent adduct in vitro.
-
Crystallize the protein-inhibitor complex.
-
Collect X-ray diffraction data from the crystals.
-
Solve and refine the crystal structure.
-
-
Causality: The resulting crystal structure provides a detailed snapshot of the inhibitor bound within the active site, confirming the covalent linkage to Cys387 and revealing the specific molecular interactions that contribute to the high-affinity binding.[1][3][18][19]
Quantitative Data Summary
| Parameter | Compound | Value | Significance |
| MIC | BTZ043 | 1 - 30 ng/mL | Exceptional whole-cell potency against M. tuberculosis.[4] |
| IC₅₀ (DprE1) | PBTZ169 | 0.02 - 0.79 µM | Direct and potent inhibition of the target enzyme.[19] |
| k_inact/K_I | Nitro-BTZs | High | Efficient time-dependent, irreversible inhibition.[20] |
| Resistance Mutation | BTZ043 | Cys387Ser/Gly | Confirms Cys387 as the critical residue for covalent binding.[1] |
Conclusion: A Platform for Future Drug Development
The mechanism of action of benzothiazinones represents a triumph of modern drug discovery. Their identity as suicide inhibitors of the essential mycobacterial enzyme DprE1 provides a clear rationale for their potent and specific bactericidal activity.[6][15] The detailed molecular understanding of this mechanism, underpinned by robust experimental validation, not only solidifies the position of benzothiazinones as promising clinical candidates for the treatment of tuberculosis but also provides a powerful platform for the structure-based design of next-generation DprE1 inhibitors.[1][21][22] The continued exploration of this unique therapeutic strategy holds immense promise in our ongoing battle against one of humanity's most persistent infectious diseases.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Decaprenylphosphoryl-β-d-ribose 2′-Epimerase 1 (DprE1): A Novel Therapeutic Target for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decaprenylphosphoryl-β-D-ribose 2'-epimerase, the target of benzothiazinones and dinitrobenzamides, is an essential enzyme in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]
Spectroscopic Data of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The structural elucidation of this molecule is paramount for its application in the development of novel therapeutic agents. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that confirm its molecular structure.
Introduction
This compound, with the molecular formula C₉H₉NO₃S and a molecular weight of 211.23 g/mol , belongs to the benzothiazine class of compounds.[1] Derivatives of the 2,1-benzothiazine core are of significant interest in drug discovery, having been investigated for a range of biological activities.[1] Accurate and detailed spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide serves as a detailed reference for the spectroscopic signature of this important molecule.
Molecular Structure
The structural framework of this compound consists of a benzene ring fused to a six-membered thiazine ring, which incorporates a sulfonyl group (SO₂), a ketone (C=O), and a methyl-substituted nitrogen atom.
References
An In-depth Technical Guide on the Crystal Structure of Methyl 4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzothiazine Scaffolds in Medicinal Chemistry
Benzothiazine derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These structures are integral to the development of various therapeutic agents due to their wide spectrum of biological activities.[1][2] The 1,2-benzothiazine scaffold, in particular, is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), including Piroxicam and Meloxicam.[1] The compound of focus, methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, serves as a valuable starting material for synthesizing more potent analgesic and anti-inflammatory agents.[3] Understanding its precise three-dimensional atomic arrangement is paramount, as the biological properties of 2,1-benzothiazine derivatives are heavily influenced by their molecular and crystal structures.[3] This guide provides a comprehensive examination of the synthesis, molecular geometry, and crystal packing of this foundational compound, offering insights for the rational design of novel therapeutics.
Synthesis and Crystallization: A Pathway to a Pure Crystalline Form
The synthesis of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate is a multi-step process that begins with the reaction of ortho-aminoacetophenone with methyl (chlorosulfonyl)acetate. This is followed by a base-catalyzed intramolecular cyclization. The resulting solid ester is then purified by filtration and recrystallized to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis.[3]
Detailed Experimental Protocol
Step 1: Synthesis of the Anilide Intermediate
-
Dissolve ortho-aminoacetophenone (1.35 g, 0.010 mol) and triethylamine (1.54 mL, 0.011 mol) in 20 mL of dichloromethane (CH₂Cl₂).
-
Cool the solution to a temperature range of 268–273 K.
-
Add methyl (chlorosulfonyl)acetate (1.90 g, 0.011 mol) dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed for 10 hours.
-
Quench the reaction by adding 50 mL of water and acidify the mixture to a pH of 4 with 1 N hydrochloric acid (HCl).
-
Separate the organic layer, dry it over anhydrous calcium chloride (CaCl₂), and remove the solvent under reduced pressure. The resulting anilide is used in the next step without further purification.[3]
Step 2: Intramolecular Cyclization and Crystallization
-
Prepare a solution of sodium methylate in anhydrous methanol by reacting metallic sodium (0.69 g, 0.030 mol) with 15 mL of absolute methanol.
-
Add the anilide from the previous step to the sodium methylate solution.
-
Boil the mixture and then allow it to stand for 15 hours at room temperature.
-
Dilute the reaction mixture with cold water and acidify with 1 N HCl to a pH of 4.
-
Collect the resulting solid ester, methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, by filtration.
-
Wash the solid with water and dry it in the air to obtain colorless, block-shaped crystals. The reported yield is 89%.[3]
The Power of X-ray Crystallography in Drug Discovery
Single-crystal X-ray diffraction is an indispensable technique for unambiguously determining the three-dimensional structure of molecules at atomic resolution.[4][5] This method provides precise measurements of molecular dimensions, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships (SAR) of drug candidates.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays contain the information needed to reconstruct the electron density map of the molecule and, consequently, its atomic arrangement.[7]
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for small molecule X-ray crystallography.
For the title compound, the crystal structure was determined using a Bruker-Apex2 diffractometer with MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[8]
Molecular and Crystal Structure Analysis
The molecular structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate reveals several key features that influence its chemical behavior and biological activity.[3]
Caption: 2D representation of the title compound's molecular structure.
The benzothiazine ring is not planar and adopts a conformation that is intermediate between a twist-boat and a sofa form.[3] The sulfur (S1) and carbon (C8) atoms deviate from the mean plane of the other atoms in the ring.[3] A notable feature is the steric repulsion between the methyl group at the C4 position and the ester group at the C3 position. This steric hindrance forces the ester substituent to turn towards the endocyclic double bond.[3]
In the crystal lattice, the molecules are organized into columns that extend along the direction. This packing is stabilized by a combination of intermolecular N—H⋯O hydrogen bonds and π-stacking interactions between the aromatic rings of adjacent molecules.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₄S |
| Formula Weight | 253.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5676 (3) |
| b (Å) | 15.1539 (5) |
| c (Å) | 12.9436 (5) |
| β (°) | 94.171 (4) |
| Volume (ų) | 1480.4 (1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.446 |
| µ (mm⁻¹) | 0.237 |
| F(000) | 684 |
| Data obtained from Ukrainets et al. (2017)[9] |
Broader Context and Future Directions
The detailed structural elucidation of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate provides a solid foundation for the design of new analogues with enhanced pharmacological profiles. The presence of the methyl group at the C4 position has been shown to be a bioisosteric replacement for a hydroxyl group, leading to compounds with significant analgesic effects.[10] By understanding the precise spatial arrangement and intermolecular interactions, medicinal chemists can make targeted modifications to the scaffold to improve properties such as potency, selectivity, and pharmacokinetic profiles. The crystallographic data for this and related compounds are archived in the Cambridge Structural Database (CSD), a comprehensive resource for small-molecule crystal structures that is invaluable for researchers in drug discovery and materials science.[11][12]
References
- 1. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. rigaku.com [rigaku.com]
- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 7. azolifesciences.com [azolifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 12. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]
An In-Depth Technical Guide to the In Vitro Evaluation of 2,1-Benzothiazine-Based Enzyme Inhibitors
This guide provides a comprehensive overview of the principles, methodologies, and data interpretation integral to the in vitro characterization of 2,1-benzothiazine derivatives as enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established protocols with field-proven insights to facilitate robust and reproducible inhibitor evaluation.
Section 1: The 2,1-Benzothiazine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2,1-benzothiazine scaffold is a heterocyclic motif of significant interest in pharmacology and drug discovery. It is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Structurally, it is a bioisostere of 1,2-benzothiazine, a core component of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam.[1]
Derivatives of the broader benzothiazine class have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[1][2][3] Specifically, compounds featuring the 2,1-benzothiazine 2,2-dioxide core have been successfully developed as potent and selective inhibitors of key enzymes, making them promising candidates for therapeutic development against various diseases.[1][4]
Section 2: Key Enzyme Targets
While the versatility of the scaffold is broad, several enzyme families have emerged as primary targets for 2,1-benzothiazine-based inhibitors.
-
Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial flavoenzymes are critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAOs is a clinically validated strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[1] Numerous studies have reported 2,1-benzothiazine derivatives with potent, low-micromolar inhibitory activity against both MAO-A and MAO-B.[4][5]
-
Proteases (e.g., Human Neutrophil Elastase - HNE): Serine proteases like HNE are involved in inflammatory processes.[6] An imbalance between HNE and its endogenous inhibitors can lead to tissue damage in diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome.[6][7] The benzothiazine scaffold has been explored for its potential to inhibit these destructive enzymes.[6][8]
-
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are cornerstone therapies for Alzheimer's disease. Dimeric compounds featuring the related 1,2-benzothiazine scaffold have shown significant inhibitory potential against both enzymes.[9]
-
Other Targets: The structural versatility of benzothiazines has led to their evaluation against other important enzymes, including aldose reductase (implicated in diabetic complications)[10], cyclooxygenases (COX-1 & COX-2, for anti-inflammatory effects)[2], and urease (a virulence factor in bacterial infections).[11]
Section 3: Foundational Principles of In Vitro Enzyme Inhibition
A robust in vitro study is built on the principles of enzyme kinetics. The goal is to quantify how a compound interferes with an enzyme's catalytic activity.
-
IC50 (Half-maximal Inhibitory Concentration): This is the most common metric derived from initial screening. It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a measure of potency but is dependent on the experimental setup (e.g., substrate concentration).
-
Mechanism of Inhibition (MoI): Understanding how a compound inhibits an enzyme is critical for lead optimization. Assays are designed to distinguish between different mechanisms[12]:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12][13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is rare but becomes more potent as substrate concentration increases.[12]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it.[14]
-
Section 4: Core Experimental Workflow for Inhibitor Characterization
The journey from a synthesized compound to a well-characterized inhibitor follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising candidates.
Caption: The drug discovery cascade for enzyme inhibitors.
Section 5: Detailed Methodologies for In Vitro Assays
The choice of assay technology is critical and depends on the enzyme target, available reagents, and desired throughput. Fluorescence-based methods are widely used due to their high sensitivity and adaptability to high-throughput screening (HTS) formats.[15]
Protocol 1: General Fluorescence-Based Assay for High-Throughput Screening
This protocol describes a universal workflow for screening compounds against a protease using a Förster Resonance Energy Transfer (FRET) substrate. The principle relies on the cleavage of a peptide linker separating a fluorophore-quencher pair, resulting in a measurable increase in fluorescence.[16][17]
Self-Validating System: The inclusion of a potent, known inhibitor (Positive Control) and a vehicle-only control (Negative Control) in every plate is non-negotiable. The positive control validates that the assay can detect inhibition, while the negative control defines the 100% activity window.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Ensure buffer components do not interfere with the assay.[18]
-
Dilute the target enzyme to a working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to be in the linear range of the reaction velocity.
-
Prepare the FRET substrate at a working concentration (e.g., 2X final concentration) in Assay Buffer. The concentration is typically at or below the Michaelis constant (Km) for inhibitor screening.[12]
-
Prepare test compounds by creating a dilution series in 100% DMSO. Then, perform a secondary dilution into Assay Buffer to create a 10X final concentration stock plate. This minimizes the final DMSO concentration in the assay well to ≤1%.
-
-
Assay Execution (384-well format):
-
Using a liquid handler, dispense 2.5 µL of 10X test compound, positive control, or vehicle control (Assay Buffer with equivalent DMSO concentration) into a black, low-volume 384-well plate.[18]
-
Add 12.5 µL of the 2X enzyme solution to all wells.
-
Causality Check: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for achieving equilibrium and accurately assessing the potency of reversible or time-dependent inhibitors.
-
Initiate the reaction by adding 10 µL of the 2X FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the fluorophore) kinetically over 30-60 minutes at a constant temperature (e.g., 37°C).
-
Protocol 2: Specific Assay - Determination of MAO-A and MAO-B Inhibition
This protocol is adapted from established methods for assessing the inhibition of recombinant human MAO-A and MAO-B.[1] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation, using a sensitive fluorescent detection system.
Self-Validating System: Kynuramine is a non-selective substrate, but using specific enzymes (recombinant MAO-A or MAO-B) allows for isoform-specific inhibition analysis. Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) should be used as positive controls for their respective assays.
Caption: Inhibition of MAO-A by a 2,1-benzothiazine derivative.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme: Recombinant human MAO-A or MAO-B. Dilute in Assay Buffer.
-
Substrate: Kynuramine dihydrobromide. Prepare a stock in water.
-
Detection Reagent: Prepare a mix containing horseradish peroxidase (HRP) and a fluorogenic peroxidase substrate (e.g., Amplex Red) in Assay Buffer. Protect from light.
-
Inhibitors: Prepare a 10-point, 3-fold serial dilution of the 2,1-benzothiazine test compound in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 20 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 1 µL of the serially diluted test compound or control (DMSO for 100% activity, known inhibitor for 0% activity) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well.
-
Causality Check: Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Add 20 µL of the substrate solution to initiate the reaction.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 100 µL of the HRP/Amplex Red detection reagent.
-
Incubate for an additional 10-15 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ≈ 530/590 nm for Amplex Red).
-
Section 6: Data Analysis, Interpretation, and Validation
Raw data from the plate reader must be converted into meaningful inhibition values.
-
Calculate Percent Inhibition:
-
First, correct for background by subtracting the average signal from wells containing no enzyme.
-
The percent inhibition for each inhibitor concentration is calculated using the signals from the high (100% activity, vehicle only) and low (0% activity, potent inhibitor) controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R. The IC50 is the concentration at which the curve crosses the 50% inhibition mark.
-
| Compound | Target Enzyme | Reported IC50 (µM) | Reference |
| Derivative 9e | MAO-A | 1.04 ± 0.01 | [1][5] |
| Derivative 9h | MAO-B | 1.03 ± 0.17 | [1][5] |
| Derivative 5k | Urease | 9.8 ± 0.023 | [11] |
| Derivative 8d | Aldose Reductase | 0.11 | [10] |
| Note: Compounds 5k and 8d are 1,2-benzothiazine derivatives, included to show the broader potential of the benzothiazine class. |
-
Mechanism of Action (MoA) Studies:
-
To determine the mechanism of inhibition, enzyme velocity is measured at various substrate and inhibitor concentrations.[12]
-
Data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]). The pattern of line intersections is characteristic of a specific inhibition modality (e.g., intersecting on the y-axis for competitive inhibition).[14][19]
-
Section 7: Secondary Assays in Drug Development
A potent inhibitor is only a starting point. For a compound to be a viable drug candidate, it must also be selective and possess favorable drug-like properties.[20]
-
Selectivity Assays: A compound's activity should be tested against related enzymes (e.g., MAO-A vs. MAO-B) and a panel of unrelated targets to identify potential off-target effects. High selectivity is crucial for minimizing side effects.
-
In Vitro DMPK (Drug Metabolism and Pharmacokinetics): These assays predict how a drug might behave in a living system.[21]
-
CYP450 Inhibition: Assesses whether the compound inhibits major cytochrome P450 enzymes, which are responsible for metabolizing most clinical drugs. Inhibition can lead to dangerous drug-drug interactions (DDIs).[22][23][24]
-
Metabolic Stability: Measures how quickly the compound is metabolized by liver microsomes or hepatocytes. A compound that is metabolized too rapidly will have a short half-life in the body, limiting its therapeutic effect.[21]
-
Section 8: Troubleshooting Common Assay Problems
Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is essential.[18][25]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive enzyme (degradation, improper storage).Incorrect plate reader settings (wavelength, gain).Omission of a key reagent. | Run a positive control with a known active substrate.Verify filter sets and instrument settings against the fluorophore's specs.[25]Carefully review the protocol and pipetting steps. |
| High Background | Substrate instability/autohydrolysis.Contaminated buffers or reagents.Compound autofluorescence. | Run a "substrate only" control well without enzyme.Prepare fresh reagents from stock solutions.Pre-read the plate after compound addition but before adding other reagents to check for interference. |
| Poor Reproducibility | Pipetting errors, especially with small volumes.Incomplete mixing of reagents.Temperature fluctuations across the plate. | Use calibrated pipettes; avoid pipetting volumes < 2 µL.Gently mix the plate after each reagent addition.Ensure adequate incubation time for the plate to reach thermal equilibrium in the reader. |
| Atypical Dose-Response | Compound insolubility at high concentrations.Complex inhibition mechanism.Assay artifact (e.g., aggregation). | Check compound solubility in assay buffer.Perform detailed MoA studies to investigate kinetics.[12]Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
Section 9: Conclusion and Future Perspectives
The in vitro evaluation of 2,1-benzothiazine-based enzyme inhibitors is a cornerstone of modern drug discovery. By employing a systematic workflow that combines high-throughput screening, detailed kinetic characterization, and early assessment of drug-like properties, researchers can efficiently identify and optimize promising lead candidates. The methodologies described herein provide a robust framework for these studies, emphasizing the importance of rigorous controls, mechanistic understanding, and a proactive approach to troubleshooting. As new biological targets emerge, the principles outlined in this guide will remain essential for unlocking the full therapeutic potential of the versatile 2,1-benzothiazine scaffold.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. mdpi.com [mdpi.com]
- 16. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. docs.abcam.com [docs.abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. labcorp.com [labcorp.com]
- 22. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Vanguard of Antitubercular Warfare: A Technical Guide to the Discovery of Novel Benzothiazinones
Abstract
Tuberculosis (TB), a specter of infectious disease, continues to claim millions of lives annually, fueled by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This dire landscape necessitates the urgent discovery of novel therapeutics with unique mechanisms of action. Among the most promising new classes of antitubercular agents are the 8-nitro-4H-benzo[e][1][2]thiazin-4-ones, or benzothiazinones (BTZs). These compounds exhibit remarkable potency against both drug-sensitive and resistant Mtb strains. This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of novel BTZ antitubercular agents. We will delve into their innovative mechanism of action, explore the synthetic strategies for their creation, detail the critical in vitro and in vivo evaluation methodologies, and analyze the structure-activity relationships that drive their potent efficacy. This guide is intended for researchers, scientists, and drug development professionals dedicated to the global fight against tuberculosis.
Unmasking the Achilles' Heel of M. tuberculosis: The Benzothiazinone Mechanism of Action
The remarkable efficacy of benzothiazinones stems from their highly specific targeting of a critical enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4][5] The mycobacterial cell wall is a unique and complex structure, essential for the bacterium's survival and virulence, making its biosynthetic pathways an attractive target for drug development.
DprE1 is a flavoenzyme that, in concert with its partner DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[6] DPA is the sole donor of arabinose residues for the biosynthesis of arabinans, which are major components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[3][4] Inhibition of DprE1 effectively halts the production of these crucial cell wall components, leading to cell lysis and bacterial death.[3][4]
Benzothiazinones are prodrugs that are activated within the mycobacterium. The nitro group of the BTZ molecule is reduced by the flavin adenine dinucleotide (FAD) cofactor of DprE1 to a nitroso derivative.[7] This reactive intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[7][8] This covalent, mechanism-based inhibition explains the exquisite potency of BTZs against M. tuberculosis.[7]
Crafting the Weapons: Synthesis of Benzothiazinone Analogs
The development of potent and drug-like BTZ candidates, such as BTZ043 and PBTZ169 (macozinone), has been propelled by efficient synthetic strategies.[1][9] Several synthetic routes have been established, with a common starting point being substituted 2-chlorobenzoic acid derivatives.[6]
A recently developed and efficient method for the synthesis of 2-amino-substituted benzothiazinones avoids the use of toxic reagents like carbon disulfide.[10] This two-step process involves the one-pot synthesis of benzoyl thiocarbamates from benzoyl chlorides, followed by treatment with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and subsequent addition of the desired amine to yield the final BTZ product.[10]
Protocol 1: General Synthesis of 2-Amino-Substituted Benzothiazinones
-
Step 1: Formation of Benzoyl Isothiocyanate. To a solution of the appropriately substituted 2-chlorobenzoyl chloride in a suitable solvent (e.g., toluene), add ammonium thiocyanate. Heat the reaction mixture to afford the corresponding benzoyl isothiocyanate.[11]
-
Step 2: Formation of the Benzothiazinone Core. The benzoyl isothiocyanate intermediate is then reacted with the desired secondary amine in the presence of a suitable solvent (e.g., dimethylacetamide) and acetic acid. The reaction mixture is heated to facilitate the cyclization and formation of the 2-amino-substituted benzothiazinone.[10]
-
Step 3: Purification. The crude product is purified by standard techniques such as column chromatography or recrystallization to yield the pure benzothiazinone derivative.
In Vitro Gauntlet: Assessing Antitubercular Potency
The initial screening and characterization of novel BTZ analogs rely on a series of robust in vitro assays to determine their intrinsic antimycobacterial activity and selectivity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a fundamental parameter for assessing the potency of a new antitubercular agent. The broth microdilution method is a widely accepted technique for determining the MIC of compounds against M. tuberculosis.[2]
Protocol 2: Broth Microdilution MIC Assay for M. tuberculosis
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol to mid-log phase.[2] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[2]
-
Drug Dilution: Prepare a serial two-fold dilution of the test benzothiazinone compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity. A colorimetric indicator such as resazurin can be added to aid in the visualization of bacterial growth.
Intracellular Activity in Macrophage Infection Models
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, it is crucial to assess the ability of novel BTZs to kill mycobacteria within this intracellular environment.
Protocol 3: Macrophage Infection Assay
-
Cell Culture: Seed a monolayer of a macrophage cell line (e.g., THP-1 or J774A.1) in a 24-well plate and allow them to adhere.
-
Infection: Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:1, for a few hours.
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of an aminoglycoside antibiotic (e.g., amikacin) to eliminate extracellular bacteria.
-
Drug Treatment: Add fresh medium containing serial dilutions of the test benzothiazinone to the infected macrophages.
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Bacteria: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to enumerate the surviving intracellular bacteria (CFU). The reduction in CFU in treated wells compared to untreated controls indicates the intracellular activity of the compound.
DprE1 Enzyme Inhibition Assay
To confirm that the antitubercular activity of a novel BTZ analog is due to its intended mechanism of action, a direct enzyme inhibition assay is performed using purified DprE1.
Protocol 4: Fluorometric DprE1 Inhibition Assay
-
Reaction Mixture: In a 96-well plate, combine purified recombinant DprE1 enzyme, the substrate farnesyl-phosphoryl-β-D-ribose (FPR), and serial dilutions of the test benzothiazinone in an appropriate assay buffer.[12]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[12]
-
Detection: Add a resazurin solution to each well. The enzymatic activity of DprE1 leads to the reduction of resazurin to the fluorescent resorufin.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 560 nm and 590 nm, respectively).[12]
-
Data Analysis: Calculate the percent inhibition of DprE1 activity relative to a no-drug control and determine the half-maximal inhibitory concentration (IC50) value.
The In Vivo Arena: Preclinical Efficacy in Animal Models
Promising BTZ candidates identified through in vitro screening must then be evaluated in animal models of tuberculosis to assess their in vivo efficacy, pharmacokinetics, and safety. The mouse model of chronic TB infection is a widely used and well-established system for these studies.[1][13]
Protocol 5: Murine Model of Chronic Tuberculosis Infection
-
Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[13]
-
Establishment of Chronic Infection: Allow the infection to progress for several weeks to establish a chronic state.
-
Drug Administration: Administer the test benzothiazinone and control drugs (e.g., isoniazid, rifampicin) to different groups of infected mice, typically via oral gavage, for a defined treatment period (e.g., 4-8 weeks).[13]
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen. Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar to determine the bacterial load (CFU).[13]
-
Efficacy Determination: Compare the bacterial load in the organs of treated mice to that of untreated controls. A significant reduction in CFU indicates in vivo efficacy.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Properties
The optimization of the benzothiazinone scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that are critical for potent antitubercular activity and favorable pharmacokinetic properties.[14]
Table 1: Structure-Activity Relationship of Benzothiazinone Derivatives against M. tuberculosis H37Rv
| Compound | R1 (at C2) | R2 (at C6) | MIC (µM) | Reference |
| BTZ043 | 2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | -CF3 | 0.0002 | [14] |
| PBTZ169 | 4-(cyclohexylmethyl)piperazin-1-yl | -CF3 | <0.0004 | [9] |
| 8o | Azaspirodithiolane | -CF3 | 0.0001 | [14] |
| 11l | N-(4-bromobenzyl)-3,9-diazaspiro[5.5]undecane | -CF3 | <0.15 | [13] |
| 11m | N-(4-trifluorobenzyl)-3,9-diazaspiro[5.5]undecane | -CF3 | <0.15 | [13] |
-
The 8-Nitro Group: This group is essential for the mechanism of action, as it is reduced to the reactive nitroso intermediate that covalently modifies DprE1.[7]
-
The 6-Trifluoromethyl Group: The presence of a trifluoromethyl group at the C6 position generally enhances antitubercular activity.[14]
-
Substituents at the C2 Position: The nature of the substituent at the C2 position significantly influences both the potency and the pharmacokinetic properties of the molecule. Bulky and lipophilic groups, including various spirocyclic and piperazine derivatives, have been shown to be well-tolerated and can lead to highly potent compounds.[13][14] Modifications at this position have been a key strategy for improving solubility and bioavailability.[15][16]
The Path Forward: Clinical Development and Future Perspectives
The discovery and development of benzothiazinones represent a significant advancement in the fight against tuberculosis. Lead compounds such as BTZ043 and PBTZ169 have progressed into clinical trials, demonstrating the promise of this novel class of antitubercular agents.[1][9][14] The unique mechanism of action of BTZs, their potent bactericidal activity against drug-resistant strains, and their potential for synergistic combinations with other TB drugs offer hope for shorter, more effective, and safer treatment regimens.
Continued research in this area will focus on further optimizing the BTZ scaffold to enhance efficacy, improve pharmacokinetic and safety profiles, and overcome any potential resistance mechanisms. The in-depth technical understanding of the discovery and development process outlined in this guide will be instrumental for scientists and researchers as they continue to forge new weapons in the ongoing war against tuberculosis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Pain and Inflammation Management: An In-depth Technical Guide to the Analgesic and Anti-inflammatory Potential of Benzothiazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents with potent analgesic and anti-inflammatory properties, coupled with a favorable safety profile, remains a paramount challenge in medicinal chemistry and pharmacology. Benzothiazines, a class of heterocyclic compounds, have emerged as a promising scaffold, demonstrating significant potential in modulating key pathways involved in pain and inflammation. This technical guide provides a comprehensive exploration of the analgesic and anti-inflammatory attributes of benzothiazine derivatives. We delve into the core mechanisms of action, from the well-established inhibition of cyclooxygenase (COX) enzymes to more innovative pathways involving the suppression of pro-inflammatory cytokines and modulation of critical signaling cascades like NF-κB. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols for the synthesis and evaluation of novel benzothiazine candidates, alongside a critical analysis of their structure-activity relationships.
Introduction: The Benzothiazine Scaffold - A Privileged Structure in Medicinal Chemistry
Benzothiazines are bicyclic heterocyclic compounds, structurally characterized by the fusion of a benzene ring and a thiazine ring. This unique architectural motif imparts a range of physicochemical properties that have made it a "privileged structure" in drug discovery.[1] The inherent bioactivity of this scaffold has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, antiviral, and, most notably, anti-inflammatory and analgesic effects.[2][3] The well-documented efficacy of some 1,2-benzothiazine 1,1-dioxide derivatives has positioned them as promising candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] This guide will dissect the scientific underpinnings of their therapeutic potential, providing a roadmap for the rational design and evaluation of next-generation benzothiazine-based analgesics and anti-inflammatories.
Mechanisms of Analgesic and Anti-inflammatory Action
The therapeutic effects of benzothiazine derivatives stem from their ability to interact with multiple biological targets implicated in the pathophysiology of pain and inflammation. While the classical mechanism involves the inhibition of prostaglandin synthesis, emerging research has unveiled more complex and nuanced modes of action.[4][6]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism by which many benzothiazines exert their anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] Many established NSAIDs function by inhibiting these enzymes.[8] Benzothiazine derivatives have been shown to exhibit inhibitory activity against both COX isoforms, with some newer compounds demonstrating preferential selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[4][6] The oxicam class of NSAIDs, which includes piroxicam, features a 1,2-benzothiazine scaffold and is known for its potent anti-inflammatory properties mediated through COX inhibition.[9]
Diagram 1: The Arachidonic Acid Cascade and COX Inhibition
Caption: Benzothiazines can inhibit COX enzymes, blocking prostaglandin synthesis.
Modulation of Pro-inflammatory Cytokines and the NF-κB Pathway
Beyond COX inhibition, a significant body of evidence points to the ability of benzothiazines to modulate the production and signaling of pro-inflammatory cytokines.[4][6] Cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6) are pivotal in orchestrating the inflammatory response.[10] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes encoding these pro-inflammatory mediators.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm.[11] Upon stimulation by inflammatory signals, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it drives the transcription of pro-inflammatory genes.[13][14][15] Certain benzothiazine derivatives have been shown to suppress the activation of the NF-κB pathway, thereby downregulating the expression of downstream inflammatory cytokines and adhesion molecules.[10] This represents a crucial and distinct mechanism contributing to their anti-inflammatory and immunomodulatory effects.
Diagram 2: The NF-κB Signaling Pathway and Benzothiazine Intervention
Caption: Benzothiazines may inhibit the NF-κB pathway, reducing inflammatory gene expression.
Interaction with G-Protein Coupled Receptors (GPCRs)
The modulation of pain transmission is intricately linked to the activity of G-protein coupled receptors (GPCRs) located on the plasma membranes of neurons.[16][17][18] Several GPCRs, including opioid, cannabinoid, and adrenergic receptors, are established targets for analgesia.[16][19] Activation of these receptors can lead to the inhibition of neuronal excitability and a reduction in the transmission of pain signals. While direct interactions of benzothiazines with specific GPCRs involved in pain modulation are an area of ongoing investigation, the structural versatility of the benzothiazine scaffold suggests the potential for designing derivatives that target these receptors, offering a non-opioid avenue for pain management.[19][20]
Synthesis of Benzothiazine Derivatives
The synthesis of a diverse library of benzothiazine derivatives is crucial for exploring their structure-activity relationships. Various synthetic strategies have been developed to construct the benzothiazine core and introduce a wide range of substituents.[1][2]
General Synthetic Routes
A common and versatile approach to synthesizing 1,4-benzothiazines involves the reaction of 2-aminothiophenol with various electrophilic partners such as α-halo ketones or α,β-unsaturated carbonyl compounds.[1] For the medicinally important 1,2-benzothiazines, synthetic routes often commence from saccharin derivatives or employ multi-step procedures involving chalcones as key intermediates.[21][22] The choice of synthetic pathway is dictated by the desired substitution pattern on both the benzene and thiazine rings, allowing for fine-tuning of the molecule's pharmacological properties.[23][24]
Diagram 3: A Generalized Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and pharmacological evaluation of benzothiazines.
Preclinical Evaluation: In Vitro and In Vivo Models
A robust preclinical evaluation is essential to characterize the analgesic and anti-inflammatory profile of novel benzothiazine derivatives. This involves a combination of in vitro and in vivo assays to assess efficacy, potency, and mechanism of action.
In Vitro Assays
-
Cyclooxygenase (COX) Inhibition Assay: This assay is fundamental for determining the inhibitory activity of test compounds against COX-1 and COX-2.[7][8][25] A common method is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the COX enzyme.[26] By comparing the IC50 values for COX-1 and COX-2, the selectivity of the compound can be determined.[27]
Step-by-Step Protocol: Colorimetric COX Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the test compound solutions to the wells containing the enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Colorimetric Detection: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
-
Cytokine Release Assays: To assess the impact on pro-inflammatory cytokine production, cell-based assays are employed. For instance, lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be treated with benzothiazine derivatives.[28] The levels of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant can then be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[29]
-
NF-κB Activity Assays: The effect on the NF-κB pathway can be investigated using reporter gene assays, where cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway. Alternatively, Western blotting can be used to measure the levels of key proteins in the NF-κB signaling cascade.
In Vivo Models
Animal models are indispensable for evaluating the in vivo efficacy and safety of potential drug candidates.[30][31]
-
Analgesic Models:
-
Acetic Acid-Induced Writhing Test: This model is commonly used to screen for peripheral analgesic activity.[32][33] Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and a reduction in the number of writhes following administration of the test compound indicates analgesia.[34]
-
Hot Plate Test: This method is employed to assess central analgesic activity.[35] The latency of the animal's response (e.g., licking a paw or jumping) to a thermal stimulus is measured. An increase in the response latency suggests a central analgesic effect.
-
-
Anti-inflammatory Models:
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[33] Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is determined by its ability to reduce the swelling of the paw.[34][36]
Step-by-Step Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups) and fast them overnight before the experiment.
-
Drug Administration: Administer the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin or piroxicam), or the test compound orally or intraperitoneally.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: After a specific time following drug administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point and compare the efficacy of the test compound with the standard drug.
-
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modifications of the benzothiazine scaffold have allowed for the elucidation of key structural features that govern analgesic and anti-inflammatory activity. For instance, the nature and position of substituents on the aromatic ring and the thiazine nitrogen have been shown to significantly influence potency and COX selectivity.[21] The incorporation of additional heterocyclic moieties, such as pyrazole, has also led to the development of hybrid molecules with enhanced anti-arthritic properties.[10]
Table 1: Comparative In Vivo Anti-inflammatory and Analgesic Activity of Selected Benzothiazine Derivatives
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) | Reference Compound |
| Derivative A | 50 | 45.2 | 58.7 | Piroxicam |
| Derivative B | 50 | 62.1 | 71.3 | Piroxicam |
| Derivative C | 25 | 55.8 | 65.4 | Indomethacin |
| Piroxicam | 10 | 68.5 | 75.9 | - |
| Indomethacin | 10 | 72.3 | 80.1 | - |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of benzothiazine derivatives is critical for their development as therapeutic agents.[37][38] Factors such as lipophilicity and molecular size play a pivotal role in their absorption and ability to cross biological membranes, including the blood-brain barrier for centrally acting analgesics.[37] The metabolic stability of these compounds is a key consideration, and early assessment of their metabolic pathways is essential for lead optimization.[39][40][41]
Future Directions and Conclusion
The benzothiazine scaffold continues to be a fertile ground for the discovery of novel analgesic and anti-inflammatory agents. Future research should focus on the design of derivatives with enhanced selectivity for specific molecular targets, such as COX-2 or particular pro-inflammatory signaling pathways, to improve efficacy and minimize side effects.[4][6][42] The exploration of multi-target ligands, where a single benzothiazine-based molecule can modulate multiple pathways involved in pain and inflammation, represents a promising strategy.[10][43] Furthermore, a deeper understanding of their interactions with GPCRs could open up new avenues for the development of non-opioid analgesics.[19][20]
References
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 6. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. scispace.com [scispace.com]
- 14. purformhealth.com [purformhealth.com]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of pain transmission by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of Pain Transmission by G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. Novel G protein-coupled receptors as pain targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ijisrt.com [ijisrt.com]
- 32. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 33. scielo.br [scielo.br]
- 34. Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities [pubmed.ncbi.nlm.nih.gov]
- 35. In-Vivo Models for Management of Pain [scirp.org]
- 36. Synthesis and analgesic and anti-inflammatory activities of 1,2-benzothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Pharmacokinetics of benzodiazepines. Short-acting versus long-acting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Clinical pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Pharmacokinetic-pharmacodynamic relationships for benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
Foreword: The Benzothiazin-4-one Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzothiazin-4-ones
The 1,3-benzothiazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. This bicyclic system, comprising a benzene ring fused to a 1,3-thiazine-4-one ring, serves as a versatile template for designing novel therapeutic agents. The structural rigidity of the core, combined with the diverse physicochemical properties that can be introduced through substitution at various positions, allows for the fine-tuning of biological activity.[1][2] Derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent activity against tuberculosis, cancer, and neurodegenerative diseases.[1][3][4][5]
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. As a Senior Application Scientist, my objective is to provide a cohesive narrative that integrates synthetic strategy, advanced analytical characterization, and computational modeling. We will explore not just the what but the why—elucidating the causal links between molecular structure, physicochemical properties, and biological function. Each section is designed to be a self-validating system, grounding theoretical concepts in field-proven experimental and computational protocols.
Synthetic Pathways: Accessing the Benzothiazin-4-one Core
The foundation of any physicochemical study is the efficient and reliable synthesis of the target compounds. The most prevalent and robust method for constructing the 2,3-disubstituted-1,3-benzothiazin-4-one scaffold is through a one-pot, multi-component condensation reaction.[1][3][4] This approach is favored for its operational simplicity, good yields, and the ability to generate diverse libraries of compounds by varying the starting materials.
The core reaction involves the condensation of thiosalicylic acid, a primary amine, and an aldehyde.[1][3] The causality of this process is elegant: the amine and aldehyde first react to form a Schiff base (imine) intermediate in situ. Thiosalicylic acid then undergoes a cyclocondensation reaction with this intermediate to form the final heterocyclic product.
Caption: General workflow for the multi-component synthesis of 1,3-benzothiazin-4-ones.
Experimental Protocol: One-Pot Synthesis of a 2,3-Disubstituted-1,3-Benzothiazin-4-one
This protocol is a generalized procedure based on methodologies reported in the literature.[1][3]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add anhydrous toluene (70 mL).
-
Reactant Addition: Add the primary amine (1.0 mmol) and the corresponding aldehyde (1.0 mmol) to the solvent.
-
Pre-heating and Intermediate Formation: Heat the mixture to 50 °C and stir for 15 minutes to facilitate the formation of the Schiff base intermediate.
-
Cyclizing Agent Addition: Due to its lower solubility, add thiosalicylic acid (1.0 mmol) to the pre-heated reaction mixture.[3]
-
Reaction: Increase the temperature to reflux and maintain for 5-6 hours. Water generated during the condensation is removed azeotropically via the Dean-Stark trap.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil or solid) is purified by column chromatography on silica gel to yield the pure benzothiazin-4-one derivative.[3]
Spectroscopic and Structural Characterization
Unambiguous characterization is paramount to confirming the identity and purity of the synthesized compounds. A multi-technique approach involving spectroscopy and crystallography provides a complete picture of the molecule's structure from connectivity to its three-dimensional arrangement in space.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
NMR and IR spectroscopy are the workhorses of structural elucidation in organic chemistry. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while IR spectroscopy identifies the functional groups present.
-
¹H NMR Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. For the benzothiazin-4-one scaffold, a key diagnostic signal is the singlet corresponding to the proton at the C2 position, which typically appears around 5.8-6.0 ppm.[3] The aromatic protons on the fused benzene ring usually appear as a complex multiplet between 7.0-8.2 ppm. The specific splitting patterns and coupling constants (J) within this region can confirm the substitution pattern.
-
IR Causality: Molecular vibrations absorb infrared radiation at specific frequencies. The most prominent and diagnostic peak for benzothiazin-4-ones is the strong carbonyl (C=O) stretching vibration, which is typically observed in the range of 1640-1660 cm⁻¹.[1]
| Technique | Key Diagnostic Feature | Typical Range / Value | Significance | Reference |
| ¹H NMR | C2-H Proton (Singlet) | δ 5.8 - 6.0 ppm | Confirms successful cyclization and formation of the thiazine ring. | [3] |
| Aromatic Protons (Multiplet) | δ 7.0 - 8.2 ppm | Confirms the presence of the benzoyl moiety and its substitution. | [3] | |
| IR | Carbonyl (C=O) Stretch | 1640 - 1660 cm⁻¹ | Confirms the presence of the ketone in the thiazine ring. | [1] |
| C-S Stretch | ~690 cm⁻¹ | Indicates the presence of the carbon-sulfur bond in the ring. | [1] |
Single-Crystal X-ray Diffraction
While spectroscopic methods infer connectivity, single-crystal X-ray diffraction provides definitive, high-resolution proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[6][7] This technique is indispensable for understanding the three-dimensional geometry that governs intermolecular interactions and binding to biological targets.
Studies on various benzothiazine derivatives have revealed important structural features. For instance, the heterocyclic thiazine ring often adopts a half-chair or a distorted sofa conformation.[8][9] The geometry around the sulfur atom is typically a distorted tetrahedron.[9][10] This non-planar conformation is a critical physicochemical property that influences how the molecule presents its substituent groups for interaction with a receptor.
| Compound Class | Crystal System | Space Group | Key Conformation Feature | Reference |
| 1,4-benzothiazin-2(1H)one | Monoclinic | P2₁/n | Thiazine ring is non-planar. | [7] |
| 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Triclinic | P-1 | Heterocyclic ring adopts a half-boat conformation. | [10] |
| 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Triclinic | P-1 | Heterocyclic thiazine ring adopts a half-chair conformation. | [9] |
Computational Physicochemical Analysis
In modern drug development, in silico methods are integrated with experimental work to predict properties, rationalize observations, and guide the design of new analogues. Density Functional Theory (DFT) and molecular docking are two powerful computational tools used extensively in the study of benzothiazin-4-ones.
Caption: Integrated workflow combining DFT and molecular docking for physicochemical analysis.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[11] For benzothiazin-4-ones, DFT calculations, often using the B3LYP functional, are employed to:
-
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule.
-
Simulate Spectroscopic Data: Calculate theoretical IR and NMR spectra, which can be compared with experimental data to validate the structural assignment.[12][13][14]
-
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and charge transfer potential.[15]
-
Map Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution across the molecule, identifying electrophilic (positive potential, often colored blue) and nucleophilic (negative potential, red) regions. This is vital for predicting how the molecule will interact with a biological receptor.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a benzothiazin-4-one derivative) when bound to a second (a receptor, e.g., a protein target) to form a stable complex.[16][17] This method is instrumental in drug discovery for screening virtual libraries and understanding structure-activity relationships (SAR).
For example, benzothiazinones have been identified as potent inhibitors of the enzyme DprE1, which is essential for the cell wall synthesis of Mycobacterium tuberculosis.[16][18] Docking studies have revealed that these compounds form specific interactions within the DprE1 active site, guiding the design of new analogues with improved potency.[16][17]
Protocol: Molecular Docking Workflow for a Benzothiazin-4-one Inhibitor
-
Receptor Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., DprE1 from the Protein Data Bank, PDB). b. Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.
-
Ligand Preparation: a. Draw the 2D structure of the substituted benzothiazin-4-one and convert it to a 3D structure. b. Perform energy minimization using a suitable force field to obtain a low-energy conformation. c. Define rotatable bonds to allow for conformational flexibility during docking.
-
Grid Box Generation: Define the docking search space by creating a grid box that encompasses the known active site of the receptor.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the active site, calculating a binding affinity score for each pose.
-
Analysis of Results: a. Analyze the top-ranked poses based on their binding energy (lower values indicate better affinity). b. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the binding.[5]
Conclusion: From Physicochemical Properties to Biological Function
This guide has detailed the integrated approach required to fully characterize the physicochemical properties of substituted benzothiazin-4-ones. The journey from a logical synthetic strategy to multi-faceted spectroscopic and crystallographic analysis, complemented by powerful computational modeling, provides a deep understanding of this important scaffold.
The true value of this knowledge lies in its application. The electronic properties dictated by different substituents, the specific 3D conformation of the thiazine ring, and the resulting intermolecular interactions are not merely academic data points; they are the determinants of biological activity. By understanding these fundamental physicochemical properties, researchers in drug development can more rationally design the next generation of benzothiazin-4-one-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- 1. easpublisher.com [easpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [snv63.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking studies of benzothiazinone derivatives in the search for new tuberculostatic agents | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
A Technical Guide to 2,1-Benzothiazine Derivatives in Modern Medicinal Chemistry
Abstract
The 2,1-benzothiazine scaffold, a heterocyclic system featuring a fused benzene and thiazine ring, has emerged as a "privileged structure" in medicinal chemistry. As a bioisostere of the well-known 1,2-benzothiazine core found in non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam, the 2,1-benzothiazine framework offers a unique structural motif for interacting with a diverse array of biological targets.[1][2] This guide provides an in-depth analysis of the synthesis, pharmacological activities, and structure-activity relationships of 2,1-benzothiazine derivatives. We will explore their therapeutic potential across multiple domains, including neurodegenerative disorders, inflammation, and oncology, while providing detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in this dynamic field.
Introduction: The Rise of a Versatile Scaffold
Heterocyclic compounds containing nitrogen and sulfur are foundational to drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[2][3] Within this class, benzothiazines have garnered significant attention for their broad spectrum of biological activities.[4] While the 1,2-benzothiazine nucleus is famously represented by the "oxicam" class of NSAIDs, its isomer, 2,1-benzothiazine, has proven to be a remarkably versatile scaffold for developing novel therapeutic agents.[1][5]
The unique spatial arrangement of the fused rings and the potential for diverse substitutions allow 2,1-benzothiazine derivatives to modulate a wide range of enzymes and receptors. This has led to the documentation of potent anti-inflammatory, analgesic, anticancer, and neuroprotective (particularly as monoamine oxidase inhibitors) activities.[1][6][7] This guide will dissect the chemical and biological attributes that make this scaffold a compelling starting point for modern drug design.
Synthetic Strategies: Building the 2,1-Benzothiazine Core
The therapeutic potential of any scaffold is contingent upon accessible and versatile synthetic methodologies. The synthesis of 2,1-benzothiazine derivatives often involves multi-step sequences, with the specific route chosen based on the desired substitution patterns and overall yield. A common and effective approach involves the acid-catalyzed condensation of a hydrazone intermediate with various aldehydes or ketones.
Workflow for Synthesis of 2,1-Benzothiazine Derivatives
The following diagram illustrates a generalized, yet common, synthetic pathway. The initial starting materials are readily available, and the key step involves the formation of a hydrazone which then undergoes cyclization and condensation to yield the final heteroaryl-substituted 2,1-benzothiazine. This modularity allows for the creation of large libraries of compounds for screening.
Caption: A generalized workflow for the synthesis of 2,1-benzothiazine derivatives.
Experimental Protocol: General Synthesis of 2,1-Benzothiazine-Heteroaryl Ethylidenes
This protocol is a representative example of the condensation reaction used to synthesize novel 2,1-benzothiazine derivatives.[1][8] The causality behind this choice of reaction is its high efficiency and modularity, allowing for the straightforward introduction of diverse heteroaryl moieties to probe structure-activity relationships.
Materials:
-
4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1][8]thiazine 2,2-dioxide (1 mmol)
-
Substituted heteroaryl aldehyde or ketone (e.g., 2-chloroquinoline-3-carbaldehyde) (1 mmol)
-
Distilled Methanol (15 mL)
-
o-Phosphoric acid (2-3 drops)
-
Absolute Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1][8]thiazine 2,2-dioxide (1 mmol) in 15 mL of distilled methanol in a round-bottom flask.
-
Add the corresponding heteroaryl aldehyde or ketone (1 mmol) to the solution.
-
Add 2-3 drops of o-phosphoric acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture. The progress of the reaction is monitored by the formation of a precipitate.
-
Once precipitation is complete, cool the reaction mixture to room temperature.
-
Filter the solid product using a Buchner funnel.
-
Wash the crude product with a small amount of cold methanol.
-
Dry the product completely.
-
Recrystallize the dried product from absolute ethanol to obtain the pure 2,1-benzothiazine derivative.
-
Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.
Pharmacological Profile: A Multitarget Scaffold
The true value of the 2,1-benzothiazine core lies in its ability to serve as a template for agents targeting a wide range of diseases. The following sections detail the most significant and well-documented biological activities.
Neuroprotective Activity: Monoamine Oxidase (MAO) Inhibition
One of the most promising applications for 2,1-benzothiazine derivatives is in the treatment of neurodegenerative diseases such as depression, Alzheimer's, and Parkinson's disease.[1][9] The mechanism often involves the inhibition of monoamine oxidase (MAO), a key enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[1] By inhibiting MAO-A or MAO-B, these compounds can increase neurotransmitter levels, offering therapeutic benefits.
Several studies have synthesized series of 2,1-benzothiazine-hydrazone derivatives and tested them for MAO-A and MAO-B inhibition. The results show that specific substitutions on the appended heteroaryl ring are critical for potency and selectivity.[1][8]
| Compound ID | Substitution Pattern | Target | IC₅₀ (µM) | Reference |
| 9e | Thiophene-based hydrazone | MAO-A | 1.04 ± 0.01 | [1][8] |
| 9h | Thiophene-based hydrazone | MAO-B | 1.03 ± 0.17 | [1][8] |
| 5b-d | Amidine derivatives | Neuroprotection | Potent reduction in glutamate release | [7] |
Table 1: Representative 2,1-benzothiazine derivatives and their neuroprotective activities.
Anti-inflammatory and Analgesic Properties
Drawing from the established anti-inflammatory profile of their 1,2-benzothiazine cousins, 2,1-benzothiazine derivatives have also been extensively investigated for similar properties.[1][6] Derivatives of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, in particular, have demonstrated high levels of analgesic activity in animal models, in some cases exceeding that of established drugs like meloxicam.[10] This activity is believed to stem from mechanisms that may include, but are not limited to, the inhibition of cyclooxygenase (COX) enzymes.[11]
Anticancer Activity
The 2,1-benzothiazine scaffold has also been documented as a framework for developing anticancer agents.[1] While this area is less mature compared to neuroprotection and anti-inflammatory applications, initial studies show promise. The mechanism of action is likely diverse and dependent on the specific substitutions, potentially involving the inhibition of kinases or other proteins critical for cancer cell proliferation. Further exploration in this area is warranted to identify specific molecular targets.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For 2,1-benzothiazine derivatives, several key SAR trends have been identified.
Caption: Logical relationships in the SAR of 2,1-benzothiazine derivatives.
-
The Heteroaryl Moiety: For MAO inhibition, the nature of the appended heteroaryl ring is critical. Different functional groups on this ring system can distinguish between MAO-A and MAO-B selectivity.[1]
-
The Benzothiazine Core: Substitutions on the fused benzene ring can modulate the compound's overall lipophilicity and electronic properties, which in turn affects pharmacokinetics and target engagement.
-
The Linker: The nature of the chemical linker connecting the core to the substituent (e.g., a hydrazone) is vital for establishing the correct orientation within the target's active site.
Future Perspectives and Conclusion
The 2,1-benzothiazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential, particularly as MAO inhibitors for neurodegenerative diseases and as novel anti-inflammatory and analgesic compounds.[1][10]
The future of this field lies in several key areas:
-
Target Deconvolution: While potent activities have been observed, the precise molecular targets for many anticancer and anti-inflammatory derivatives remain to be fully elucidated.
-
Selectivity Profiling: For applications like MAO inhibition, developing derivatives with high selectivity for either the A or B isoform is crucial to minimize side effects.
-
Pharmacokinetic Optimization: Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable drug candidates.
-
Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests its potential in other areas, such as antiviral or antidiabetic applications, which are currently underexplored.[3][12]
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2,3-Dihydro-4H-benzo[e]thiazin-4-ones: A Detailed Guide for Synthetic and Medicinal Chemists
One-Pot Synthesis of 2,3-Dihydro-4H-benzo[e][1][2]thiazin-4-ones: A Detailed Guide for Synthetic and Medicinal Chemists
Abstract
This comprehensive guide details the efficient one-pot synthesis of 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the underlying reaction mechanisms, detailed experimental protocols, and critical insights into process optimization. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to rationally design novel derivatives.
Introduction: The Significance of the Benzothiazinone Scaffold
The 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds are structurally related to phenothiazines, which are known for their antipsychotic properties. The incorporation of a thiazine ring fused to a benzene ring creates a unique three-dimensional structure that can effectively interact with various biological targets.[3][4][5] The development of efficient and versatile synthetic methods to access this scaffold is therefore of paramount importance for the discovery of new therapeutic agents. One-pot multicomponent reactions have emerged as a powerful strategy in this regard, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[6]
Mechanistic Insights: Understanding the Reaction Cascade
The one-pot synthesis of 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones typically proceeds through a three-component reaction involving a 2-mercaptobenzoic acid (thiosalicylic acid), an aldehyde, and an amine.[1][6] The reaction cascade is a beautiful example of tandem reactions where sequential bond formations occur in a single reaction vessel.
A plausible mechanism for this transformation begins with the formation of an imine (Schiff base) from the condensation of the aldehyde and the amine.[7][8] Concurrently, the thiol group of 2-mercaptobenzoic acid can exist in equilibrium with its disulfide form. The crucial step involves the nucleophilic attack of the thiol on the electrophilic carbon of the imine. This is followed by an intramolecular cyclization, where the carboxylic acid group reacts with the secondary amine formed in the previous step, leading to the formation of the six-membered thiazine ring and the elimination of a water molecule.
Figure 1. Plausible reaction mechanism for the one-pot synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, validated protocol for the one-pot synthesis of a representative 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-one derivative.
General Considerations
-
Reagents and Solvents: All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dry, especially for reactions sensitive to moisture.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.[7]
-
Purification: Column chromatography on silica gel is the most common method for purification of the final products.
Protocol: Synthesis of 2-Aryl-3-alkyl-2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones
This protocol is adapted from a general procedure described in the literature.[6][7]
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Substituted aromatic aldehyde
-
Primary amine (e.g., N-(3-aminopropyl)piperidine, 4-(2-aminoethyl)morpholine)[6]
-
Toluene (or another suitable high-boiling aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
To a solution of the substituted aromatic aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add 2-mercaptobenzoic acid (1.0 mmol).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-one.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Figure 2. General experimental workflow for the one-pot synthesis.
Data Presentation: Scope and Limitations
The versatility of this one-pot synthesis allows for the preparation of a diverse library of 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones by varying the aldehyde and amine components.
| Entry | Aldehyde | Amine | Product Yield (%) | Reference |
| 1 | Benzaldehyde | N-(3-aminopropyl)piperidine | 75 | [6] |
| 2 | 4-Methoxybenzaldehyde | 4-(2-aminoethyl)morpholine | 50 | [6] |
| 3 | 4-Fluorobenzaldehyde | 4-(2-aminoethyl)morpholine | 88 | [6] |
| 4 | Butyraldehyde | 4-(2-aminoethyl)morpholine | 77 | [6] |
| 5 | p-Tolualdehyde | 2-(Piperidin-1-yl)ethan-1-amine | 61 | [6] |
Table 1. Representative examples of synthesized 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones and their reported yields.
Causality behind Experimental Choices:
-
Solvent: Toluene is a common choice due to its high boiling point, which facilitates the removal of water formed during the reaction via azeotropic distillation, thereby driving the equilibrium towards product formation.
-
Catalyst: While many variations of this reaction are catalyst-free, some protocols may employ acid or base catalysts to accelerate the imine formation or the subsequent cyclization step.[9][10] The choice of catalyst can significantly impact the reaction rate and yield.
-
Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial imine formation. Conversely, bulky substituents on either the aldehyde or the amine may introduce steric hindrance, leading to lower yields.
Troubleshooting and Self-Validation
A key aspect of a robust protocol is its self-validating nature. Below are common issues and their solutions:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the temperature. Ensure efficient removal of water.
-
Side reactions: The formation of disulfide from 2-mercaptobenzoic acid can be a competing reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
-
Purification losses: Optimize the column chromatography conditions (e.g., choice of eluent, silica gel activity).
-
-
Formation of Multiple Products:
-
This could be due to the formation of byproducts or incomplete reaction. Careful monitoring by TLC is crucial to identify the optimal reaction time.
-
Consider a stepwise approach if the one-pot method proves problematic for specific substrates.
-
-
Difficulty in Characterization:
Conclusion and Future Outlook
The one-pot synthesis of 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones represents a highly efficient and atom-economical approach to access this important class of heterocyclic compounds. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes it an attractive method for both academic research and industrial applications. Future research in this area may focus on the development of stereoselective variations of this reaction, the use of more environmentally benign solvents and catalysts, and the expansion of the substrate scope to include a wider range of functional groups. The continued exploration of the biological activities of novel benzothiazinone derivatives holds significant promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. easpublisher.com [easpublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Base induced synthesis of 4H-1,4-benzothiazines and their computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Base induced synthesis of 4H-1,4-benzothiazines and their computational studies | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: High-Yield N-Alkylation of the 4-Methyl-2,1-benzothiazine Scaffold
Abstract: This document provides a comprehensive, field-tested protocol for the selective N-alkylation of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid. The 2,1-benzothiazine core is a privileged scaffold in medicinal chemistry, forming the basis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam.[1] The ability to controllably introduce diverse substituents at the N-1 position is critical for developing new analogues with modulated pharmacological properties. Direct alkylation of the parent carboxylic acid is often complicated by competing O-alkylation at the carboxyl group.[2] To circumvent this, we present a robust, two-stage strategy that ensures high regioselectivity and excellent yields. The protocol first involves the conversion of the carboxylic acid to its methyl ester, followed by a highly efficient N-alkylation of the resulting cyclic sulfonamide (sultam) nitrogen. This methodology is broadly applicable to a range of alkyl halides, enabling the synthesis of diverse libraries of N-substituted benzothiazine derivatives for drug discovery and development.
Scientific Rationale and Mechanistic Overview
The core of this protocol is a nucleophilic substitution (Sₙ2) reaction at the sulfonamide nitrogen. The hydrogen atom on the nitrogen of the 2,1-benzothiazine ring is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. This allows for its deprotonation by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a potent nucleophile.
However, the presence of the carboxylic acid functionality on the starting material, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid, introduces a competing reaction pathway. Under basic conditions, the carboxylic acid will also be deprotonated to form a carboxylate anion, which can act as a nucleophile and react with the alkylating agent, leading to undesired O-alkylation (ester formation).
To ensure exclusive N-alkylation, the carboxylic acid is first protected as a methyl ester. This "protecting group" strategy removes the acidic proton of the carboxyl group and prevents its participation in the alkylation reaction. The subsequent N-alkylation can then proceed cleanly and in high yield. The overall synthetic strategy is outlined below.
Figure 1: Two-stage strategy for selective N-alkylation.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Starting Ester)
This protocol outlines the necessary first step of converting the parent carboxylic acid into its corresponding methyl ester to prevent side reactions during alkylation. The synthesis of this starting material has been previously described.[3]
Materials:
-
4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. A precipitate should form. Cautiously neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the resulting solid, Methyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Part B: General Protocol for N-Alkylation
This procedure is based on the highly successful method reported for the synthesis of a series of N-substituted benzothiazine derivatives.[4][5]
Materials:
-
Methyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (from Part A)
-
Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium Iodide (NaI) (optional, catalytic amount)
-
Reaction vial or flask with a screw cap
-
Magnetic stirrer and stir bar
Figure 2: Step-by-step experimental workflow for N-alkylation.
Procedure:
-
Reagent Combination: To a reaction vial containing Methyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (1.0 eq), add anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 5-10 mL per 500 mg of starting ester).
-
Alkylation: Stir the resulting suspension vigorously at room temperature for 10-15 minutes. Add the corresponding alkyl halide (1.2 eq) dropwise.
-
Expert Insight: For less reactive alkylating agents (e.g., alkyl chlorides), the addition of a catalytic amount of Sodium Iodide (NaI) can accelerate the reaction via an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide. A quantity of ~0.1 equivalents is typically sufficient.[4]
-
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water. A solid precipitate of the N-alkylated product will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMSO and inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Reaction Scope and Data
This protocol has been successfully applied to a variety of alkylating agents, demonstrating its broad utility. The yields are consistently good to excellent.[4][5]
| Entry | Alkyl Halide (R-X) | R Group | Product | Yield (%)[4] |
| 1 | Iodomethane | -CH₃ | 5a | 84 |
| 2 | Iodoethane | -C₂H₅ | 5b | 81 |
| 3 | Allyl bromide | -CH₂CH=CH₂ | 5c | 78 |
| 4 | 1-Bromopropane | -C₃H₇ | 5d | 80 |
| 5 | 2-Bromopropane | -CH(CH₃)₂ | 5e | 75 |
| 6 | 1-Bromobutane | -C₄H₉ | 5f | 82 |
| 7 | Benzyl chloride | -CH₂-C₆H₅ | 5g | 86 |
Product Characterization
Confirmation of the N-alkylated product structure is achieved through standard analytical techniques. As an example, the characterization data for the N-methyl derivative (5a ) is provided below.[4]
-
Product: Methyl 1,4-dimethyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (5a )
-
Appearance: Crystalline solid
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 7.86 (d, 1Н, J = 7.1 Hz, Н-5)
-
δ 7.63 (t, 1Н, J = 7.6 Hz, Н-7)
-
δ 7.42 (d, 1Н, J = 8.0 Hz, Н-8)
-
δ 7.32 (t, 1Н, J = 7.6 Hz, Н-6)
-
δ 3.86 (s, 3Н, OCH₃)
-
δ 3.38 (s, 3Н, NCH₃)
-
δ 2.47 (s, 3Н, 4-CH₃)
-
-
¹³C-NMR (100 MHz, DMSO-d₆):
-
δ 161.7 (С=О), 146.8, 140.3, 133.1, 128.8, 127.6, 124.4, 122.8, 118.9, 53.7 (OCH₃), 31.7 (NCH₃), 17.5 (4-CH₃).
-
The key diagnostic signals in the ¹H-NMR spectrum are the appearance of a new singlet corresponding to the N-alkyl group (e.g., δ 3.38 for NCH₃) and the disappearance of the broad N-H proton signal from the starting material.
References
- 1. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening of Benzothiazinone Compound Libraries for Novel Anti-Tubercular Agents
Abstract
Benzothiazinones (BTZs) represent a potent class of drug candidates against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Their unique mechanism of action, the covalent inhibition of the essential flavoenzyme DprE1, makes them a highly attractive scaffold for novel anti-tubercular drug discovery.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a high-throughput screening (HTS) campaign for benzothiazinone-based compound libraries. We detail the scientific rationale, provide step-by-step protocols for assay development, primary screening, and hit validation, and discuss critical data analysis and troubleshooting strategies. The objective is to provide a robust, self-validating workflow to identify and prioritize novel BTZ analogues with therapeutic potential.
Introduction: The Rise of Benzothiazinones as Potent Anti-Tubercular Agents
The Challenge of Drug-Resistant Tuberculosis
Tuberculosis (TB) remains a formidable global health threat, exacerbated by the emergence of drug-resistant Mtb strains.[2] The lengthy treatment regimens for TB contribute to non-compliance, which in turn fuels the development of resistance, creating an urgent need for new drugs with novel mechanisms of action.[3]
Benzothiazinones: A Novel Class of Covalent Inhibitors
Benzothiazinones, including the clinical candidates BTZ043 and Macozinone (PBTZ169), have emerged as one of the most promising new classes of anti-TB agents.[4][5] These compounds exhibit potent, bactericidal activity at nanomolar concentrations against a wide range of Mtb strains, acting via a novel mechanism that circumvents existing resistance pathways.[2][6]
Mechanism of Action: Targeting the DprE1 Enzyme
The primary target of BTZs is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[1][6] DprE1 is a flavoenzyme that catalyzes a critical epimerization step required to produce decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan—two vital components of the Mtb cell wall.[7][8]
BTZs function as mechanism-based inhibitors. The nitro group on the BTZ scaffold is reduced by the flavin cofactor (FADH₂) in the DprE1 active site to a reactive nitroso intermediate.[1][8] This intermediate then forms a stable, covalent bond with a conserved cysteine residue (Cys387), irreversibly inactivating the enzyme and halting cell wall synthesis, which ultimately leads to cell lysis.[1][2] This covalent, "suicide inhibition" mechanism is responsible for the exquisite potency of BTZ compounds.[1]
Caption: Mechanism of DprE1 covalent inhibition by Benzothiazinones.
Designing a High-Throughput Screening Campaign
A successful HTS campaign requires a robust and reliable assay, a high-quality compound library, and a clear workflow for hit validation.[9][10]
Principle of the HTS Assay: Targeting DprE1 Activity
The goal is to develop a target-based biochemical assay that can be miniaturized for HTS (e.g., 384- or 1536-well plates).[11] A common approach is to monitor the consumption of a substrate or the activity of the enzyme. Since DprE1 is an oxidoreductase, its activity can be coupled to a fluorescent or luminescent readout system, which offers the sensitivity and dynamic range required for HTS.[12]
For instance, a luminescence-coupled assay can be developed to measure the remaining amount of a cofactor like NADPH or FADH₂ after the enzymatic reaction, providing an indirect measure of DprE1 inhibition.[12]
Sourcing and Quality Control of Benzothiazinone Libraries
The success of the screen is contingent on the quality and diversity of the compound library.
-
Synthesis: Benzothiazinone libraries can be generated using established synthetic pathways, such as the thiourea pathway, which allows for diverse substitutions at key positions of the BTZ scaffold.[13][14][15]
-
Quality Control: Each compound plate should undergo rigorous QC. This includes ensuring compound purity (typically >95% via LC-MS) and accurate concentration. Compounds are typically stored in DMSO, and plate maps must be meticulously maintained.
Assay Development and Optimization
Before embarking on a full-scale screen, the assay must be optimized and validated in a miniaturized format.[16]
Key Optimization Parameters:
-
Enzyme and Substrate Concentration: Determine the optimal concentrations of recombinant DprE1 and its substrate (e.g., a farnesyl-based analogue of DPR) to achieve a robust signal window while conserving reagents.[2]
-
Incubation Time: Establish the ideal reaction time that allows for sufficient product formation without reaching substrate depletion.
-
DMSO Tolerance: Confirm that the final concentration of DMSO (typically 0.5-1%) does not significantly inhibit enzyme activity.
Assay Robustness (Z'-Factor): The Z'-factor is a critical statistical parameter used to quantify the quality of an HTS assay.[17][18] It measures the separation between the distributions of positive and negative controls.[19]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., a known DprE1 inhibitor like BTZ043).
-
μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | The assay is robust and reliable for screening.[17] |
| 0 to 0.5 | Acceptable | The assay may require further optimization. |
| < 0 | Unacceptable | The assay is not suitable for HTS.[20] |
A pilot screen with a small, diverse set of compounds should be performed to ensure the Z'-factor is consistently >0.5 under automated HTS conditions.[16]
Protocol: Primary High-Throughput Screening
This protocol describes a single-concentration primary screen in a 384-well format using a luminescence-based readout.
Materials and Reagents
-
Recombinant Mtb DprE1 enzyme
-
Substrate (e.g., farnesylphosphoryl-β-D-ribofuranose, FPR)[2]
-
Cofactor (e.g., FAD)
-
Assay Buffer (e.g., HEPES, pH 7.5, with Tween-20 and DTT)
-
Benzothiazinone compound library (e.g., 10 mM in DMSO)
-
Positive Control: BTZ043 (10 mM in DMSO)
-
Negative Control: DMSO
-
Luminescent Detection Reagent (e.g., NADP/H-Glo™)[12]
-
384-well, low-volume, white, solid-bottom plates
-
Automated liquid handling systems and plate readers
Step-by-Step Protocol for the Primary Screen
-
Compound Plating: Using an acoustic liquid handler, pin 20 nL of each library compound, positive control, and negative control into designated wells of the 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.
-
Enzyme Addition: Add 10 µL of DprE1 enzyme solution (pre-diluted in assay buffer) to all wells.
-
Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of substrate/cofactor mix (pre-diluted in assay buffer) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 20 µL of the luminescent detection reagent to stop the reaction and generate the signal. Incubate for 10 minutes as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Acquisition and Primary Analysis
-
Normalization: Raw data from each plate is normalized against the controls.
-
0% Inhibition: Average signal from the negative control (DMSO) wells.
-
100% Inhibition: Average signal from the positive control (BTZ043) wells.
-
-
Hit Selection: A primary hit is typically defined as a compound that causes a percent inhibition greater than a specified threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).[12]
Workflow: From Hit Identification to Lead Candidate
A primary screen will generate a list of potential hits, but these must be rigorously validated to eliminate false positives and prioritize the most promising compounds.[21]
Caption: A typical HTS workflow from primary screen to validated leads.
Hit Confirmation and Prioritization
-
Re-testing and Dose-Response Analysis: Primary hits are re-tested using freshly sourced compound powders. A 10-point, 3-fold serial dilution is performed to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[22][23] The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[23][24] Compounds that show a clear sigmoidal dose-response curve and a potent IC50 (e.g., <10 µM) are considered confirmed hits.[25]
-
Counter-Screening for Assay Artifacts: It is crucial to eliminate false positives that arise from compound interference with the assay technology rather than true inhibition of the target.[26]
-
Technology Counter-Screen: A common counter-screen involves running the assay in the absence of the DprE1 enzyme.[26] Compounds that still show a signal are likely interfering with the detection reagents (e.g., inhibiting luciferase) and should be flagged or eliminated.
-
Specificity Counter-Screen: To rule out non-specific inhibitors, confirmed hits can be tested against an unrelated enzyme.[27]
-
Secondary Assays for Lead Characterization
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or principle.[27][28] For DprE1, an orthogonal assay could be a mass spectrometry-based method to directly measure the conversion of the substrate (DPR) to its product, confirming that the compound's activity is not an artifact of the primary assay's reporter system.[1]
-
Whole-Cell Activity: The most promising compounds should be tested for their activity against live M. tuberculosis H37Rv to determine the Minimum Inhibitory Concentration (MIC).[29][30] This step is critical to ensure that the compound can penetrate the complex mycobacterial cell wall and is not susceptible to efflux pumps.
-
Cytotoxicity: Compounds are tested against a mammalian cell line (e.g., HepG2 or Vero cells) to assess their toxicity. A high selectivity index (Cytotoxic IC50 / Mtb MIC) is a key characteristic of a promising lead candidate.[26]
Data Analysis and Troubleshooting
Statistical Analysis of HTS Data
| Parameter | Description | Typical Value/Goal |
| Z'-Factor | Measures the statistical separation of positive and negative controls, indicating assay quality.[31] | > 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Coefficient of Variation (%CV) | Measures the variability of the data within a control group. | < 15% |
| Hit Rate | The percentage of library compounds identified as primary hits. | 0.5 - 2% |
Common Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low Z'-Factor (<0.5) | - Reagent instability- High data variability- Insufficient signal window | - Check reagent quality and preparation.- Optimize enzyme/substrate concentrations.- Review liquid handling precision. |
| High Hit Rate (>3%) | - Non-specific inhibition- Assay artifacts- Incorrect hit threshold | - Implement stringent counter-screens early.- Check for compound aggregation (add detergent).- Re-evaluate hit selection criteria. |
| Poor Hit Confirmation Rate | - Compound degradation- False positives from primary screen- Inaccurate primary compound concentration | - Use freshly sourced compound powders for confirmation.- Ensure robust primary screen and counter-screen design.- Perform QC on library plates. |
| Biochemical vs. Whole-Cell Discrepancy | - Poor cell permeability- Compound efflux- Compound metabolism/inactivation | - Investigate Structure-Activity Relationships (SAR) to improve permeability.- Test in the presence of efflux pump inhibitors. |
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the high-throughput screening of benzothiazinone libraries to identify novel inhibitors of Mtb DprE1. By integrating rigorous assay development, multi-step hit validation, and careful data analysis, researchers can effectively navigate the complexities of an HTS campaign. The validated leads generated from this workflow serve as the foundation for subsequent lead optimization programs, aiming to develop next-generation anti-tubercular therapeutics that can overcome the challenge of drug resistance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. pnas.org [pnas.org]
- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. assaygenie.com [assaygenie.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antitubercular evaluation of benzothiazinones containing an oximido or amino nitrogen heterocycle moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. support.collaborativedrug.com [support.collaborativedrug.com]
- 20. academic.oup.com [academic.oup.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. courses.edx.org [courses.edx.org]
- 23. IC50 - Wikipedia [en.wikipedia.org]
- 24. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 27. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. researchgate.net [researchgate.net]
- 30. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugtargetreview.com [drugtargetreview.com]
Using 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one in anti-TB drug discovery.
An Application Guide for the Evaluation of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one in Mycobacterial Drug Discovery
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents that act on new molecular targets. The benzothiazinone (BTZ) scaffold has emerged as one of the most promising new classes of anti-TB agents, with lead compounds like BTZ043 exhibiting nanomolar potency.[1][2] These agents act via the covalent inhibition of Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[3][4][5] This application note provides a comprehensive framework for researchers to investigate a specific analog, This compound , as a potential anti-TB agent. We present detailed protocols for its synthesis, primary antimycobacterial screening, secondary cytotoxicity evaluation, and target validation. This guide is designed to provide a robust, self-validating workflow for drug discovery professionals engaged in the fight against tuberculosis.
Introduction: The Rationale for Targeting DprE1 with Novel Benzothiazinones
The mycobacterial cell wall is a unique and complex structure, essential for the pathogen's survival and a well-validated source of drug targets.[6] A key component of this wall is the arabinogalactan (AG) layer. The biosynthesis of AG relies on a specific precursor, decaprenylphosphoryl-β-D-arabinofuranose (DPA), which is the sole donor of arabinose for this pathway.[3] The flavoenzyme DprE1 is responsible for a critical oxidation step in the epimerization cascade that produces DPA.[1][6] Its inhibition is lethal to Mtb, and because the enzyme is absent in humans, it represents a highly specific and safe therapeutic target.[4][7]
The most potent BTZ compounds, such as BTZ043 and PBTZ169, are characterized by a nitro group, which is metabolically activated within the mycobacterium to a reactive nitroso species.[1] This species then forms an irreversible covalent bond with a cysteine residue (Cys387) in the DprE1 active site, leading to potent enzyme inactivation.[8][9]
The compound of interest, This compound , represents an important structural analog for probing the structure-activity relationship (SAR) of this class. It contains the core benzothiazinone sulfone scaffold but lacks the nitro "warhead." Investigating this molecule allows researchers to explore the potential for non-covalent DprE1 inhibition or to assess the baseline activity of the core structure, providing critical data for the design of next-generation inhibitors.[10][11]
Compound Profile and Synthesis Protocol
Chemical Structure
-
IUPAC Name: 1-methyl-2,1-benzothiazin-4(3H)-one 2,2-dioxide
-
Molecular Formula: C₉H₉NO₃S
-
Molecular Weight: 211.24 g/mol
-
Structure:
(Placeholder for actual structure image)
Proposed Synthesis Protocol
The synthesis can be achieved via the N-methylation of the parent benzothiazinone scaffold. A plausible and efficient route is adapted from established literature procedures.[12][13]
Principle: This two-step synthesis involves the initial formation of the heterocyclic benzothiazine ring system, followed by a straightforward N-alkylation to introduce the methyl group at the 1-position.
Materials:
-
Methyl 2-(aminosulfonyl)benzoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
TLC plates, solvents for chromatography (ethyl acetate, hexane)
Step-by-Step Procedure:
-
Synthesis of 2,1-benzothiazin-4(3H)-one 2,2-dioxide (Parent Scaffold):
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(aminosulfonyl)benzoate in anhydrous ethanol.
-
Add sodium ethoxide portion-wise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the parent scaffold.
-
-
Synthesis of this compound:
-
Dissolve the parent scaffold from the previous step in DMSO in a clean, dry flask.
-
Add anhydrous potassium carbonate (K₂CO₃) to the solution to act as a base.
-
Add methyl iodide (CH₃I) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.[14]
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from ethanol or by column chromatography to yield the final product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflows for Anti-TB Evaluation
A tiered screening approach is essential for efficiently evaluating new compounds. The workflow begins with assessing whole-cell activity and progresses to evaluating safety and target engagement.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 5. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzothiazinones as DprE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics with new mechanisms of action.[1] A highly promising drug target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan, which are essential for the bacterium's viability and structural integrity.[2][3] Importantly, this enzyme is absent in humans, making it an attractive target for selective antimycobacterial agents.
Benzothiazinones (BTZs) are a potent class of compounds that have demonstrated remarkable activity against both drug-susceptible and drug-resistant strains of Mtb.[1][4] Prominent members of this class, such as BTZ043 and PBTZ169 (macozinone), are currently in clinical development.[5][6] These compounds act as prodrugs, undergoing a unique mechanism-based suicide inhibition of DprE1.[7][8]
This technical guide provides an in-depth overview of the application of benzothiazinones as DprE1 inhibitors, detailing their mechanism of action and providing field-proven protocols for their evaluation.
Mechanism of Action: Covalent Inhibition of DprE1
The potent activity of nitro-benzothiazinones stems from their ability to covalently modify and irreversibly inactivate the DprE1 enzyme.[6][9] This process can be broken down into several key steps:
-
Enzymatic Reduction: The FAD cofactor within the DprE1 active site first reduces the essential 8-nitro group of the benzothiazinone to a highly reactive nitroso derivative.[8][9]
-
Nucleophilic Attack: This electrophilic nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a critical cysteine residue (Cys387) within the DprE1 active site.[10][11]
-
Covalent Adduct Formation: The reaction between the nitroso-BTZ and Cys387 results in the formation of a stable, covalent semimercaptal adduct.[10][12]
-
Irreversible Inhibition: This covalent modification permanently blocks the active site, preventing the binding and processing of the natural substrate, decaprenylphosphoryl-β-D-ribose (DPR).[11] The inhibition of DprE1 halts the synthesis of decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for arabinan biosynthesis, ultimately leading to bacterial cell death.[3][12]
The critical role of the 8-nitro group has been extensively demonstrated through structure-activity relationship (SAR) studies. Replacement of this group with other functionalities leads to a significant loss of antimycobacterial activity, highlighting its importance in the covalent inhibition mechanism.[10] However, non-nitro-benzothiazinones that act as noncovalent inhibitors have also been developed.[10][11]
Visualizing the DprE1 Inhibition Pathway
The following diagram illustrates the key steps in the biosynthesis of the mycobacterial cell wall arabinan and the mechanism of DprE1 inhibition by benzothiazinones.
Caption: DprE1 pathway and covalent inhibition by benzothiazinones.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the essential in vitro evaluation of benzothiazinone-based DprE1 inhibitors.
DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay determines the in vitro inhibitory activity of test compounds against the DprE1 enzyme by monitoring the reduction of a reporter molecule. The enzymatic activity of DprE1 reduces its FAD cofactor to FADH2, which can then be re-oxidized by a suitable electron acceptor. In this protocol, the reduction of resazurin to the highly fluorescent resorufin is used to measure enzyme activity.
Materials and Reagents:
-
Recombinant DprE1 enzyme
-
Farnesylphosphoryl-β-D-ribofuranose (FPR) substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Resazurin sodium salt
-
Test compounds (e.g., Benzothiazinones) dissolved in DMSO
-
Positive control inhibitor (e.g., BTZ043)
-
DMSO (Dimethyl sulfoxide)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.
-
Assay Plate Setup: In a 384-well plate, add 0.5 µL of the compound dilutions to the appropriate wells. For positive (no inhibition) and negative (full inhibition) controls, add 0.5 µL of DMSO.
-
Master Mix Preparation: Prepare a master mix containing the DprE1 enzyme and FPR substrate in the assay buffer. The final concentrations in the assay well should be optimized, but a typical starting point is 10 µM DprE1 and 200 µM FPR.[13]
-
Enzyme Reaction Initiation: Add 24.5 µL of the master mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 25 µL of resazurin solution (100 µM in assay buffer) to each well.[13]
-
Second Incubation: Incubate the plate at 37°C for an additional 30 minutes to allow for the conversion of resazurin to resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antimycobacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay (REMA) is a commonly used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase), 0.2% glycerol, and 0.05% Tween 80
-
Test compounds and control antibiotics (e.g., Isoniazid, Rifampicin) dissolved in DMSO
-
Resazurin solution
-
Sterile 96-well plates
Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and control antibiotics in 100 µL of Middlebrook 7H9 broth.[14]
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the diluted compounds. Include a drug-free growth control and a sterility control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.[15]
-
Resazurin Addition: After incubation, add 30 µL of resazurin solution to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.[15]
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue (no growth) to pink (growth).
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their selectivity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials and Reagents:
-
Vero cells (or another suitable mammalian cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Absorbance plate reader
Protocol:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) and determine the Selectivity Index (SI = CC₅₀/MIC). A higher SI value indicates greater selectivity for the mycobacteria over mammalian cells.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of benzothiazinone inhibitors.
Caption: General workflow for in vitro evaluation of DprE1 inhibitors.
Data Presentation
The following tables provide representative quantitative data for a potent benzothiazinone DprE1 inhibitor.
Table 1: In Vitro DprE1 Enzyme Inhibition
| Compound | IC₅₀ (µM) | Assay Method |
| PBTZ169 | <0.008 | Fluorometric Assay[10] |
| BTZ043 | 0.0023 | Not specified[16] |
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| PBTZ169 | 0.0003[6] |
| BTZ043 | 0.001[16] |
| Isoniazid | 0.02 - 0.2[16] |
| Rifampicin | 0.1[15] |
Table 3: Cytotoxicity and Selectivity
| Compound | CC₅₀ (µM) vs. Vero cells | Selectivity Index (SI = CC₅₀/MIC) |
| Representative BTZ | > 100[15] | > 1000[15] |
| Doxorubicin (Control) | 1.5[15] | Not Applicable |
Conclusion and Future Directions
Benzothiazinones represent a groundbreaking class of antimycobacterial agents with a novel mechanism of action that is highly effective against drug-resistant strains of M. tuberculosis. The protocols detailed in this guide provide a robust framework for the in vitro characterization of novel benzothiazinone analogs and other potential DprE1 inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring their efficacy in combination therapies, and elucidating mechanisms of resistance to inform the development of next-generation inhibitors.
References
- 1. Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Spectrophotometric Assay for Measuring Acetylcholinesterase Inhibition by Benzothiazin-4-ones
Introduction: The Rationale for Targeting Acetylcholinesterase with Benzothiazin-4-ones
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in the central and peripheral nervous systems. Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the signal transmission at cholinergic synapses.[1][2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease (AD), where a loss of cholinergic neurons is a key pathological feature.[2][4][5][6]
Benzothiazin-4-ones have emerged as a class of heterocyclic compounds with diverse biological activities, including potential as AChE inhibitors.[2][4][5][7] Their structural features can be designed to interact with the active site of the AChE enzyme, making them promising candidates for novel drug development in the context of AD and other neurological disorders.[4][5]
This application note provides a comprehensive, field-proven protocol for the in vitro screening and characterization of benzothiazin-4-ones as AChE inhibitors. We will detail the use of the classic Ellman's assay, a robust and reliable colorimetric method, for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).[1][6][8] The causality behind each step is explained to ensure both technical accuracy and experimental reproducibility.
Assay Principle: The Ellman's Method
The most widely adopted method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[8][9][10] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[3]
The core principle involves a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: In place of the natural substrate acetylcholine, a synthetic analog, acetylthiocholine (ATCI), is used. AChE catalyzes the hydrolysis of ATCI, producing thiocholine and acetic acid.[3][11]
-
Chromogenic Reaction: The resulting thiocholine, which contains a free sulfhydryl (-SH) group, rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This reaction cleaves the disulfide bond in DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion and a mixed disulfide.[12][13][14]
The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus to the activity of the AChE enzyme.[3] This color development can be monitored over time by measuring the absorbance at 412 nm.[1][8][12] When an inhibitor such as a benzothiazin-4-one is present, it reduces the rate of ATCI hydrolysis, leading to a decreased rate of color formation. The potency of the inhibitor is quantified by its IC50 value—the concentration required to reduce enzyme activity by 50%.[1]
Caption: Workflow of the Ellman's assay for AChE inhibition.
Materials, Reagents, and Preparation
Equipment
-
Spectrophotometric 96-well microplate reader capable of kinetic measurements at 412 nm.
-
96-well flat-bottom microplates.
-
Multichannel and single-channel precision pipettes.
-
Standard laboratory glassware and consumables.
-
Vortex mixer.
Reagents
-
Enzyme: Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant (e.g., Sigma-Aldrich, Cat. No. C3389).
-
Substrate: Acetylthiocholine iodide (ATCI) (e.g., Sigma-Aldrich, Cat. No. A5751).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) (e.g., Sigma-Aldrich, Cat. No. D8130).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Test Compounds: Benzothiazin-4-ones synthesized and purified in-house or sourced commercially.
-
Positive Control: A known AChE inhibitor such as Donepezil or Eserine.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving test compounds.
Solution Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a final pH of 8.0. The slightly alkaline pH is crucial as the reaction of DTNB with thiols is most efficient at neutral to alkaline pH.[12]
-
AChE Stock Solution (e.g., 1 U/mL): Prepare in Assay Buffer. Aliquot and store at -20°C or as recommended by the supplier. Immediately before use, dilute to the desired working concentration (e.g., 0.05 U/mL) in Assay Buffer.
-
ATCI Stock Solution (14 mM): Prepare fresh in Assay Buffer.[1] Keep on ice.
-
DTNB Stock Solution (10 mM): Prepare in Assay Buffer.[1] This solution is light-sensitive and should be stored in the dark at 4°C.
-
Test Compound Stock Solutions (e.g., 10 mM): Dissolve each benzothiazin-4-one derivative in 100% DMSO.
-
Positive Control Stock Solution (e.g., 1 mM): Dissolve Donepezil or Eserine in DMSO.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.
Step 1: Assay Plate Setup
-
Design the Plate Layout: Carefully map the wells for each condition:
-
Blank: Contains all reagents except the enzyme. Used to subtract background absorbance.
-
100% Activity Control (Negative Control): Contains all reagents, including the enzyme and DMSO vehicle, but no inhibitor. Represents uninhibited enzyme activity.
-
Test Compound Wells: Contain all reagents plus varying concentrations of the benzothiazin-4-one test compound.
-
Positive Control Wells: Contain all reagents plus a known inhibitor at a concentration expected to give high inhibition.
-
-
Prepare Serial Dilutions: From the 10 mM stock solution of each benzothiazin-4-one, prepare a series of dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations can affect enzyme activity.
-
Add Reagents to Wells: Using a multichannel pipette for efficiency, add the components to the 96-well plate in the following order:
| Reagent | Blank Well | 100% Activity Control | Test Compound Well |
| Assay Buffer (pH 8.0) | 140 µL | 120 µL | 120 µL |
| Test Compound / Vehicle | 20 µL (Buffer/DMSO) | 20 µL (Buffer/DMSO) | 20 µL (Compound Dilution) |
| DTNB (10 mM) | 20 µL | 20 µL | 20 µL |
| AChE Enzyme | 0 µL | 20 µL | 20 µL |
| Pre-incubation | - | 15 min at 37°C | 15 min at 37°C |
| ATCI (14 mM) | 20 µL | 20 µL | 20 µL |
| Total Volume | 200 µL | 200 µL | 200 µL |
Step 2: Pre-incubation and Reaction Initiation
-
Enzyme Addition: Add the AChE working solution to all wells except the blanks.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C.[8] This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing inhibitory potential.
-
Reaction Initiation: To start the reaction, add the ATCI substrate solution to all wells.[8]
Step 3: Absorbance Measurement
-
Immediately place the plate into the microplate reader.
-
Measure the absorbance at 412 nm.
-
Take kinetic readings every 60 seconds for a total of 10-15 minutes.[1] The rate of the reaction should be linear during this period for the 100% activity control.
Data Analysis and Interpretation
Calculation of Inhibition Percentage
-
Determine Reaction Rates: For each well, calculate the rate of reaction (V) by plotting absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the reaction rate.
-
Correct for Background: Subtract the rate of the blank well from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration of the benzothiazin-4-one:[8]
% Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100
Where:
-
V_control is the rate of the 100% Activity Control.
-
V_inhibitor is the rate in the presence of the test compound.
-
Determination of IC50 Value
-
Plot the Dose-Response Curve: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin).
-
Determine IC50: The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity, as determined from the fitted curve.[15]
Caption: Workflow for data analysis and IC50 determination.
Data Presentation: Example Results
The inhibitory activities of a hypothetical series of benzothiazin-4-one derivatives are summarized below. Such a table allows for clear comparison of structure-activity relationships.
| Compound ID | IC50 (µM) [Mean ± SD, n=3] |
| Benzothiazin-4-one-A | 15.2 ± 1.8 |
| Benzothiazin-4-one-B | 8.48 ± 0.95[4][7][16] |
| Benzothiazin-4-one-C | 42.5 ± 3.1 |
| Benzothiazin-4-one-D | > 100 |
| Donepezil (Control) | 0.025 ± 0.003 |
Self-Validating Systems and Trustworthiness
To ensure the integrity and reliability of the results, the following points must be addressed:
-
Controls are Mandatory: The inclusion of blank, 100% activity, and positive controls in every assay plate is non-negotiable. The positive control validates that the assay system can detect inhibition, while the 100% activity control provides the baseline for all calculations.
-
Linearity of the Reaction: Ensure that the reaction rate for the uninhibited enzyme is linear for the duration of the measurement. If the curve plateaus too early, consider diluting the enzyme.
-
Compound Interference: Test compounds should be checked for inherent absorbance at 412 nm. This can be done by running a control well with the compound but without the enzyme. Any background absorbance must be subtracted.
-
Solubility: Visually inspect the wells containing the highest concentrations of test compounds for any signs of precipitation, which would invalidate the results for that concentration.
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least two separate occasions to ensure the reproducibility of the IC50 values.
By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently and accurately screen benzothiazin-4-ones for their AChE inhibitory potential, providing a solid foundation for further drug development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: An Application Guide to X-ray Crystallography of 2,1-Benzothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the application of single-crystal X-ray crystallography for the structural elucidation of 2,1-benzothiazine derivatives. As a class of heterocyclic compounds with significant pharmacological interest, a precise understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document, intended for researchers in medicinal chemistry and structural biology, outlines the critical steps from crystal growth to structure refinement, emphasizing the causality behind experimental choices to ensure reproducible and high-quality results.
The Strategic Importance of Structural Elucidation
2,1-Benzothiazine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of these crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry.[3][4] This structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern their packing in the solid state and can influence their physical properties and biological activity.[5][6]
The Crystallization Challenge: From Molecule to Measurable Crystal
The primary and often most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[4] For 2,1-benzothiazine derivatives, which are typically small organic molecules, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.
Foundational Principles of Crystal Growth
Successful crystallization hinges on creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline form. Key factors influencing this process for organic compounds include the purity of the sample, the choice of solvent, the rate of supersaturation, and the absence of nucleation-inducing impurities like dust.[7]
Proven Crystallization Protocols for 2,1-Benzothiazine Derivatives
Based on published structural studies of 2,1-benzothiazine derivatives, several methods have proven effective. The following protocols are provided as a starting point for researchers.
Protocol 1: Slow Evaporation
This is the simplest method and is often the first to be attempted.
-
Solvent Selection: Choose a solvent in which the 2,1-benzothiazine derivative has moderate solubility. Commonly successful solvents include ethanol, isopropanol, and methanol.[8][9][10]
-
Solution Preparation: Prepare a near-saturated solution of the compound by dissolving it in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small puncture or is loosely fitted to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Causality: The slow removal of the solvent gradually increases the concentration of the solute, leading to a state of supersaturation that promotes the formation of a limited number of well-ordered crystals rather than a large number of small, poorly-diffracting crystals.
Protocol 2: Vapor Diffusion
This technique is particularly useful for smaller quantities of material and offers finer control over the rate of crystallization.[11][12][13]
-
Setup: Place a small, open vial containing a concentrated solution of the 2,1-benzothiazine derivative inside a larger, sealed jar. The larger jar should contain a more volatile "anti-solvent" in which the compound is insoluble.
-
Solvent/Anti-Solvent Systems: A common combination for heterocyclic compounds is a solution of the compound in a solvent like dichloromethane (DCM) or chloroform, with an anti-solvent such as hexane or pentane in the outer jar.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the 2,1-benzothiazine derivative in its solvent.
-
Crystal Growth: As the solubility decreases, the solution becomes supersaturated, leading to the growth of crystals.
Causality: The gradual change in solvent composition provides a gentle and controlled approach to reaching supersaturation, which is often conducive to the growth of high-quality single crystals.
Experimental Workflow: From Compound to Crystal
Caption: General workflow for the crystallization of 2,1-benzothiazine derivatives.
Table 1: Common Crystallization Conditions for 2,1-Benzothiazine Derivatives
| Derivative Type | Crystallization Method | Solvent System | Typical Timeframe | Reference |
| Substituted 2,1-benzothiazin-4-ones | Slow Evaporation | Ethanol | 5-10 days | [8] |
| Hydrazone derivatives | Recrystallization | Absolute Ethanol | 1-3 days | [9] |
| Fused pyrano[3,2-c][8][11]benzothiazines | Slow Cooling | Ethanol | 1-2 days | [8] |
| N-Alkyl-2,1-benzothiazin-4-one 2,2-dioxides | Slow Evaporation | Isopropanol | 3-7 days | [14] |
Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. Modern diffractometers, such as those from Bruker, are commonly used for data collection on 2,1-benzothiazine derivatives.[3][6][15]
Protocol 3: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, which results in higher resolution data and reduces radiation damage.
-
X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is used. The choice depends on the crystal's composition and size.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software such as APEX2 is used to control the data collection process.[6]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. The SADABS program is often used for absorption correction.[3]
Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. The geometry and intensity of the diffraction spots are directly related to the arrangement of atoms in the unit cell.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The ultimate goal of the crystallographic experiment is to generate a three-dimensional model of the molecule that accurately represents the experimental data. This is a multi-step process involving structure solution and refinement.
The "Phase Problem" and Structure Solution
While the intensities of the diffracted X-rays can be measured, the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like 2,1-benzothiazine derivatives, direct methods are typically successful in solving the phase problem and generating an initial electron density map. Programs like SHELXS or SHELXT are widely used for this purpose.[16]
Iterative Refinement of the Structural Model
The initial model obtained from structure solution is then refined against the experimental data using a least-squares minimization process.[8] This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors. The refinement is typically carried out using software such as SHELXL or Olex2.[5][11]
Protocol 4: Structure Solution and Refinement using SHELX and Olex2
-
Structure Solution: The reflection data (hkl file) and a preliminary instruction file (ins file) containing the unit cell parameters and chemical formula are used as input for a structure solution program like SHELXT within the Olex2 graphical interface.
-
Initial Model Building: The program will attempt to locate the non-hydrogen atoms in the asymmetric unit. The resulting model can be visualized and should resemble the expected molecular structure of the 2,1-benzothiazine derivative.
-
Anisotropic Refinement: The model is then refined anisotropically, meaning that the thermal motion of each non-hydrogen atom is described by an ellipsoid rather than a sphere.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., using the HFIX command in SHELXL) and refined with constraints.[13]
-
Handling of Disorder and Twinning: In some cases, parts of the molecule or solvent molecules may be disordered over multiple positions.[17] This can be modeled by assigning partial occupancies to the disordered atoms. Twinning, where two or more crystal lattices are intergrown, can also occur and requires special treatment during refinement.[17]
-
Final Refinement Cycles: The refinement is continued until the model converges, which is indicated by minimal shifts in the refined parameters and a flat difference electron density map.
-
Validation: The final model is validated using tools like checkCIF to ensure that it is chemically reasonable and consistent with the experimental data.
Causality: The refinement process aims to minimize the difference between the experimentally observed diffraction pattern and the pattern calculated from the structural model. The quality of the final model is assessed by R-factors (R1 and wR2), which should be as low as possible for a good refinement.
Logical Flow: Structure Determination
Caption: The iterative process of solving and refining a crystal structure.
Table 2: Key Parameters in a Crystallographic Information File (CIF) for a 2,1-Benzothiazine Derivative
| CIF Tag | Description | Example Value (for C10H11NO3S) | Reference |
| _cell_length_a | Unit cell parameter a | 7.0272(3) Å | [6] |
| _cell_length_b | Unit cell parameter b | 8.0448(4) Å | [6] |
| _cell_length_c | Unit cell parameter c | 9.5880(4) Å | [6] |
| _cell_angle_alpha | Unit cell angle α | 99.124(3)° | [6] |
| _cell_angle_beta | Unit cell angle β | 95.075(3)° | [6] |
| _cell_angle_gamma | Unit cell angle γ | 104.092(3)° | [6] |
| _space_group_name_H-M | Hermann-Mauguin space group symbol | P-1 | [6] |
| _diffrn_radiation_type | X-ray radiation source | 'Mo K\a' | [15] |
| _diffrn_ambient_temperature | Data collection temperature | 296(2) K | [15] |
| _refine_ls_R_factor_gt | R1 factor for observed reflections | 0.043 | [6] |
| _refine_ls_wR_factor_ref | wR2 factor for all reflections | 0.107 | [6] |
| _refine_ls_goodness_of_fit_ref | Goodness-of-fit (S) | 1.02 | [6] |
Conclusion: From Structure to Insight
Single-crystal X-ray crystallography is an indispensable tool for the detailed structural characterization of 2,1-benzothiazine derivatives. By providing a precise three-dimensional map of the molecule, this technique enables a deeper understanding of the structure-property and structure-activity relationships that are crucial for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully apply this powerful technique to their own investigations of this important class of heterocyclic compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. youtube.com [youtube.com]
- 5. 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemDoodle Web Components | Tutorial > Working with CIF Files [web.chemdoodle.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. unifr.ch [unifr.ch]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 16. journals.iucr.org [journals.iucr.org]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
NMR spectroscopic analysis of substituted 2,1-benzothiazin-4(3H)-ones.
An Application Guide to the NMR Spectroscopic Analysis of Substituted 2,1-Benzothiazin-4(3H)-ones
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of substituted 2,1-benzothiazin-4(3H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of methods to explain the underlying principles of spectral interpretation, the causal effects of molecular substitution on chemical shifts, and the strategic application of advanced 2D NMR techniques for unambiguous structure elucidation. Detailed, field-tested protocols for sample preparation and data acquisition are provided to ensure reproducible, high-quality results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this important molecular scaffold.
Introduction: The Role of NMR in Characterizing 2,1-Benzothiazin-4(3H)-ones
The 2,1-benzothiazin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1] Precise and unambiguous structural characterization is paramount in drug discovery to establish structure-activity relationships (SAR). NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these organic molecules in solution.[3]
This guide details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to this specific class of compounds. We will explore the fundamental spectral features of the parent scaffold and then delve into the predictable, and sometimes complex, effects that substituents impart on the NMR spectrum. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout.
Fundamental Spectral Features of the 2,1-Benzothiazin-4(3H)-one Scaffold
Understanding the NMR spectrum of the core, unsubstituted scaffold is the first step in analyzing more complex derivatives. The standard IUPAC numbering for the 2,1-benzothiazin-4(3H)-one ring is essential for spectral assignment.
Caption: Core structure and IUPAC numbering of the 2,1-benzothiazin-4(3H)-one scaffold.
¹H NMR Spectral Signatures
The proton NMR spectrum can be divided into two main regions: the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region, which contains a key singlet for the C3-methylene protons.
-
Aromatic Protons (H5-H8): These four protons on the benzene ring exhibit predictable splitting patterns and chemical shifts influenced by the fused heterocyclic ring. The H5 proton is often the most downfield-shifted aromatic proton due to its peri-relationship with the carbonyl group at C4. The H8 proton is also significantly deshielded by the adjacent electron-withdrawing sulfonyl group.
-
Methylene Protons (H3): The two protons on C3 typically appear as a sharp singlet (unless there is chiral substitution) in the range of δ 4.5-5.0 ppm.[1] The specific chemical shift is sensitive to the substituent on the N1 nitrogen.
¹³C NMR Spectral Signatures
The ¹³C NMR spectrum provides complementary information, with key signals for the carbonyl, aromatic, and methylene carbons.
-
Carbonyl Carbon (C4): The ketone carbonyl carbon resonates significantly downfield, typically in the range of δ 185-195 ppm.
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These six carbons appear in the aromatic region (δ 115-145 ppm). The quaternary carbons (C4a, C8a) usually have lower intensities.
-
Methylene Carbon (C3): The aliphatic C3 carbon signal is found upfield, generally between δ 50-60 ppm.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted 2,1-Benzothiazin-4(3H)-one 2,2-Dioxide Scaffold.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| N1-R | Dependent on R group | Dependent on R group | e.g., N-CH₃ ~3.3 ppm[1] |
| C3 | ~4.9 (s, 2H)[1] | ~50 | Chemical shift is sensitive to N1 substituent. |
| C4 | - | ~187-190 | Carbonyl carbon, low intensity. |
| C4a | - | ~120-125 | Quaternary carbon. |
| C5 | ~8.1-8.4 (d) | ~125-130 | Deshielded by C4 carbonyl. |
| C6 | ~7.3-7.6 (t) | ~123-128 | |
| C7 | ~7.6-7.9 (t) | ~133-138 | |
| C8 | ~7.3-7.6 (d) | ~120-125 | Deshielded by sulfonyl group. |
| C8a | - | ~140-145 | Quaternary carbon attached to S and N. |
Note: Values are approximate and can vary based on solvent and specific molecular structure.
The Influence of Aromatic Ring Substituents
The true utility of NMR lies in its sensitivity to electronic effects. Substituents on the aromatic ring (positions 5, 6, 7, or 8) will systematically alter the chemical shifts of the remaining aromatic protons and carbons. This is a powerful tool for confirming the position of substitution.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease electron density on the aromatic ring. This deshields the nearby protons, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced for protons at the ortho and para positions relative to the substituent.[5]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), alkyl (-CH₃), or amino (-NH₂) increase electron density on the ring. This shields the nearby protons, causing their signals to shift upfield (to a lower ppm value). Again, this effect is strongest at the ortho and para positions.[6][7]
Table 2: Predicted Chemical Shift Perturbations for Aromatic Protons upon Substitution.
| Substituent Type | Position Relative to Substituent | Effect on Proton | Chemical Shift Change |
|---|---|---|---|
| EWG (e.g., -NO₂) | Ortho, Para | Strong Deshielding | Downfield (Δδ +0.2 to +1.0) |
| Meta | Weak Deshielding | Downfield (Δδ +0.1 to +0.3) | |
| EDG (e.g., -OCH₃) | Ortho, Para | Strong Shielding | Upfield (Δδ -0.2 to -0.8) |
| | Meta | Weak Shielding | Upfield (Δδ -0.05 to -0.2) |
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D spectra provide essential information, complex substitution patterns or unexpected chemical shifts necessitate the use of 2D NMR for definitive structural confirmation.[8][9]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A cross-peak between two proton signals in a COSY spectrum confirms they are J-coupled. This is invaluable for tracing the connectivity of the aromatic protons (e.g., confirming H5 is coupled to H6, which is coupled to H7, etc.).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the most reliable method for assigning protonated carbons. It generates a cross-peak for every proton and the carbon to which it is directly attached (a one-bond ¹J-CH correlation). This allows for the direct and unambiguous assignment of C5, C6, C7, C8, and C3.[10][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J-CH and ³J-CH). These long-range correlations are critical for connecting different parts of the molecule, such as linking the N1-substituent to the C2 and C8a positions, or connecting the H3 protons to the C4 carbonyl and the C4a aromatic carbon.[12]
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. mdpi.com [mdpi.com]
- 10. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vivo Evaluation of Benzothiazinone Efficacy in Mouse Models of Tuberculosis: An Application Note and Protocol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo evaluation of benzothiazinones, a promising class of antitubercular agents, using established mouse models. This document emphasizes the scientific rationale behind experimental design and provides detailed, field-proven protocols to ensure robust and reproducible efficacy studies.
Introduction: The Promise of Benzothiazinones
Benzothiazinones (BTZs) are a potent class of nitroaromatic compounds with significant bactericidal activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Prominent members of this class, such as BTZ043 and PBTZ169, are currently in preclinical and clinical development.[1][3][4]
Mechanism of Action: Targeting DprE1
BTZs are prodrugs that are activated within the mycobacterium.[5][6] The mechanism involves the reduction of an essential nitro group to a nitroso derivative, which then covalently binds to a cysteine residue (Cys387) in the active site of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][5][6][7] DprE1 is a critical flavoenzyme in the mycobacterial cell wall synthesis pathway, responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1] DPA is an essential precursor for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1][3] Inhibition of DprE1 disrupts cell wall formation, leading to cell lysis and bacterial death.[2][3]
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
Synthesis of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c]thiazine 2,2-dioxide: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c]thiazine 2,2-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of the Benzothiazine Scaffold
Benzothiazines are a class of heterocyclic compounds formed by the fusion of a benzene ring and a thiazine ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] The incorporation of a hydrazono functional group at the 4-position of the benzothiazine ring system can further enhance its biological profile, making it a valuable pharmacophore for the development of novel therapeutic agents.[3][4][5] Specifically, the title compound and its derivatives have been investigated as potent monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.[6][7]
This guide details a robust and reproducible two-step synthesis of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c]thiazine 2,2-dioxide, commencing with the synthesis of the key intermediate, 1-methyl-1H-benzo[c][8][9]thiazin-4(3H)-one 2,2-dioxide.
Synthetic Strategy Overview
The synthesis is approached in two primary stages, as illustrated in the workflow diagram below. The first stage involves the construction of the N-methylated benzothiazine ketone, which serves as the direct precursor. The second stage is the conversion of the ketone to the target hydrazone.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Covalent docking methods for benzothiazinone analogs and DprE1.
Application Notes & Protocols
Introduction: Targeting the Achilles' Heel of Mycobacterium tuberculosis
The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the rise of multidrug-resistant strains. This crisis necessitates the discovery of novel therapeutic agents that act on new molecular targets. A highly validated and promising target in Mtb is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinans—essential components for the bacterium's survival.[1][2] Its absence in humans makes it an ideal target for selective drug development.[2]
Among the most potent inhibitors of DprE1 are the benzothiazinones (BTZs), a class of compounds that have demonstrated nanomolar potency against Mtb in vitro and in vivo.[1][3][4] BTZs function as mechanism-based covalent inhibitors.[3] They are pro-drugs that, once inside the mycobacterium, are activated by the reduced flavin cofactor of DprE1.[5][6][7] This process reduces the BTZ's nitro group to a reactive nitroso species, which then forms an irreversible covalent bond with a highly conserved cysteine residue (Cys387) in the enzyme's active site.[3][4][5][8] This covalent adduction permanently inactivates the enzyme, halting cell wall synthesis and leading to bacterial death.[1][2]
Computational methods, particularly covalent docking, are indispensable for rationally designing and optimizing new BTZ analogs.[9][10] Unlike traditional non-covalent docking, which only assesses reversible interactions, covalent docking protocols model the formation of a stable chemical bond between the ligand and its target protein. This application note provides a detailed guide to the principles and a step-by-step protocol for performing covalent docking of BTZ analogs with DprE1.
Core Principles of Covalent Docking
Covalent docking is a specialized computational technique designed to predict the binding mode of a ligand that forms a covalent bond with its protein target. The process can be conceptualized as a two-stage event, which the software aims to simulate:
-
Non-Covalent Association: The ligand first enters the active site and adopts a favorable conformation, driven by non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions). This pre-reaction state must position the ligand's reactive group (the "warhead") in close proximity and proper orientation to the target residue's nucleophile.
-
Covalent Bond Formation: Following association, the chemical reaction occurs, forming the covalent link. The resulting complex then settles into a final, low-energy state.
Covalent docking algorithms model this process by first performing a flexible, non-covalent search to identify viable poses and then explicitly defining the covalent bond, followed by a refinement and scoring of the final complex.[11][12] The scoring functions used are more complex than those in standard docking, as they must evaluate the geometric strain of the newly formed bond in addition to the non-covalent interactions of the entire ligand.[11][13]
Caption: General workflow for a covalent docking experiment.
Mechanism of Benzothiazinone Covalent Inhibition
The key to the potent activity of BTZs is the bioactivation of their C8-nitro group. Within the DprE1 active site, the reduced FAD cofactor mediates the reduction of the aromatic nitro group to a highly electrophilic nitroso intermediate. This intermediate is then susceptible to nucleophilic attack by the sulfur atom of the Cys387 residue, resulting in the formation of a stable semimercaptal covalent adduct.[3][4][5][6]
Caption: Bioactivation and covalent adduct formation of BTZs in the DprE1 active site.
Experimental Protocol: Covalent Docking of BTZ Analogs to DprE1
This protocol provides a generalized, step-by-step methodology adaptable to various covalent docking software packages such as AutoDock, Schrödinger's CovDock, or MOE.[14][15][16] Conceptual steps are emphasized to ensure broad applicability.
Part A: System Preparation
1. Receptor Preparation (DprE1)
-
Objective: To prepare a high-quality, clean protein structure ready for docking.
-
Procedure:
-
Obtain Structure: Download the crystal structure of Mtb DprE1 from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 4NCR , which is DprE1 in complex with a BTZ derivative.[10] This provides a relevant active site conformation.
-
Clean the Structure: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Maestro), remove all non-essential components, including water molecules, ions, and the original co-crystallized ligand.[10]
-
Add Hydrogens & Assign Protonation States: Add hydrogen atoms to the protein, which are typically absent in crystal structures. Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of ~7.0. Web servers like H++ can assist with this step.[10]
-
Handle Missing Residues/Loops: Some PDB structures may have missing residues in flexible loop regions.[10] If these are near the active site, they should be modeled using tools like Modeller.[10] For PDB 4NCR, missing loops are noted at residues 272–283 and 315–330.[10]
-
Define the Reactive Residue: Explicitly identify Cysteine 387 (Cys387) as the reactive residue for the covalent docking protocol. The software needs to know which residue will form the bond.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
Save Prepared Receptor: Save the final structure in the required format for your docking software (e.g., PDBQT for AutoDock).[17]
-
2. Ligand Preparation (Benzothiazinone Analogs)
-
Objective: To generate a low-energy, 3D conformation of the BTZ analog with correct chemistry.
-
Procedure:
-
Obtain/Draw Structure: Sketch the 2D structure of your BTZ analog using a chemical drawing tool or retrieve it from a database like PubChem.[18]
-
Generate 3D Conformation: Convert the 2D structure into a 3D model. It is crucial to perform a conformational search to find a low-energy starting structure using tools like Omega2 or the LigPrep module in Schrödinger.[18][19]
-
Assign Charges: Calculate partial atomic charges for the ligand, often using the Gasteiger-Marsili method.[17]
-
Define Reactive Atoms and Reaction Type: This is the most critical step. Specify the covalent reaction mechanism. For BTZs, this is a nucleophilic addition to the activated nitroso group. You must define the atom on the ligand that will bond to the sulfur of Cys387.
-
Save Prepared Ligand: Save the final ligand structure in the appropriate format.
-
Part B: Covalent Docking and Analysis
3. Grid Generation and Docking Execution
-
Objective: To define the search space for the docking algorithm and run the simulation.
-
Procedure:
-
Define the Grid Box: Center a grid box around the DprE1 active site. The box must be large enough to accommodate the ligand but focused enough to ensure efficient sampling. It should be centered on or near the Cys387 residue.[17][20]
-
Configure Covalent Docking Parameters: In your software's settings, select the covalent docking workflow. Specify the prepared receptor file, the ligand file, the reactive residue (Cys387), and the defined reaction type.
-
Launch the Docking Run: Execute the job. The software will first perform a non-covalent search to place the ligand's reactive group near Cys387. It will then form the covalent bond for promising poses, minimize the complex, and calculate a final score.[11][12]
-
4. Analysis, Scoring, and Validation
-
Objective: To interpret the docking results and validate the reliability of the protocol.
-
Procedure:
-
Analyze Docking Scores: Rank the resulting poses based on the calculated docking score (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[10][21]
-
Visual Inspection: Critically examine the top-ranked poses. Check for:
-
Correct Covalent Geometry: Is the bond length and angle to Cys387 chemically reasonable?
-
Key Non-Covalent Interactions: Does the ligand form expected hydrogen bonds or hydrophobic interactions with key active site residues (e.g., His132, Lys418)?[10]
-
Steric Clashes: Are there any significant steric clashes with the protein?
-
-
Protocol Validation (Self-Validation): A crucial step for trustworthiness is to validate the docking protocol.[22]
-
Take the co-crystallized ligand from the original PDB file (e.g., from 4NCR).
-
Run it through the entire covalent docking protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
An RMSD value below 2.0 Å is considered a successful validation , indicating that the protocol can accurately reproduce the experimentally determined binding mode.[22]
-
-
Data Summary: Example Covalent Docking Results
The following table illustrates how quantitative data from a covalent docking screen of BTZ analogs might be presented. Scores and interactions are hypothetical for illustrative purposes.
| Compound ID | Covalent Docking Score (kcal/mol) | Key Non-Covalent Interactions (Residues) | Covalent Bond Distance (Å) (to Cys387 Sγ) |
| PBTZ169 (Ref) | -11.5 | LYS418, HIS132, GLY133 | 1.85 |
| Analog-01 | -12.3 | LYS418, HIS132, TRP17 | 1.86 |
| Analog-02 | -10.8 | LYS418, THR118 | 1.84 |
| Analog-03 | -9.7 | HIS132 | 1.87 |
Conclusion and Forward Look
Covalent docking is a powerful computational tool that provides critical insights into the structure-activity relationships of BTZ analogs targeting DprE1. By accurately modeling the irreversible binding mechanism, these methods enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. For enhanced accuracy, top-ranked poses from covalent docking can be subjected to more rigorous computational analysis, such as Molecular Dynamics (MD) simulations, to assess the stability of the ligand-protein complex in a simulated physiological environment.[10][17] The protocols and principles outlined here provide a robust framework for researchers to apply these techniques in the urgent search for new anti-TB therapeutics.
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The covalent docking software landscape: features and applications in drug design. | Read by QxMD [read.qxmd.com]
- 10. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schrodinger.com [schrodinger.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 19. A Computational Approach to Repurposing Natural Products for DprE1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
Determining the Potency of Benzothiazinones Against Mycobacterium tuberculosis: A Guide to Minimum Inhibitory Concentration (MIC) Assays
Introduction: The Critical Role of MIC Determination in Anti-Tuberculosis Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. Benzothiazinones (BTZs) represent a promising new class of anti-tuberculosis agents with potent bactericidal activity.[1][2][3] These compounds act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component arabinan.[4][5][6][7] The covalent binding of BTZs to a critical cysteine residue in the active site of DprE1 leads to the inhibition of cell wall synthesis and subsequent cell death.[4][5]
Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of preclinical drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For slow-growing organisms like Mtb, this incubation period is significantly longer. This application note provides detailed protocols and insights for determining the MIC of benzothiazinones against M. tuberculosis, focusing on the widely used Resazurin Microtiter Assay (REMA) and the reference Broth Microdilution Method.
Understanding the "Why": Causality in Experimental Design
The choice of methodology for MIC determination is dictated by the unique biology of M. tuberculosis and the mechanism of action of the drug being tested. The slow growth rate of Mtb necessitates prolonged incubation times, and its pathogenic nature requires handling in a Biosafety Level 3 (BSL-3) laboratory. The lipophilic nature of the mycobacterial cell wall can also influence drug penetration and activity.
The methods described herein are selected for their reliability, reproducibility, and relevance to the study of anti-tuberculosis compounds. The REMA offers a rapid and cost-effective colorimetric readout of cell viability, while the broth microdilution method is considered a gold standard for its accuracy and comparability across different laboratories.[8][9]
Core Methodologies for MIC Determination
Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay that utilizes the redox indicator resazurin to assess the metabolic activity of mycobacterial cells.[10][11] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. A lack of color change indicates inhibition of growth. This method is favored for its simplicity, low cost, and suitability for high-throughput screening.[10][12][13]
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Benzothiazinone compound
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)[11]
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Sterile saline solution with 0.05% Tween 80
-
McFarland turbidity standards
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth until mid-log phase.
-
Homogenize the culture by vortexing with glass beads to break up clumps.
-
Allow the larger clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a McFarland 1.0 standard using sterile saline with Tween 80.
-
Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.[11]
-
-
Drug Dilution:
-
Prepare a stock solution of the benzothiazinone in DMSO.
-
Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is not inhibitory to Mtb growth (typically ≤1%).
-
-
Plate Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well containing the drug dilutions.
-
Include a drug-free growth control (inoculum + broth) and a sterility control (broth only).
-
-
Incubation:
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.[11]
-
-
Addition of Resazurin and Final Incubation:
-
After 7 days, add 30 µL of the 0.01% resazurin solution to each well.[11]
-
Re-incubate the plates at 37°C for 16-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the benzothiazinone that prevents the color change from blue (resazurin) to pink (resorufin).[6]
-
Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[8][9] It is considered a reference method by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Caption: Workflow for the Broth Microdilution Method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC[8]
-
Benzothiazinone compound
-
Sterile 96-well U-bottom microtiter plates[8]
-
DMSO for drug solubilization
-
Sterile water or saline
-
McFarland turbidity standards
Procedure:
-
Inoculum Preparation:
-
Harvest colonies from a fresh solid culture or a liquid culture in the late logarithmic phase of growth.
-
Suspend the colonies in a tube containing sterile water or saline with glass beads.
-
Vortex thoroughly to create a homogeneous suspension.
-
Allow larger particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.[8]
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the benzothiazinone in 7H9 broth directly in the 96-well U-bottom plate. The final volume in each well should be 100 µL.
-
-
Plate Inoculation:
-
Add 100 µL of the final Mtb inoculum to each well.
-
Include a drug-free growth control and a sterility control.
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the benzothiazinone that completely inhibits visible growth of Mtb.[8] Growth is typically observed as a pellet at the bottom of the U-shaped well.
-
Data Presentation and Interpretation
The results of MIC testing for benzothiazinones are typically in the very low ng/mL or nanomolar range, reflecting their high potency.[1] For instance, the MIC of BTZ043 against M. tuberculosis H37Rv is reported to be around 1 ng/mL.[1]
Table 1: Typical MIC Values of Benzothiazinones against M. tuberculosis H37Rv
| Compound | Target | Typical MIC Range | Reference |
| BTZ043 | DprE1 | 1 ng/mL (2.3 nM) | [1] |
| PBTZ169 | DprE1 | <0.004 µM | [3] |
| Isoniazid | InhA | 0.02 - 0.2 µg/mL | [1] |
| Ethambutol | EmbB | 1 - 5 µg/mL | [1] |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of MIC data, the following quality control measures are essential:
-
Reference Strain: Always include a well-characterized reference strain, such as M. tuberculosis H37Rv (ATCC 27294), with a known MIC for the test compound and other standard anti-tuberculosis drugs.[8]
-
Growth and Sterility Controls: The inclusion of drug-free growth controls is mandatory to confirm the viability of the inoculum and adequate growth conditions. Sterility controls ensure that the medium and plates are not contaminated.
-
Standardized Inoculum: The density of the bacterial inoculum is a critical variable that can significantly impact MIC values. Strict adherence to McFarland standards for inoculum preparation is crucial.
-
Inter- and Intra-Assay Reproducibility: Assays should be performed in duplicate or triplicate and repeated on different days to assess reproducibility.
Concluding Remarks
The determination of the MIC is a fundamental step in the evaluation of novel anti-tuberculosis drug candidates like benzothiazinones. The Resazurin Microtiter Assay and the Broth Microdilution Method are robust and reliable techniques for this purpose. Careful adherence to standardized protocols and rigorous quality control measures are paramount for generating accurate and reproducible data that can confidently guide drug development efforts. The exceptional potency of benzothiazinones, as evidenced by their low MIC values, underscores their potential as a new generation of therapeutics to combat the global threat of tuberculosis.
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity | MDPI [mdpi.com]
- 7. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.tghn.org [media.tghn.org]
- 14. [Evaluation of a newly developed broth microdilution test method to determine minimum inhibitory concentrations (MICs) of antimicrobial agents for mycobacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Benzothiazinone Derivatives
Introduction
Benzothiazinones (BTZs) are a critical class of heterocyclic compounds, particularly noted for their potent antimycobacterial activity.[1] A prominent example, Macozinone (PBTZ169), targets the essential enzyme DprE1, which is crucial for mycobacterial cell wall synthesis.[2] However, a significant hurdle in the preclinical and clinical development of BTZ derivatives is their characteristically low aqueous solubility.[1][3] This poor solubility can lead to inconsistent in vitro assay results, low oral bioavailability, and challenges in developing viable formulations.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming solubility challenges associated with benzothiazinone derivatives. It combines foundational scientific principles with actionable, field-proven protocols to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are benzothiazinone derivatives often poorly soluble in aqueous media?
A: The low solubility of BTZs is intrinsically linked to their chemical structure. These molecules typically feature a rigid, polycyclic aromatic core, which is highly lipophilic (hydrophobic). This hydrophobicity makes it energetically unfavorable for the molecules to interact with polar water molecules, leading to low solubility. It has been observed that the potent antibacterial activity of BTZ derivatives is often directly proportional to their lipophilicity, creating a challenging trade-off for drug developers.[6]
Q2: What are the immediate signs of solubility issues in my experiment?
A: The most common indicators of poor solubility during in vitro experiments include:
-
Visible Precipitation: You may see a film, crystals, or cloudiness in your stock solution, or more commonly, after diluting the compound in aqueous assay buffer or cell culture media.
-
Irreproducible Assay Results: Poor solubility can lead to high variability between replicate wells or experiments, as the actual concentration of the dissolved compound is inconsistent.
-
Non-linear Concentration-Response Curves: If the compound precipitates at higher concentrations, the dose-response curve may plateau prematurely or exhibit an unusually shallow slope, not reflecting the true biological activity.
-
Clogged Pipette Tips or Tubing: In automated systems, precipitated compound can cause blockages and operational failures.
Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A: Understanding this distinction is crucial for interpreting your data correctly.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate under conditions common in high-throughput screening (HTS).[7][8] The resulting precipitate is often amorphous and dissolves faster than a more stable crystalline form.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to a buffer, shaking it until equilibrium is reached (often 24 hours or more), and then measuring the concentration of the dissolved material.[8][10] This value is critical for lead optimization and formulation development.[7]
For early-stage discovery and in vitro assays, kinetic solubility is often the more relevant and practical measurement. For later-stage preclinical development, determining thermodynamic solubility is essential. [7]
Part 2: Troubleshooting Guide for In Vitro Assays
This section addresses specific problems encountered during experiments and provides a logical workflow for resolving them.
Problem 1: My compound precipitates immediately upon dilution into aqueous buffer or cell culture media.
This is a classic sign that the aqueous solubility limit has been exceeded.
Caption: Troubleshooting workflow for compound precipitation.
-
Step 1: Co-Solvent Concentration: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare stock solutions. However, when diluted into an aqueous medium, its ability to keep the compound dissolved diminishes. High final concentrations of DMSO (>1%) can also be toxic to cells or interfere with enzyme activity.[11][12] Reducing the final DMSO concentration to the lowest effective level (ideally ≤0.5%) is the first and simplest variable to check.[13]
-
Step 2: pH Adjustment: Many drug molecules, including some BTZ derivatives, are weak acids or bases.[14] Their solubility is highly dependent on pH.[15] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized form.[16][17] For a weakly basic compound (like one with a piperazine moiety), lowering the pH below its pKa will protonate it, increasing solubility. Conversely, for a weakly acidic compound, raising the pH above its pKa will deprotonate it, also increasing solubility.[14]
-
Step 3: Solubilizing Excipients: If the above steps fail, introducing formulation excipients can help.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate the poorly soluble BTZ molecule, forming an "inclusion complex" that is soluble in water.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21]
-
Surfactants: Surfactants like Tween 80 or Solutol HS-15 can form micelles in aqueous solutions.[22] The hydrophobic BTZ derivative can partition into the hydrophobic core of these micelles, increasing its apparent solubility.
-
Problem 2: My assay results are highly variable and not reproducible.
Assuming no pipetting or instrumental error, this often points to a compound that is precipitating over the course of the experiment (e.g., during a long incubation period). This is a kinetic solubility problem.
-
Reduce Incubation Time: If the assay protocol allows, reduce the incubation time to minimize the time available for the compound to precipitate from a supersaturated state.
-
Pre-warm and Mix Solutions: Ensure your aqueous buffer is at the correct temperature (e.g., 37°C) before adding the compound stock. Add the stock solution while vortexing or stirring the buffer to promote rapid and uniform mixing, which can help delay precipitation.
-
Use Pluronic F-127: This is a non-ionic surfactant that can help stabilize supersaturated solutions and prevent precipitation, particularly in cell-based assays. A final concentration of 0.01-0.1% is often effective.
-
Perform a Kinetic Solubility Assessment: Proactively measure the kinetic solubility of your compound in the specific assay buffer you are using. This will define the upper concentration limit you can reliably test, preventing you from working in a concentration range where the compound is unstable in solution.
Part 3: Advanced Solubilization Strategies for Preclinical Development
For in vivo studies (pharmacokinetics, toxicology), simple co-solvents are often insufficient or unsuitable. More advanced formulation strategies are required to achieve adequate drug exposure.[23]
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Amorphous Solid Dispersions (ASD) | The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC-AS). This prevents crystallization, maintaining the drug in a higher-energy, more soluble amorphous state.[24][25] | Significant solubility enhancement; can improve dissolution rate. | Requires specialized manufacturing (spray drying, hot-melt extrusion); physical stability of the amorphous state must be monitored.[25] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine emulsion or microemulsion in the GI tract, facilitating dissolution and absorption.[22][26] | Enhances both solubility and permeability; can mitigate food effects. | Complex formulation development; potential for GI side effects with high surfactant loads. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (<1000 nm) through techniques like milling or high-pressure homogenization.[22][27] | Increases the surface area for dissolution according to the Noyes-Whitney equation; suitable for IV administration.[25][28] | Requires specialized equipment; physical stability (preventing particle growth) is critical. |
| Chemical Modification (Prodrugs) | A hydrophilic moiety (e.g., a phosphate group) is chemically attached to the parent drug. This moiety is cleaved in vivo by enzymes to release the active BTZ derivative. | Can dramatically increase aqueous solubility for parenteral formulations. | Requires additional synthesis steps; cleavage efficiency in vivo must be confirmed. |
Part 4: Key Experimental Protocols
Protocol 4.1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of a compound.[8]
References
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. ovid.com [ovid.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. scispace.com [scispace.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chemrealm.com [chemrealm.com]
- 28. longdom.org [longdom.org]
Technical Support Center: Enhancing In Vivo Bioavailability of PBTZ169 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PBTZ169 and its analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenge of poor in vivo bioavailability of these promising antitubercular agents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: My PBTZ169 analog shows excellent in vitro potency but very low exposure in animal models. What are the likely causes?
This is a common and critical challenge in the development of PBTZ169 analogs. The discrepancy between in vitro activity and in vivo bioavailability often stems from one or more of the following factors:
-
Poor Aqueous Solubility: PBTZ169 and its analogs are often highly lipophilic, leading to poor solubility in the gastrointestinal (GI) fluids.[1][2] If a compound does not dissolve, it cannot be absorbed into the bloodstream. The solubility of macozinone (PBTZ169) is notably pH-dependent, with better dissolution in the acidic environment of the stomach than in the more neutral pH of the intestines.[2]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, significantly reducing the amount of active drug.[3][4]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the GI lumen.[4][5]
A systematic approach, starting with the characterization of the physicochemical properties of your analog, is essential to pinpoint the primary barrier to its oral absorption.[5]
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Solving Poor Bioavailability
This section provides a structured workflow to identify the root cause of poor bioavailability and offers potential solutions.
Problem 1: Low Systemic Exposure Suspected Due to Poor Solubility
Initial Assessment: The first step is to quantify the solubility of your PBTZ169 analog.
Troubleshooting Steps & Methodologies:
-
Conduct Equilibrium Solubility Studies: Determine the solubility in biorelevant media that mimic the conditions of the stomach and intestines.
-
Simulated Gastric Fluid (SGF): pH ~1.2-2.5
-
Fasted State Simulated Intestinal Fluid (FaSSIF): pH ~6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF): pH ~5.0. It has been noted that macozinone solubility is higher in FeSSIF, suggesting that administration with food could enhance absorption.[6]
-
Protocol: Equilibrium Solubility in Biorelevant Media
-
Prepare SGF, FaSSIF, and FeSSIF solutions according to standard protocols.
-
Add an excess amount of your PBTZ169 analog to each medium in separate vials.
-
Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.
Data Interpretation:
| Solubility Profile | Implication |
| Low in SGF, FaSSIF, and FeSSIF | Poor aqueous solubility is a primary limiting factor. |
| Higher in SGF, lower in intestinal fluids | The compound may precipitate in the intestines after dissolving in the stomach. |
Strategies to Overcome Poor Solubility:
If poor solubility is confirmed, consider the following formulation and chemical modification strategies:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions (ASDs):
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[13] This can enhance the solubilization of lipophilic drugs and potentially bypass first-pass metabolism through lymphatic transport.[9]
-
-
Chemical Modifications:
-
Salt Formation: For analogs with ionizable groups, forming a salt can significantly improve solubility.[10][14]
-
Prodrug Approach: While PBTZ169 itself is a prodrug that requires nitroreduction for activation,[15][16][17][18] further modifications to the core structure can be made to introduce more soluble moieties.
-
Structural Modification: Introducing polar functional groups can increase aqueous solubility. Studies on benzothiazinone derivatives have shown that such modifications can lead to improved pharmacokinetic profiles.[1][19]
-
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 12. Population pharmacokinetics of macozinone (PBTZ-169) and active metabolites in healthy volunteers after different oral formulations [page-meeting.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 15. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 19. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzothiazinone Synthesis
Welcome to the technical support center for the synthesis of 1,3-benzothiazin-4-ones (benzothiazinones). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Benzothiazinones are a critical class of compounds, with prominent members like BTZ043 and Macozinone (PBTZ169) advancing to clinical trials for the treatment of tuberculosis.[1][2] Their potent biological activity stems from the inhibition of the essential mycobacterial enzyme DprE1, which is crucial for cell wall synthesis.[3][4]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize your synthetic outcomes.
Core Concepts: A Glimpse into Benzothiazinone Assembly
The construction of the benzothiazinone core typically involves the cyclization of an activated carboxylic acid derivative with a substituted thiourea or a related precursor. Several synthetic routes have been developed, each with its own advantages and potential pitfalls.[5][6] Understanding the fundamental mechanism is key to troubleshooting. The reaction generally proceeds via nucleophilic attack of a sulfur-containing intermediate onto an activated carbonyl, followed by an intramolecular cyclization.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most frequent and frustrating issues encountered during benzothiazinone synthesis.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
Low or no product formation is a common hurdle. A systematic approach to diagnosing the issue is crucial.[7][8][9]
Potential Cause 1: Poor Quality or Degradation of Starting Materials
-
The "Why": Reagents like 2-aminothiophenols are notoriously susceptible to oxidation, where the thiol group dimerizes to form a disulfide, rendering it inactive for the desired cyclization.[7] Similarly, acyl chlorides or other activated acid derivatives can hydrolyze if exposed to moisture.
-
The Solution:
-
Verify Purity: Always check the purity of your starting materials by NMR or LC-MS before starting.
-
Use Fresh Reagents: Use freshly opened bottles of aminothiophenols or purify them via distillation or recrystallization if oxidation is suspected.[7]
-
Inert Atmosphere: For sensitive substrates, handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.[7][9]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
The "Why": Benzothiazinone formation is highly dependent on temperature, solvent, and catalyst choice. An incorrect temperature may not provide sufficient energy to overcome the activation barrier, while an inappropriate solvent can hinder the solubility of reactants or intermediates.
-
The Solution:
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if you observe decomposition or side products at elevated temperatures, try lowering the temperature.[7][8]
-
Solvent Screening: The choice of solvent is critical. Aprotic solvents like toluene, THF, or DMA are often employed.[10][11] If solubility is an issue, consider a more polar aprotic solvent. A summary of common solvents is provided in Table 1.
-
| Solvent | Typical Use Case & Rationale | Boiling Point (°C) |
| Toluene | Good for reactions requiring azeotropic removal of water (using a Dean-Stark apparatus).[10] | 111 |
| Tetrahydrofuran (THF) | A versatile aprotic solvent that dissolves a wide range of organic compounds. | 66 |
| Dimethylacetamide (DMA) | High-boiling polar aprotic solvent, useful for reactions with poorly soluble starting materials or that require higher temperatures.[11] | 165 |
| Acetonitrile (ACN) | A polar aprotic solvent, often used in metal-catalyzed reactions. | 82 |
Table 1: Common Solvents for Benzothiazinone Synthesis
Potential Cause 3: Inefficient Catalyst or Activating Agent
-
The "Why": The cyclization step often requires an acid or base catalyst, or a specific activating agent for the carboxylic acid moiety. For instance, converting a benzoic acid to its corresponding acyl chloride with thionyl chloride is a common activation step.[12] If this activation is incomplete, the subsequent reaction will fail.
-
The Solution:
-
Verify Activation: If preparing an acyl chloride, ensure the complete removal of excess thionyl chloride, as it can interfere with subsequent steps.[12]
-
Catalyst Choice: For syntheses involving cyclocondensation, catalysts like polyphosphoric acid (PPA) or strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be necessary to promote the reaction.[7][11]
-
Question 2: My reaction is messy, with multiple spots on TLC. How do I identify and minimize these side products?
The formation of byproducts complicates purification and reduces yield.[7]
Potential Side Product 1: Disulfide Formation
-
The "Why": As mentioned, the primary side reaction involving 2-aminothiophenol derivatives is oxidative dimerization to form a disulfide. This is especially prevalent if the reaction is run open to the air for extended periods or if oxidizing impurities are present.[7]
-
The Solution:
-
Inert Atmosphere: Running the reaction under nitrogen or argon is the most effective way to prevent this.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and work it up promptly upon completion.
-
Potential Side Product 2: Incomplete Cyclization
-
The "Why": The reaction can stall at an intermediate stage, such as an acyclic thiourea or amide, if the cyclization step is inefficient.[7][8] This is often due to insufficient heating or an ineffective catalyst.
-
The Solution:
-
Increase Temperature: If you suspect a stalled cyclization, increasing the reaction temperature or switching to a higher-boiling solvent may drive the reaction to completion.
-
Add a Catalyst: If not already in use, consider adding a suitable acid or base catalyst to facilitate the ring-closing step.
-
Potential Side Product 3: Hydride-Meisenheimer Complex Formation
-
The "Why": For nitro-benzothiazinones, a known in vivo biotransformation is the formation of a stable Hydride-Meisenheimer complex.[13] This can also occur under certain synthetic conditions, particularly in the presence of hydride sources.
-
The Solution:
-
Avoid Reductive Conditions: Be mindful of using reagents that can act as hydride donors unless specifically intended.
-
Structural Modification: Research has shown that substitution at the C-6 position of the benzothiazinone ring can modulate the propensity for this complex formation.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the progress of my reaction? A1: Thin-layer chromatography (TLC) is the most common and effective technique.[7] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. Use a UV lamp for visualization.[7] For quantitative analysis, HPLC or LC-MS can be invaluable.
Q2: What are the best practices for purifying benzothiazinones? A2: The purification method depends on the physical properties of your product.
-
Column Chromatography: This is the most common method. Silica gel is typically used with a solvent system like hexane/ethyl acetate.[10] Be aware that some benzothiazinones can be sensitive to the acidic nature of silica gel; in such cases, using neutral alumina or deactivating the silica with triethylamine may be beneficial.[7]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Preparative TLC/HPLC: For small-scale reactions or difficult separations, these techniques can be very effective.
Q3: Are there any specific safety precautions for benzothiazinone synthesis? A3: Yes. Many precursors have significant hazards.
-
Thiophenols: These compounds have a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[7]
-
Thionyl Chloride/Acyl Chlorides: These are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Carbon Disulfide: Some older synthetic routes use highly flammable and toxic carbon disulfide. Modern, safer alternatives are now preferred.[5]
-
Always consult the Safety Data Sheet (SDS) for every reagent before beginning your experiment.
Visualizing the Process
To better understand the relationships between experimental choices and outcomes, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Generalized synthetic workflow for benzothiazinones.
Example Protocol: Synthesis of a Benzothiazinone Derivative
This protocol is a generalized example based on common literature procedures.[10][12] Note: This is a representative method and must be adapted based on the specific reactivity of your substrates.
Step 1: Activation of Benzoic Acid
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted benzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (2.0 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.[12]
Step 2: Cyclization to Form the Benzothiazinone
-
Dissolve the crude acyl chloride in an anhydrous solvent such as THF under a nitrogen atmosphere.
-
In a separate flask, dissolve the appropriate thiourea derivative (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous THF.
-
Cool the thiourea solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the cooled thiourea solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final benzothiazinone.
References
- 1. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yields in multicomponent synthesis of benzothiazin-4-ones
Welcome to the technical support center for the multicomponent synthesis of 2,3-disubstituted-1,3-benzothiazin-4-ones. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this versatile reaction, with a primary focus on troubleshooting and overcoming low product yields.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of the benzothiazin-4-one multicomponent synthesis.
Q1: What is the general reaction mechanism for the one-pot synthesis of 2,3-disubstituted-1,3-benzothiazin-4-ones?
The one-pot, three-component synthesis of 2,3-dihydro-1,3-benzothiazin-4-ones typically proceeds through a cascade of reactions involving thiosalicylic acid, an aldehyde, and a primary amine.[1][2] The reaction initiates with the formation of a Schiff base (imine) from the condensation of the aldehyde and the amine. Concurrently, the thiol group of thiosalicylic acid can attack the imine, or the reaction may proceed through other concerted pathways. The final step involves an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carboxylic acid's carbonyl carbon, with subsequent dehydration to yield the benzothiazin-4-one heterocyclic core.
Below is a diagram illustrating the plausible reaction pathway.
Caption: Plausible reaction pathway for benzothiazin-4-one synthesis.
Q2: How does the choice of solvent impact the reaction yield and selectivity?
The solvent plays a critical role in multicomponent reactions, influencing reactant solubility, reaction rates, and even the reaction pathway itself.[3][4] For the synthesis of benzothiazin-4-ones, solvents like toluene are frequently used, often with good results.[1] However, other solvents such as ethanol, methanol, or even greener options like PEG-200 have been employed.[5][6] The polarity of the solvent can affect the stability of intermediates and transition states. For instance, polar protic solvents may facilitate proton transfer steps, while non-polar solvents might be preferable for reactions where water removal is crucial for driving the equilibrium towards the product. It is often a central parameter to optimize when troubleshooting low yields.[4]
Q3: What is the function of a catalyst in this synthesis?
While many syntheses proceed without an explicit catalyst, some protocols employ catalysts to enhance reaction rates and improve yields. These can range from simple acid or base catalysts to more complex systems. For example, "green" heterogeneous catalysts like phosphate fertilizers (MAP, DAP) have been shown to be effective, likely by activating the carbonyl group of the aldehyde and facilitating the cyclization step.[7] In related heterocyclic syntheses, catalysts like iodine or copper salts have been used to promote C-S and C-N bond formation.[8][9] The catalyst can play multiple roles, including activating substrates and stabilizing intermediates.[10]
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the synthesis of benzothiazin-4-ones.
Problem 1: My reaction yield is consistently low (<30%), and I observe a significant amount of unreacted starting materials.
This is a common issue that often points to suboptimal reaction conditions or reactant quality.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution 1: Extend Reaction Time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] Continue the reaction until the starting material spots are no longer visible. Some protocols specify reaction times of 5 hours or more.[1]
-
Solution 2: Optimize Temperature. Many of these reactions are performed at reflux in solvents like toluene.[2] If you are running the reaction at a lower temperature, gradually increasing it may improve the rate and yield. Conversely, excessively high temperatures can sometimes lead to side product formation.[12]
-
Solution 3: Ensure Reactant Quality. Verify the purity of your starting materials (aldehyde, amine, thiosalicylic acid). Aldehydes can oxidize to carboxylic acids, and amines can degrade over time. Use freshly distilled or purified reagents if necessary.
-
-
Poor Solubility: One or more of the starting materials may have poor solubility in the chosen solvent, limiting their availability to react.
-
Solution: Staggered Addition & Solvent Screening. Thiosalicylic acid, in particular, can have low solubility. One reported strategy is to add it to a pre-heated reaction mixture of the amine and aldehyde.[1] If solubility remains an issue, a solvent screen is warranted. A table of common solvents and their properties is provided below.
-
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Toluene | Non-polar | 111 | Good for azeotropic water removal, widely reported.[1] |
| Ethanol | Polar Protic | 78 | Can solubilize polar starting materials and intermediates.[6] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for a range of reactants.[13] |
| DMSO | Polar Aprotic | 189 | High boiling point, can also act as an oxidant.[14][15] |
| PEG-200 | Polar Protic | Decomposes | A "green" and efficient medium for this type of reaction.[5] |
Problem 2: My yield is low, and TLC/LC-MS analysis shows multiple side products.
The formation of byproducts is a clear indicator of competing reaction pathways or degradation of starting materials/products.
-
Side Reaction 1: Oxidative Dimerization of Thiol. The thiol group of thiosalicylic acid can be susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common side reaction for thiols and effectively removes the key starting material from the main reaction pathway.[12][14]
-
Solution: Perform the reaction under an inert atmosphere. To minimize oxidation, degas your solvent and run the reaction under a nitrogen or argon atmosphere. This is particularly important if the reaction requires prolonged heating.
-
-
Side Reaction 2: Homocoupling or Other Amine/Aldehyde Side Reactions. Aldehydes can undergo self-condensation, and other side reactions can occur, especially at high temperatures or in the presence of strong acids or bases.
-
Solution 1: Control the Stoichiometry. Ensure an accurate 1:1:1 molar ratio of the three components. An excess of any one reactant can promote side reactions.
-
Solution 2: Optimize Reagent Addition Order. The standard procedure often involves mixing the amine and aldehyde first to form the imine before adding the thiosalicylic acid.[1] This can minimize side reactions involving the thiol.
-
Below is a workflow diagram for systematically troubleshooting these side reactions.
Caption: Troubleshooting workflow for side product formation.
Problem 3: The reaction appears to work, but I lose most of my product during workup and purification.
Product loss during isolation is a frustrating but solvable problem, often related to the product's physical properties or the purification method.
-
Inadequate Workup Procedure: The standard workup often involves an aqueous wash, for example, with a saturated NaOH solution, to remove unreacted acidic starting materials like thiosalicylic acid.[1] If your product has some water solubility or is unstable to base, this step could lead to losses.
-
Solution: Modify the Wash. If base sensitivity is suspected, use a milder base like sodium bicarbonate solution or simply wash with brine. If your product is particularly non-polar, minimize the volume and number of aqueous washes.
-
-
Difficult Purification: Benzothiazin-4-ones are often purified by column chromatography on silica gel.[1] If the product is streaking on the column or co-elutes with impurities, significant losses can occur.
-
Solution 1: Optimize Chromatography Conditions. Experiment with different eluent systems. A common system is hexane:ethyl acetate.[1] Try varying the polarity gradient or adding a small amount of a modifier like triethylamine (for basic products) or acetic acid (for acidic impurities) to the eluent.
-
Solution 2: Consider Alternative Purification. If chromatography is problematic, consider recrystallization. Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one that provides good quality crystals and high recovery.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-1,3-Benzothiazin-4-ones
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in toluene (10-15 mL).
-
Initial Reaction: Heat the mixture to 50 °C and stir for 15 minutes.
-
Addition of Thiol: Add thiosalicylic acid (1.0 mmol) to the pre-heated mixture.
-
Reflux: Increase the temperature to bring the toluene to reflux and maintain for 5 hours, or until TLC indicates consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated solution of NaOH (3 x 30 mL) followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane:ethyl acetate gradient as the eluent.
References
- 1. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. easpublisher.com [easpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Ethyl 4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate Polymorphic Forms
Welcome to the dedicated technical support resource for the separation of polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and need to isolate its distinct crystalline forms. The differential biological activities of the monoclinic and orthorhombic polymorphs necessitate their effective separation for accurate downstream applications.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.
I. Understanding the Polymorphism
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate is known to crystallize in at least two distinct polymorphic forms: a monoclinic form and an orthorhombic form.[1][2] These polymorphs have the same chemical composition but differ in their crystal lattice arrangements.[3] This difference in crystal structure can significantly impact physical properties such as solubility, stability, and bioavailability, and has been shown to lead to different biological activities.[1][2] The monoclinic form has been identified as a potent analgesic and anti-inflammatory agent, surpassing the activity of commercial drugs like Piroxicam and Meloxicam at similar doses, while the orthorhombic form exhibits weaker effects.[1][2]
The key to separating these polymorphs lies in controlling the crystallization conditions. Specifically, the choice between a heterogeneous and a homogeneous crystallization from ethanol can selectively yield the desired form.[1][2]
II. Troubleshooting Guide
This section addresses common issues that may arise during the separation of the polymorphic forms.
Problem 1: Obtained a mixture of polymorphs.
Potential Causes:
-
Incomplete dissolution: If the compound is not fully dissolved during the crystallization process, the undissolved particles can act as seeds for the less soluble polymorph, leading to a mixed population of crystals.
-
Incorrect cooling rate: Rapid cooling can favor the kinetically favored polymorph, which may not be the desired one, or can lead to the simultaneous precipitation of both forms.
-
Solvent purity: Impurities in the ethanol can act as nucleation sites, promoting the growth of an undesired polymorph.
-
Agitation: The rate and type of stirring can influence nucleation and crystal growth.
Solutions:
-
Ensure Complete Dissolution: For the preparation of the orthorhombic form via homogeneous crystallization, it is critical to ensure that the compound is fully dissolved in the ethanol before cooling. Visually inspect the solution against a light source to confirm the absence of any solid particles. If necessary, slightly increase the solvent volume or the dissolution temperature.
-
Controlled Cooling: Employ a slow and controlled cooling rate. For isolating the thermodynamically more stable polymorph, a slower cooling rate is generally preferred. Consider using a programmable cooling bath for reproducibility.
-
Use High-Purity Solvent: Always use anhydrous, high-purity ethanol to minimize the presence of unknown nucleation sites.
-
Optimize Agitation: If using agitation, maintain a consistent and gentle stirring rate. For sensitive crystallizations, it may be beneficial to allow the solution to cool without stirring.
Problem 2: Low yield of the desired polymorph.
Potential Causes:
-
Sub-optimal solvent volume: Using too much solvent will result in a lower yield as more of the compound will remain in the solution.
-
Premature filtration: Filtering the crystals before the crystallization is complete will naturally lead to a lower yield.
-
Washing with an inappropriate solvent: Washing the isolated crystals with a solvent in which they are highly soluble will dissolve the product and reduce the yield.
Solutions:
-
Optimize Solvent Volume: Determine the optimal solvent volume by performing small-scale solubility tests at different temperatures. The goal is to use the minimum amount of solvent that will fully dissolve the compound at the desired temperature.
-
Allow Sufficient Time for Crystallization: Ensure the solution is allowed to stand for an adequate amount of time at the final temperature to maximize crystal formation.
-
Use Cold Solvent for Washing: Wash the filtered crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities without significantly dissolving the desired product.
Problem 3: Difficulty in separating the target compound from its 1-ethyl-substituted analog.
Background: The synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate can sometimes lead to the formation of a 1-ethyl-substituted analog as a minor product.[1][2]
Solution:
A preparative separation method can be employed to isolate the target compound. While the specific details are proprietary to the original research, a common approach for separating compounds with different polarity, such as the target N-H compound and its N-ethyl analog, is column chromatography.
Suggested Protocol for Chromatographic Separation:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or under UV light. The N-H compound is expected to be more polar and thus have a lower Rf value than the N-ethyl analog.
-
Collection and Characterization: Collect the fractions containing the pure compounds and confirm their identity using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
III. Experimental Protocols
Protocol 1: Preparation of the Monoclinic Polymorph (Heterogeneous Crystallization)
This protocol is designed to favor the formation of the monoclinic polymorph through a heterogeneous crystallization process.
-
Suspension Preparation: In a suitable flask, add the mixture of polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate to a minimal amount of ethanol at room temperature to form a slurry.
-
Equilibration: Stir the slurry at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours). This allows for the solvent-mediated transformation of the less stable form to the more stable monoclinic form.
-
Isolation: Filter the solid material using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum at a temperature that will not induce a polymorphic transformation (e.g., 40-50 °C).
-
Characterization: Confirm the identity and polymorphic form of the crystals using Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and/or Infrared (IR) spectroscopy.
Protocol 2: Preparation of the Orthorhombic Polymorph (Homogeneous Crystallization)
This protocol aims to produce the orthorhombic polymorph by ensuring complete dissolution followed by crystallization.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate in a sufficient volume of ethanol by heating to reflux. Ensure all solid material is completely dissolved.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove it.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: To maximize the yield, the flask can be subsequently placed in a refrigerator or ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
-
Characterization: Analyze the resulting crystals by PXRD, DSC, and/or IR spectroscopy to confirm the orthorhombic form.
Visualization of Separation Workflow
Caption: Workflow for the separation of monoclinic and orthorhombic polymorphs.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to differentiate between the monoclinic and orthorhombic forms?
A1: The most definitive method for identifying crystal polymorphs is Powder X-Ray Diffraction (PXRD) , as it directly probes the crystal lattice structure, providing a unique diffraction pattern for each polymorph. Other valuable techniques include:
-
Differential Scanning Calorimetry (DSC): Polymorphs will often have different melting points and heats of fusion.
-
Infrared (IR) and Raman Spectroscopy: Differences in the crystal lattice can lead to subtle shifts in the vibrational modes of the molecules.
-
Solid-State NMR (ssNMR): This technique can distinguish between different local chemical environments of the atoms in the crystal lattice.
Q2: How do the crystal structures of the monoclinic and orthorhombic forms differ?
A2: In the monoclinic form, the molecules of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate form infinite chains where the molecules are linked by N-H···O intermolecular hydrogen bonds and stacking interactions.[3][4] In the orthorhombic form, similar chains are also formed through N-H···O hydrogen bonds, but the stacking interactions occur between molecules of neighboring chains.[3][4] These differences in intermolecular interactions are thought to contribute to their distinct physical properties and biological activities.
Visualization of Polymorphic Relationship
Caption: Thermodynamic relationship between the polymorphic forms.
Q3: Can the polymorphic form change during storage?
A3: Yes, it is possible for a metastable polymorph (in this case, likely the orthorhombic form) to convert to the more stable form over time, especially under conditions of high humidity or elevated temperature. It is crucial to store the separated polymorphs in a well-controlled environment (e.g., cool, dry, and dark) and to re-characterize them periodically to ensure their polymorphic integrity.
Q4: My synthesis of the parent compound, methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, yielded a product with a melting point of 476–578 K. Is this correct?
A4: The reported melting point of 476–578 K (203-305 °C) for methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate appears to be an unusually wide range and may indicate the presence of impurities or a mixture of forms.[5] A pure crystalline compound should have a sharp melting point. It is advisable to purify the compound, for instance by recrystallization, and re-measure the melting point. For comparison, the ethyl ester analog, ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, has a reported melting point of 140-144 °C.
V. Data Summary
| Polymorph | Crystal System | Key Separation Method | Reported Biological Activity |
| Monoclinic | Monoclinic | Heterogeneous crystallization (slurry) | Potent analgesic and anti-inflammatory agent.[1][2][4] |
| Orthorhombic | Orthorhombic | Homogeneous crystallization (from solution) | Weak anti-inflammatory and moderate analgesic effects.[1][2] |
VI. References
-
Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
-
Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., Tkach, V. I., & Shishkina, S. V. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5723. --INVALID-LINK--
-
The chains of ethyl 4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate molecules in the monoclinic 2M (left) and orthorhombic 2O (right) polymorphic forms. - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
-
Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Tkach, V. I. (2019). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ 6 ,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Molecules, 24(19), 3435. --INVALID-LINK--
-
Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., Tkach, V. I., & Shishkina, S. V. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed. --INVALID-LINK--
-
Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., Tkach, V. I., & Shishkina, S. V. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. --INVALID-LINK--
-
Synthesis, Structure, and Analgesic Properties of Halogen-Substituted 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
-
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid isopropyl ester 1,1-dioxide | 118854-48-1 - ChemicalBook. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
-
Ukrainets, I. V., Mospanova, E. V., Shishkina, S. V., & Tkach, V. I. (2018). Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 968–971. --INVALID-LINK--
-
Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate - Sigma-Aldrich. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Side Product Formation in N-Alkylation of Benzothiazines
Introduction
The N-alkylation of benzothiazines is a fundamental transformation in medicinal chemistry, yielding scaffolds with a wide array of biological activities.[1] However, this reaction is often plagued by the formation of undesirable side products, complicating purification and reducing overall yield. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to enhance selectivity and achieve cleaner reaction profiles. We will explore the causal factors behind common side reactions and offer field-proven solutions grounded in mechanistic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges encountered during the N-alkylation of benzothiazine cores in a direct question-and-answer format.
Q1: I'm observing significant over-alkylation, leading to di-alkylated products or quaternary ammonium salts. How can I favor mono-N-alkylation?
A1: Over-alkylation is the most prevalent side reaction and occurs because the mono-N-alkylated benzothiazine product can be more nucleophilic than the starting material, making it susceptible to a second alkylation event.[2] Several synergistic strategies can be employed to suppress this pathway.
Mechanistic Insight: The nitrogen lone pair's availability increases after the first alkylation due to the electron-donating nature of the alkyl group, enhancing its reactivity towards another equivalent of the electrophile.
Core Strategies for Control:
-
Stoichiometric Control: This is the most direct method.
-
Action: Use the benzothiazine starting material in a slight excess relative to the alkylating agent. A ratio of 1.1:1 (benzothiazine:alkylating agent) is a good starting point. Conversely, using an excess of the alkylating agent will deliberately drive the reaction towards di-alkylation.[2]
-
Causality: By limiting the amount of the alkylating agent, the probability of a second alkylation event is statistically reduced once the primary reaction nears completion.
-
-
Controlled Reagent Addition:
-
Action: Add the alkylating agent dropwise or via syringe pump over an extended period to the reaction mixture containing the deprotonated benzothiazine.
-
Causality: This technique maintains a low, steady-state concentration of the electrophile, ensuring it reacts preferentially with the more abundant starting material anion rather than the newly formed, lower-concentration mono-alkylated product.[3]
-
-
Reaction Temperature:
-
Action: Lower the reaction temperature. While this may slow the overall reaction rate, it often has a more pronounced effect on the second, faster alkylation step.
-
Causality: The activation energy for the second alkylation is often lower. By reducing the thermal energy of the system, you can selectively disfavor this follow-on reaction.[2]
-
Q2: My reaction is yielding a mixture of N-alkylated and O-alkylated products. How do I improve N-selectivity?
A2: This issue is common when the benzothiazine scaffold contains a carbonyl group, such as in 2H-1,4-benzothiazin-3(4H)-one derivatives, creating an ambident nucleophile (both N and O can be alkylated).[4] The selectivity is a delicate balance of factors including the base, solvent, and electrophile.
Mechanistic Insight: Deprotonation of the amide proton generates a resonance-stabilized anion with negative charge density on both the nitrogen and oxygen atoms. The site of alkylation is determined by Hard-Soft Acid-Base (HSAB) theory and the reaction conditions.
Strategies to Favor N-Alkylation:
-
Choice of Base and Solvent System:
-
Action: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[5][6] This combination promotes the formation of the "naked" amide anion.
-
Causality: In polar aprotic solvents, the cation (e.g., Na+) is well-solvated, leaving the anion less associated and more reactive. Under these conditions, the reaction tends to be kinetically controlled, favoring alkylation at the more nucleophilic nitrogen atom. In contrast, conditions that favor ion pairing (less polar solvents) can lead to thermodynamically controlled O-alkylation.[4]
-
-
Protecting Group Strategy:
-
Action: If the molecule contains a highly acidic hydroxyl group that interferes, the most robust solution is to protect it before N-alkylation. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[7][8]
-
Causality: Protection temporarily masks the competing nucleophilic site, forcing the alkylation to occur exclusively at the desired nitrogen atom. The protecting group is then removed in a subsequent step.[9]
-
Q3: My N-alkylation reaction has a low yield or fails to proceed to completion. What are the likely causes and solutions?
A3: Low conversion can be attributed to several factors, ranging from reagent reactivity to suboptimal reaction conditions.
Troubleshooting Checklist:
-
Reactivity of the Alkylating Agent: The leaving group's ability is critical. Reactivity follows the trend: I > Br > Cl >> F .[3]
-
Solution: If using an alkyl chloride with low success, switch to the corresponding bromide or iodide. Alternatively, catalytic amounts of sodium or potassium iodide (KI) can be added to an alkyl bromide/chloride reaction to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[10]
-
-
Inadequate Deprotonation: The base may not be strong enough to fully deprotonate the benzothiazine's N-H group, especially if the ring is substituted with electron-withdrawing groups.
-
Poor Solubility: If the benzothiazine salt or the base is not soluble in the chosen solvent, the reaction will be sluggish.[10]
-
Suboptimal Temperature: The reaction may simply lack sufficient activation energy.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC or LC-MS.[2]
-
Visual Guides & Workflows
Competing Reaction Pathways Diagram
The following diagram illustrates the critical decision points and potential side reactions during N-alkylation.
Caption: Competing pathways in benzothiazine alkylation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield reactions.
Caption: Logical workflow for troubleshooting low-yield N-alkylation.
Optimized Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of 2H-1,4-Benzothiazine
This protocol emphasizes stoichiometric control to minimize over-alkylation.
Materials:
-
2H-1,4-Benzothiazine (1.1 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Alkyl Bromide (1.0 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add the 2H-1,4-benzothiazine.
-
Add anhydrous DMF (approx. 0.1 M concentration) via syringe and cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. A color change may be observed as the anion forms.
-
Dissolve the alkyl bromide in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of a Benzothiazine with a Phenolic Hydroxyl Group
This protocol uses a protection-deprotection strategy to prevent O-alkylation.
Part A: Protection of the Hydroxyl Group
-
Dissolve the phenolic benzothiazine (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol) and stir at room temperature until TLC analysis shows complete conversion to the silyl ether.
-
Work up the reaction by adding water and extracting with ethyl acetate. Dry the organic phase and concentrate. The crude TBDMS-protected intermediate is often pure enough for the next step.
Part B: N-Alkylation (as per Protocol 1)
-
Use the crude TBDMS-protected benzothiazine from Part A as the starting material in Protocol 1.
Part C: Deprotection
-
Dissolve the purified, N-alkylated, TBDMS-protected product in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 mmol).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once deprotection is complete, concentrate the mixture and purify by column chromatography to yield the final N-alkylated phenolic benzothiazine.
Data Summary: Influence of Conditions on Selectivity
The choice of base and solvent has a profound impact on reaction outcomes. The following table summarizes general trends.
| Base | Solvent | Typical Outcome & Rationale | References |
| NaH | DMF, THF | High N-selectivity. Strong, non-nucleophilic base fully generates the anion. Polar aprotic solvent favors kinetic control at the nitrogen. | [5],[12] |
| K₂CO₃ / Cs₂CO₃ | DMF, Acetonitrile | Good for activated systems. Milder, heterogeneous conditions. Cs₂CO₃ is more soluble and basic, often giving better results than K₂CO₃. Can be less selective if O-alkylation is possible. | [13],[14],[15] |
| DBU / Et₃N | CH₂Cl₂, THF | Moderate. Organic bases are useful for acid-sensitive substrates but may not be strong enough for complete deprotonation, leading to lower yields. | |
| Ag₂O | Benzene, Toluene | Can favor O-alkylation. Silver salts coordinate with the oxygen atom, promoting reaction at that site (Pearson's HSAB principle). | [4] |
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method. Co-spot the reaction mixture with your starting material to track its consumption. For more quantitative analysis, LC-MS can be used to identify the masses of the product and any major side products.
-
-
Q: Can I use alcohols as alkylating agents?
-
A: Yes, through a process called "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This is a greener approach but requires a specific transition-metal catalyst (e.g., based on Ru, Ir, or Co) and typically higher temperatures. It avoids the use of alkyl halides.[6]
-
-
Q: My starting material is a 2-aminobenzothiazole. Where will alkylation occur?
-
A: 2-Aminobenzothiazoles have two potential nitrogen sites for alkylation: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. The regioselectivity depends heavily on the reaction conditions and the nature of the alkylating agent. Some studies show preferential alkylation on the endocyclic nitrogen.[16][17]
-
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. reddit.com [reddit.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Benzothiazinone Compounds in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzothiazinone (BTZ) compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this promising class of molecules, including potent anti-tubercular agents like PBTZ169 and BTZ043.[1][2] The inherent reactivity that makes BTZs effective can also contribute to their instability in solution, posing significant challenges for experimental reproducibility, formulation, and clinical development.[3]
This document provides a structured approach to understanding, troubleshooting, and mitigating stability issues. We will delve into the causal mechanisms of degradation and provide validated protocols to help you ensure the integrity of your compounds.
Section 1: Troubleshooting Guide - Common Stability Issues
This section addresses the most frequent problems encountered during the handling of BTZ compounds in solution. Use the following Q&A format and the accompanying decision tree to diagnose and resolve your specific issue.
Q1: I'm observing a rapid loss of my parent BTZ compound in my assay. What are the most likely causes?
A rapid decrease in the concentration of the active BTZ compound is typically attributable to one of three main degradation pathways: hydrolysis, oxidation, or photodegradation. The specific susceptibility of your BTZ derivative depends on its unique structure, but the benzothiazinone core has known liabilities.[4][5]
-
Hydrolysis: The thiazinone ring, which is an ester-like cyclic structure, can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[4][6] This will break open the ring and render the compound inactive.
-
Oxidation: The sulfur atom in the thiazinone ring is a primary site for oxidation, potentially forming sulfoxides or sulfones.[7][8] This can be initiated by atmospheric oxygen, trace metal ions, or oxidative species in your solution.[8]
-
Photodegradation: Aromatic heterocyclic compounds are often sensitive to light, particularly in the UV spectrum.[9] Energy from light can induce reactions that break down the compound, leading to a complex mixture of degradation products.[10]
Use the following decision tree to narrow down the potential cause.
Q2: My BTZ compound is precipitating from the solution. How can I improve its solubility?
Poor aqueous solubility is a well-documented characteristic of the BTZ class, often inversely correlated with potency.[2][11] Precipitation can lead to inaccurate concentration measurements and loss of activity.
-
Primary Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions.
-
Working Solution: When diluting into aqueous buffers, minimize the final concentration of the organic co-solvent (like DMSO) as much as possible. If precipitation occurs upon dilution, consider using formulation aids.
-
Formulation Strategies: For persistent issues, advanced formulation techniques may be necessary. Cyclodextrins can form inclusion complexes that enhance solubility.[12] Additionally, co-solvents such as polyethylene glycol (PEG) or ethanol can be explored, but their compatibility with your specific assay must be validated.
Q3: My HPLC/LC-MS analysis shows new, unexpected peaks over time. What are they?
These new peaks are almost certainly degradation products. A "stability-indicating" analytical method is one that can separate the parent BTZ peak from all potential degradation products, impurities, and excipients.[13]
-
Identify the Products: Characterizing these peaks using mass spectrometry (MS) is crucial. Common transformations include:
-
Oxidation: An increase in mass of +16 Da or +32 Da often corresponds to the formation of a sulfoxide or sulfone, respectively.[7]
-
Hydrolysis: The addition of a water molecule (+18 Da) followed by ring cleavage can lead to various products.
-
Metabolites: In biological systems, BTZs can be metabolized. For example, the nitro group can be reduced to a nitroso intermediate as part of its mechanism of action, or further to an inactive amino derivative (M1 metabolite).[14][15] An unstable hydride-Meisenheimer complex (M2 metabolite) has also been identified as a major biotransformation product.[15][16]
-
Section 2: FAQs - The Chemistry of BTZ Instability
This section provides deeper insights into the chemical principles governing the stability of benzothiazinone compounds.
Q1: What are the specific chemical moieties in the BTZ structure that are prone to degradation?
The stability of a BTZ molecule is dictated by several key structural features. Understanding these provides the basis for rational stabilization strategies.
-
Thiazinone Ring: This heterocyclic ring contains both a thioether-like sulfur and an amide-like linkage. Amide bonds can be susceptible to hydrolysis under strong acid or base conditions.
-
Nitro Group: The C8 nitro group is essential for the anti-tubercular activity of many lead BTZs. It is bio-activated via reduction to a reactive nitroso species that covalently binds to its target enzyme, DprE1.[14][17] However, this reactivity means it can also be reduced by other components in a solution, leading to inactivation.
-
Aromatic Core: The fused benzene ring system can absorb UV light, making the molecule susceptible to photodegradation.[10]
Q2: How does pH specifically impact BTZ stability?
The pH of the solution is one of the most critical factors to control.[5] Both acidic and alkaline conditions can accelerate the hydrolysis of the thiazinone ring. Most drugs exhibit maximum stability in the pH range of 4 to 8.[5] It is essential to perform a stability screen across a range of pH values for your specific compound.
| Condition | Primary Degradation Pathway | Relative Stability | Recommendation |
| pH < 4 | Acid-Catalyzed Hydrolysis | Low to Moderate | Avoid strongly acidic conditions. Buffer to pH 4-7. |
| pH 4 - 7.5 | Minimal Degradation | High | Optimal Range. Use a suitable buffer (e.g., phosphate, citrate). |
| pH > 8 | Base-Catalyzed Hydrolysis | Low | Avoid basic conditions. Buffer to a neutral pH. |
Q3: How should I prepare and store stock solutions of BTZ compounds to maximize their shelf-life?
Proper preparation and storage are fundamental to ensuring the integrity of your compound for the duration of your research.
-
Solvent Selection: Use high-purity, anhydrous grade DMSO for the primary stock solution.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final experimental system.
-
Aliquotting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials (amber glass is preferred). This prevents contamination and avoids multiple freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Storage: Store aliquots at -80°C for long-term storage or -20°C for short-term use. Place vials inside a secondary container with a desiccant to protect against moisture.
-
Handling: When preparing working solutions, allow an aliquot to warm to room temperature before opening to prevent condensation from forming inside the vial. Work quickly and minimize exposure to ambient light and air.
Section 3: Protocols for Stability Assessment & Enhancement
This section provides standardized workflows for proactively assessing the stability of your BTZ compound and implementing strategies to enhance it.
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is an essential first step to identify the intrinsic stability of a drug molecule and its likely degradation pathways, which is critical for developing a stability-indicating method.[18]
Methodology:
-
Preparation: Prepare a solution of your BTZ compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions: Aliquot the solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Incubate at room temperature.
-
Thermal Stress: Incubate at 60°C, protected from light.
-
Photolytic Stress: Expose to a calibrated light source (UV/Vis) as per ICH Q1B guidelines.[18]
-
Control: Keep an aliquot under normal storage conditions (room temperature, protected from light).
-
-
Sampling & Analysis: Take samples at various time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method, preferably with MS detection, to quantify the remaining parent compound and identify degradation products.[19][20]
Protocol 2: Practical Strategies for Enhancing Solution Stability
Based on the results of your forced degradation study, you can implement targeted strategies to protect your compound.
-
pH Control:
-
Action: If acid or base hydrolysis was observed, formulate your working solutions in a buffer system.
-
Example: For a compound most stable at pH 6.5, a 50 mM sodium phosphate buffer is a suitable choice. Always ensure the buffer components do not interfere with your assay.[21]
-
-
Preventing Oxidation:
-
Action: If the compound degraded in the presence of H₂O₂, it is susceptible to oxidation.
-
Procedure:
-
Use high-purity solvents.
-
Before preparing solutions, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Consider adding an antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT), vitamin E (tocopherol), or ascorbic acid.[4][22] The chosen antioxidant and its concentration must be tested to ensure it doesn't interfere with the assay or, in rare cases, act as a pro-oxidant.[8]
-
If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).[12]
-
-
-
Preventing Photodegradation:
-
Action: If significant degradation occurred under light exposure, strict light protection is mandatory.
-
Procedure:
-
Always store stock solutions and working samples in amber-colored vials or tubes.[12]
-
Wrap any clear glass containers (e.g., flasks, assay plates) in aluminum foil.
-
Perform experimental manipulations in a room with minimal lighting or under yellow light, which has less energy than UV or blue light.
-
-
By systematically identifying the stability liabilities of your benzothiazinone compound and implementing these targeted protective measures, you can ensure the integrity and reproducibility of your experimental results, paving the way for successful research and development.
References
- 1. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 2. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. Development and validation of a multiplex UHPLC-MS/MS method for the determination of the investigational antibiotic against multi-resistant tuberculosis macozinone (PBTZ169) and five active metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emedicodiary.com [emedicodiary.com]
- 22. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ADMET Property Optimization for Benzothiazinone Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization of benzothiazinone drug candidates. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address common challenges encountered during preclinical development.
Section 1: Solubility and Permeability Issues (The 'A' and 'D' in ADMET)
Poor aqueous solubility and low intestinal permeability are frequent hurdles for benzothiazinone scaffolds, often leading to low oral bioavailability.[1] This section addresses common questions and provides a detailed troubleshooting guide for the Caco-2 permeability assay, a gold standard for in vitro prediction of human drug absorption.[2]
Frequently Asked Questions (FAQs)
Question 1.1: My benzothiazinone candidate has poor aqueous solubility (<10 µM), making it difficult to prepare stock solutions and dose accurately in my in vitro assays. What are the best strategies to address this?
Answer: This is a common challenge, as a significant percentage of new chemical entities are poorly soluble.[1][3] Attempting to force a compound into solution above its thermodynamic solubility limit can lead to precipitation during the assay, yielding inaccurate and misleading data.[4] Here is a tiered strategy to manage poor solubility:
-
Tier 1: Formulation Strategies: For early-stage in vitro assays, simple formulation adjustments can often suffice.
-
Co-solvents: The use of co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be effective.[5] However, it is critical to ensure the final solvent concentration in the assay medium is low (typically <1% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.
-
pH Adjustment: If your benzothiazinone has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. Conduct a pH-solubility profile to identify the optimal pH range.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can be used to increase solubility.[6]
-
-
Tier 2: Physicochemical Modification: If formulation strategies are insufficient, consider more advanced methods.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[5][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can create a stable amorphous form, which has higher solubility than the crystalline state.[3][9][10] This is a widely used technique for oral drug formulations.[3]
-
-
Causality Check: The goal is not just to dissolve the compound, but to create a formulation that is relevant for predicting in vivo performance. An overly aggressive formulation might produce a positive result in vitro that doesn't translate to an in vivo setting. Always validate that your chosen method doesn't interfere with the biological assay (e.g., enzyme activity, cell viability).
Question 1.2: My benzothiazinone candidate shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay. How can I determine if this is due to poor passive diffusion or if it's a substrate for active efflux transporters?
Answer: Distinguishing between poor membrane transit and active efflux is a critical step in lead optimization. The Caco-2 assay is designed to answer this very question by measuring bidirectional transport.[11][12]
-
Calculate the Efflux Ratio (ER): The primary indicator of active efflux is the efflux ratio, calculated as ER = Papp (B-A) / Papp (A-B).[2]
-
Use Transporter Inhibitors: To confirm which transporter is responsible, the assay can be run in the presence of specific inhibitors.[2][13]
-
Self-Validation: Your experimental design should always include control compounds. A known P-gp substrate (e.g., Talinolol) should show a high ER that is reduced by verapamil, while a high permeability passive transitor (e.g., Propranolol) should have a low ER.[13] This validates that the Caco-2 monolayer is expressing functional transporters.
Troubleshooting Guide: Caco-2 Permeability Assay
This guide addresses common issues that can compromise the integrity of Caco-2 assay data.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| High variability in Papp values between wells/experiments | 1. Inconsistent monolayer integrity. 2. Compound precipitation in donor or receiver wells. 3. Non-specific binding to plasticware. | 1. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Only use wells with TEER values within the lab's established range. A drop in TEER post-experiment indicates cytotoxicity. 2. Check Compound Solubility: Visually inspect wells for precipitation. Re-evaluate the formulation if needed. Analyze samples from the donor well at the end of the experiment to calculate mass balance and confirm the concentration remained stable. 3. Assess Non-Specific Binding: Use low-binding plates. Include a "mass balance" calculation by measuring compound concentration in the donor, receiver, and within the cell lysate at the end of the incubation. Poor recovery (<80%) suggests binding issues. |
| Low Papp for control compounds known to be highly permeable | 1. Monolayer is too thick or has too many cell passages. 2. Incorrect buffer pH. 3. Analytical method (LC-MS/MS) is not sensitive enough. | 1. Cell Culture Optimization: Ensure Caco-2 cells are used within an optimal passage number range (typically 20-40). Standardize seeding density and differentiation time (usually 21 days).[12] 2. Buffer Verification: Confirm the pH of your transport buffer (e.g., HBSS) is correct (typically 7.4).[11] 3. Analytical Validation: Verify the limit of quantification (LOQ) of your LC-MS/MS method is sufficient to detect low concentrations in the receiver well. |
| Efflux ratio for known P-gp substrate is < 2 | 1. Low expression or activity of efflux transporters. 2. The inhibitor used is not potent or is at the wrong concentration. | 1. Cell Line Health: Ensure the Caco-2 cell line has not lost its transporter expression due to high passage numbers. Periodically re-qualify the cell line with a panel of control substrates. 2. Inhibitor Control: Run a positive control for inhibition. For example, show that verapamil increases the A-B permeability of a known P-gp substrate like digoxin. |
Section 2: Metabolic Stability Challenges (The 'M' in ADMET)
High metabolic clearance is a primary reason for the failure of drug candidates. Benzothiazinones can be susceptible to both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.[14][15][16]
Frequently Asked Questions (FAQs)
Question 2.1: My benzothiazinone candidate is rapidly metabolized in human liver microsomes (t½ < 15 min). What are the next steps to identify the metabolic "soft spots" to guide medicinal chemistry efforts?
Answer: A short half-life in liver microsomes indicates rapid Phase I metabolism, most commonly by Cytochrome P450 (CYP) enzymes.[16] The next critical step is "soft spot" analysis to identify which part of the molecule is being modified.[17]
-
Metabolite Identification (MetID) Study: This is the cornerstone of soft spot analysis.[18]
-
Incubate your compound with human liver microsomes (HLM) and NADPH (a necessary cofactor for CYP enzymes) for a set period.
-
Analyze the resulting mixture using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The goal is to find new peaks (metabolites) and determine their mass. The mass shift from the parent compound indicates the type of metabolic reaction (e.g., +16 Da suggests an oxidation).
-
MS/MS fragmentation of the metabolite can often pinpoint the location of the modification on the benzothiazinone core or its substituents.
-
-
In Silico Prediction: Computational tools can predict likely sites of metabolism.[19][20][21]
-
Software like MetaSite or ADMET Predictor™ can analyze your compound's structure and highlight atoms that are most susceptible to CYP-mediated oxidation.[19][20][21]
-
While predictions are not always perfect (experimental confirmation is essential), they can effectively prioritize which metabolites to look for and help interpret complex MS data.[19][20][21]
-
-
Strategy for Optimization: Once a metabolic soft spot is confirmed, medicinal chemists can modify that position to block or slow down the rate of metabolism. Common strategies include:
-
Replacing a metabolically labile hydrogen with a fluorine or a methyl group.
-
Altering the electronics of an aromatic ring to make it less susceptible to oxidation.
-
Question 2.2: How do I design an experiment to differentiate between Phase I and Phase II metabolism for my benzothiazinone candidate?
Answer: You can use a panel of in vitro systems and cofactor combinations to dissect the contribution of different metabolic pathways. Phase I reactions generally add or expose functional groups, while Phase II reactions conjugate small molecules onto the drug, significantly increasing its polarity.[14][15][22]
| In Vitro System | Cofactors Added | Primary Metabolic Pathway(s) Assessed | Interpretation |
| Liver Microsomes | NADPH | Phase I (CYP enzymes) | If the compound is unstable here, it's undergoing CYP-mediated metabolism. |
| Liver Microsomes | NADPH + UDPGA | Phase I and Phase II (Glucuronidation) | If instability increases compared to NADPH alone, it indicates the parent drug or its Phase I metabolite is undergoing glucuronidation. |
| Liver S9 Fraction | NADPH + UDPGA + PAPS | Phase I and Phase II (Glucuronidation, Sulfation) | The S9 fraction contains both microsomal and cytosolic enzymes, allowing for a broader assessment of Phase II pathways. |
| Hepatocytes | (Endogenous cofactors) | All Phase I and II pathways, plus transporters | This is the most physiologically relevant in vitro system, integrating metabolism and transport. Comparing stability in hepatocytes vs. microsomes can reveal the role of uptake transporters and cytosolic enzymes. |
Experimental Workflow:
-
Start with liver microsomes + NADPH. If stable, Phase I metabolism is low.
-
If unstable in microsomes, proceed to hepatocytes. If it's much more unstable in hepatocytes, this could suggest a role for uptake transporters concentrating the drug in the cell or metabolism by cytosolic enzymes not present in microsomes.
-
To confirm Phase II metabolism, run the microsomal assay with the addition of Phase II cofactors (e.g., UDPGA for glucuronidation). A significant increase in parent drug disappearance confirms conjugation is a major clearance pathway.
Section 3: Toxicity and Safety Concerns (The 'T' in ADMET)
Early identification of potential toxicity liabilities is crucial to avoid late-stage attrition. For many heterocyclic scaffolds, two key areas of concern are hERG channel inhibition (cardiotoxicity risk) and Cytochrome P450 inhibition (drug-drug interaction risk).
Frequently Asked Questions (FAQs)
Question 3.1: My compound shows potential hERG inhibition in an early screen. How can I confirm this, and what are some structural modification strategies to mitigate this risk?
Answer: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a major safety concern as it can lead to fatal cardiac arrhythmias. An initial positive "hit" must be followed up with more quantitative assays.
-
Confirmation and Potency Determination:
-
The gold-standard assay is the manual patch-clamp electrophysiology study using cells expressing the hERG channel. This assay will provide a precise IC₅₀ value (the concentration that inhibits 50% of the channel's current).
-
Regulatory agencies like the FDA pay close attention to the "hERG safety margin," which is the ratio of the IC₅₀ value to the anticipated therapeutic plasma concentration. A margin >30-fold is generally considered low risk.
-
-
Mitigation Strategies (Structure-Based): hERG binding is often driven by a combination of lipophilicity and the presence of a basic nitrogen atom.
-
Reduce Lipophilicity: Decrease the compound's LogP. This is often the most effective strategy. Adding polar functional groups or truncating lipophilic side chains can reduce hERG affinity.
-
Modulate Basicity (pKa): If your benzothiazinone has a basic nitrogen, reducing its pKa can decrease the ionic interaction with the channel.
-
Introduce "Metabolic Soft Spots": Paradoxically, introducing a site for rapid metabolism far from the pharmacophore can sometimes be a viable strategy to lower systemic exposure and thus reduce hERG risk, provided the metabolites are inactive and non-toxic.
-
Question 3.2: What are the best practices for assessing Cytochrome P450 (CYP) inhibition to de-risk potential drug-drug interactions (DDIs)?
Answer: Inhibiting major CYP enzymes can dangerously increase the plasma concentrations of co-administered drugs.[23][24][25][26] Regulatory bodies like the FDA provide clear guidance on how to assess this risk.[27][28]
-
Standard Screening Panel: Your compound should be screened against a panel of the most important drug-metabolizing CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[25][26]
-
Determine IC₅₀ Values: The initial screen should determine the IC₅₀ value for each isoform. This is typically done using human liver microsomes and isoform-specific probe substrates.[24]
-
Assess Mechanism of Inhibition: If a potent inhibition (e.g., IC₅₀ < 10 µM) is observed, it's important to determine if it is reversible or time-dependent (TDI). TDI is a greater concern as it involves irreversible inactivation of the enzyme. This is investigated by pre-incubating your compound with the microsomes and NADPH before adding the probe substrate.[24]
-
Regulatory Guidance: The FDA and other agencies have specific cut-off values based on the IC₅₀ and the expected clinical exposure to determine if a dedicated clinical DDI study is required.[27][29][30] Following these guidelines is essential for any compound intended for clinical development.[31][32][33][34][35]
Experimental Workflow Diagram: CYP Inhibition Assessment
Caption: Decision workflow for assessing CYP450 inhibition risk.
Section 4: In Silico Modeling and Prediction
Computational tools are invaluable for prioritizing compounds and guiding design, but their predictions must be interpreted with a clear understanding of their limitations.[36][37][38][39]
Frequently Asked Questions (FAQs)
Question 4.1: My in silico ADMET predictions (e.g., from QSAR models) show low risk, but my subsequent in vitro results are poor. What are the common reasons for this discrepancy?
Answer: This is a frequent and important observation. Discrepancies between in silico and in vitro data often arise from the limitations of the predictive models.[40][41]
-
Domain of Applicability: The predictive power of any QSAR model is highest for compounds that are structurally similar to the "training set" used to build the model.[39] Your novel benzothiazinone scaffold may fall outside the model's domain of applicability, leading to unreliable predictions.
-
Model Simplicity vs. Biological Complexity: In silico models for properties like permeability or metabolism often rely on calculating bulk physicochemical properties (e.g., LogP, TPSA, molecular weight).[42][43] They may fail to account for complex biological processes like:
-
Active Transport: A model might predict good passive permeability based on physicochemical properties, but fail to predict that the compound is a substrate for an efflux transporter like P-gp.
-
Specific Metabolite Formation: A model might predict overall metabolic stability but fail to identify a unique, highly specific metabolic pathway (a "soft spot") that is not well-represented in its training data.[18]
-
-
Data Quality of Training Sets: The models are only as good as the data they were built on. If the training data was of poor quality or inconsistent, the model's predictions will be unreliable.
The Golden Rule: Always treat in silico predictions as guiding hypotheses, not as definitive data. They are best used to rank-order and prioritize a series of analogs for synthesis and testing, not to replace experimental validation.[38]
Logical Diagram: Integrating In Silico and In Vitro Data
Caption: Iterative cycle of drug design using in silico and in vitro data.
References
- 1. pharmtech.com [pharmtech.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. differencebetween.com [differencebetween.com]
- 15. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. - OAK Open Access Archive [oak.novartis.com]
- 21. Making sure you're not a bot! [ask.orkg.org]
- 22. What Is the Difference between Phase I and Phase II Metabolism? → Learn [pollution.sustainability-directory.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nuvisan.com [nuvisan.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. criver.com [criver.com]
- 27. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 28. fda.gov [fda.gov]
- 29. M12 Drug Interaction Studies | FDA [fda.gov]
- 30. fda.gov [fda.gov]
- 31. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 32. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
- 34. pmda.go.jp [pmda.go.jp]
- 35. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 36. ijapbjournal.com [ijapbjournal.com]
- 37. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 38. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 39. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 40. biorxiv.org [biorxiv.org]
- 41. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 42. academic.oup.com [academic.oup.com]
- 43. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Technical Support Center: Refinement of Purification Protocols for 2,1-Benzothiazine Analogs
Welcome to the technical support center for the purification of 2,1-benzothiazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As a Senior Application Scientist, my goal is to not only provide step-by-step instructions but also to explain the underlying principles to empower you to make informed decisions in your own laboratory work.
Introduction: The Purification Challenge of 2,1-Benzothiazine Analogs
2,1-Benzothiazine analogs are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1][2][3][4] However, their purification can present unique challenges due to the presence of nitrogen and sulfur heteroatoms, which can lead to issues with polarity, basicity, and stability. This guide will provide a systematic approach to overcoming these hurdles.
Visualizing the Purification Workflow
A general workflow for the purification of 2,1-benzothiazine analogs is presented below. This diagram outlines the key decision points and techniques from crude product to purified compound.
Caption: General purification workflow for 2,1-benzothiazine analogs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2,1-benzothiazine analogs in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Poor separation or streaking on silica gel column chromatography. | 1. Compound is too polar/basic: The nitrogen atoms in the benzothiazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to streaking.[5][6] 2. Inappropriate solvent system: The mobile phase may not have the correct polarity to effectively elute the compound and separate it from impurities. 3. Column overloading: Exceeding the capacity of the column leads to broad peaks and poor separation.[5] | 1. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the solvent system to neutralize the acidic silica sites and improve peak shape.[5] 2. Optimize the solvent system using TLC: Systematically test different solvent mixtures to achieve a retention factor (Rf) of ~0.3 for your target compound. 3. Reduce sample load: A general rule of thumb is to load 1-5% of the silica gel mass.[5] 4. Consider an alternative stationary phase: For highly basic compounds, neutral or basic alumina, or even reversed-phase chromatography (C18) may be more suitable.[5] |
| Compound "oils out" during recrystallization. | 1. Solution is supersaturated or cooled too quickly: This prevents the orderly arrangement of molecules into a crystal lattice.[5] 2. Presence of impurities: Impurities can disrupt crystal formation.[5] 3. Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures. | 1. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. 2. Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.[5] 3. Add seed crystals: A small crystal of the pure compound can induce crystallization.[5] 4. Use a co-solvent system: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy, then heat until clear and allow to cool slowly.[7] |
| Low recovery after purification. | 1. Compound decomposition on silica gel: The acidic nature of silica can degrade sensitive compounds. 2. Irreversible adsorption to the stationary phase: Highly polar compounds may bind too strongly to the silica.[5] 3. Using too much solvent during recrystallization: This will result in a significant amount of the product remaining in the mother liquor.[5] | 1. Test for stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[5] If unstable, consider a less acidic stationary phase like neutral alumina. 2. Use a more polar eluent: A gradient elution to a highly polar solvent system can help elute strongly bound compounds.[5] 3. Minimize solvent use in recrystallization: Use the minimum amount of hot solvent necessary to dissolve the compound completely. |
| Broad or tailing peaks in HPLC. | 1. Secondary interactions with the stationary phase: Similar to silica gel, residual silanols on C18 columns can interact with basic analytes. 2. Inappropriate mobile phase pH: The ionization state of the compound can affect its retention and peak shape. 3. Column overload. | 1. Use a buffered mobile phase: A buffer can control the pH and minimize interactions with residual silanols. For basic compounds, a slightly acidic pH can improve peak shape. 2. Add an ion-pairing reagent: This can mask the basic sites on the analyte and improve peak symmetry. 3. Reduce injection volume or concentration. [8] |
Frequently Asked Questions (FAQs)
Q1: My 2,1-benzothiazine analog is very polar and doesn't move off the baseline on a TLC plate, even with highly polar solvents. What should I do?
A1: This is a common issue with highly functionalized heterocyclic compounds. Here's a systematic approach:
-
Drastically increase mobile phase polarity: Try solvent systems like dichloromethane/methanol or even ethyl acetate/methanol/ammonium hydroxide.
-
Consider reversed-phase TLC: Use C18-coated TLC plates with a mobile phase like methanol/water or acetonitrile/water. This is often more effective for polar compounds.
-
If all else fails, derivatization might be an option for analytical purposes: Protecting a polar functional group (like an amine) with a non-polar protecting group can significantly alter its chromatographic behavior.[6]
Q2: I have colored impurities in my crude product. How can I remove them?
A2: Colored impurities are often high molecular weight, non-polar compounds.
-
Charcoal treatment during recrystallization: Add a small amount of activated charcoal to the hot solution before filtering.[5] The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.
-
Plug filtration: Pass a solution of your crude product through a short plug of silica gel. The highly colored, non-polar impurities will often stick to the top of the silica, while your more polar product can be eluted.
Q3: How do I choose the best recrystallization solvent for my 2,1-benzothiazine analog?
A3: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.
-
"Like dissolves like": Consider the polarity of your compound. Polar compounds will dissolve better in polar solvents.
-
Trial and error on a small scale: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) with a small amount of your compound.
-
Commonly used solvents for benzothiazine derivatives: Ethanol and methanol are frequently used for the recrystallization of 2,1-benzothiazine analogs.[1][2][9]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar 2,1-Benzothiazine Analog
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).[10]
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound using TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Crystalline 2,1-Benzothiazine Analog
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely.
-
Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. bvchroma.com [bvchroma.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Benzothiazinone Resistance Mechanisms
Welcome to the technical support center for researchers working with benzothiazinone-based drugs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the mechanisms of action and, critically, the emergence of resistance in mycobacteria. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to help you navigate experimental challenges and interpret your results with confidence.
Overview: The Benzothiazinone (BTZ) Mechanism of Action
Benzothiazinones (BTZs), including preclinical candidates like BTZ043 and Macozinone (PBTZ169), are a potent class of antimycobacterial agents.[1][2][3] Their bactericidal activity stems from the inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .[2][4]
DprE1 is a flavoenzyme that, along with its partner DprE2, is essential for converting decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA).[1][5] DPA is the sole donor of arabinose for the synthesis of arabinan, a critical component of both arabinogalactan and lipoarabinomannan, which are vital polymers in the unique mycobacterial cell wall.[2][6]
BTZs are prodrugs. Inside the mycobacterium, the FAD cofactor of DprE1 reduces the BTZ's nitro group to a reactive nitroso derivative.[1][7] This activated intermediate then forms a covalent bond with a specific cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, irreversibly inactivating the enzyme.[8][9][10] This blockade of arabinan synthesis leads to cell lysis and bacterial death.[2][4]
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 4. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - Research - Institut Pasteur [research.pasteur.fr]
- 5. Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Validation & Comparative
A Head-to-Head Comparison of BTZ043 and PBTZ169: Next-Generation Anti-Mycobacterial Agents
A Technical Guide for Researchers in Drug Development
In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with new mechanisms of action. Among the most promising candidates are the benzothiazinones (BTZs), a class of potent bactericidal agents. This guide provides an in-depth, objective comparison of two leading BTZ compounds: BTZ043 and its optimized successor, PBTZ169 (also known as macozinone).
This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative anti-mycobacterial activity, supported by experimental data. We will delve into their shared mechanism of action, differences in potency, safety profiles, and preclinical and clinical development status.
The Common Enemy: DprE1 and the Mycobacterial Cell Wall
Both BTZ043 and PBTZ169 share a novel and highly specific mechanism of action: the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme essential for the biosynthesis of two vital components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan.[1][2] By targeting DprE1, these compounds effectively halt the production of D-arabinofuranose, the sole donor of arabinose residues for the synthesis of these crucial cell wall polymers.[3] This disruption of cell wall integrity leads to rapid bacterial death.[1]
The inhibitory action of BTZ043 and PBTZ169 on DprE1 is covalent and irreversible, classifying them as suicide inhibitors.[1][4] This is achieved through a unique activation process within the mycobacterium. The nitro group of the benzothiazinone is reduced by the flavin adenine dinucleotide (FAD) cofactor in the DprE1 active site, forming a reactive nitroso derivative.[1][4] This intermediate is then subjected to a nucleophilic attack by a conserved cysteine residue (Cys387) in the DprE1 active site, resulting in the formation of a stable covalent adduct that permanently inactivates the enzyme.[1][5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Target Validation: Confirming DprE1 as the Target of Benzothiazinones in Mycobacterium tuberculosis
Introduction
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutics with new mechanisms of action.[1][2] A cornerstone of modern anti-TB drug discovery is the validation of novel drug targets.[3][4] The mycobacterial cell wall, a complex and unique structure essential for the bacterium's survival and virulence, represents a rich source of such targets.[5][6]
Within the intricate biosynthetic network of the cell wall, the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as one of the most vulnerable and pharmacologically validated targets in Mtb.[5][7] DprE1 is a critical flavoenzyme involved in the synthesis of arabinans, essential components of the Mtb cell wall.[6][8] Its discovery as a target was driven by the characterization of benzothiazinones (BTZs), a class of compounds exhibiting exceptionally potent, nanomolar bactericidal activity against both drug-susceptible and resistant Mtb isolates.[9][10][11]
This guide provides an in-depth comparison of the orthogonal experimental strategies used to unequivocally validate DprE1 as the molecular target of benzothiazinones. We will move from genetic and whole-cell approaches to direct biochemical and atomic-level structural evidence, explaining not only the protocols but also the scientific rationale that makes this a landmark case in modern antibiotic development.
The DprE1 Pathway and the Benzothiazinone Mechanism of Action
DprE1 is the first of a two-enzyme epimerase system (DprE1/DprE2) that converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential polysaccharides of the mycobacterial cell wall.[1][8][12] DprE1, a FAD-dependent oxidase, catalyzes the initial oxidation of DPR to its 2'-keto intermediate, DPX.[8]
Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.
Benzothiazinones function as mechanism-based suicide inhibitors.[9] They are prodrugs that are activated by DprE1 itself. The flavin cofactor (FAD) within DprE1 is first reduced to FADH₂ during the oxidation of the natural substrate, DPR. This FADH₂ then reduces the nitro group of the BTZ molecule to a highly reactive nitroso species.[8][9] This electrophilic intermediate rapidly forms an irreversible covalent bond with the thiol group of a critical cysteine residue (Cys387 in Mtb DprE1) in the enzyme's active site, permanently inactivating it and halting cell wall synthesis.[9][13][14]
Caption: Mechanism of action for a covalent DprE1 inhibitor like BTZ.
A Multi-Pronged Approach to Target Validation
Caption: Workflow for the validation of DprE1 as an inhibitor's target.
Pillar 1: Genetic and Cellular Validation
Causality: The foundational step in target validation is to link a compound's whole-cell activity to a specific gene or protein. Genetic methods provide this crucial link by demonstrating that specific alterations to the proposed target protein directly affect the cell's susceptibility to the drug.
Method 1: Resistant Mutant Analysis The most compelling genetic evidence comes from analyzing spontaneous resistant mutants. The principle is simple: if a drug acts on a single target, bacteria that survive high concentrations of the drug will likely have a mutation in the gene encoding that target.
Experimental Protocol:
-
Selection: Inoculate a large population of Mtb (~10⁸-10⁹ CFU) onto solid media (e.g., Middlebrook 7H11) containing BTZ at a concentration 10-100 times its Minimum Inhibitory Concentration (MIC).
-
Isolation: Incubate plates at 37°C for 3-4 weeks. Colonies that appear are putative resistant mutants.
-
Verification: Re-streak isolated colonies on both drug-free and drug-containing media to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from confirmed resistant isolates and a wild-type control.
-
Gene Sequencing: Amplify the dprE1 gene (Rv3790) using PCR and sequence the amplicon. Compare the sequences from resistant mutants to the wild-type sequence to identify mutations.
Supporting Data: Mutations in the dprE1 gene, particularly at the Cys387 codon, are consistently found in BTZ-resistant Mtb.[13][15] These mutations, such as C387S or C387G, abolish the site of covalent attachment, leading to high-level resistance.[9][13]
Table 1: Comparative MICs of Benzothiazinones Against Wild-Type and DprE1 Mutant Mtb
| Compound | Mtb Strain | DprE1 Mutation | MIC (ng/mL) | Fold-Increase in MIC | Reference(s) |
|---|---|---|---|---|---|
| BTZ043 | H37Rv | Wild-Type | ~1 | - | [9] |
| BTZ043 | Mutant | Cys387Ser | >10,000 | >10,000 | [9] |
| PBTZ169 | H37Rv | Wild-Type | ~0.5 | - | [13] |
| PBTZ169 | Mutant | Cys387Gly | 1,000 | 2,000 | [13][15] |
| PBTZ169 | Mutant | Cys387Ser | 4,000 | 8,000 |[13][15] |
Method 2: Target Overexpression The "target abundance" principle states that if a drug's efficacy is due to inhibiting a specific target, then increasing the amount of that target in the cell should require more drug to achieve the same inhibitory effect, resulting in a higher MIC.
Experimental Protocol:
-
Vector Construction: Clone the wild-type dprE1 gene into an inducible mycobacterial expression vector (e.g., pMV261 or a TET-inducible system).
-
Transformation: Electroporate the overexpression plasmid into wild-type Mtb.
-
MIC Determination: Determine the MIC of the BTZ against the overexpression strain in both the presence and absence of the inducer molecule (e.g., tetracycline).
-
Comparison: Compare the MIC values. A significant increase in MIC upon induction of DprE1 overexpression validates target engagement.[16]
Pillar 2: Biochemical and Enzymatic Validation
Causality: While genetic data provides a strong link, it doesn't prove direct interaction. Biochemical validation moves from the complex cellular environment to a simplified in vitro system with purified components to demonstrate that the drug directly inhibits the enzymatic activity of the target protein.
Method 1: In Vitro DprE1 Inhibition Assay This is the cornerstone of biochemical validation. A robust enzymatic assay measures the catalytic activity of purified DprE1 protein and quantifies how effectively an inhibitor blocks this activity.
Experimental Protocol (DCPIP-Coupled Assay): This assay spectrophotometrically measures the re-oxidation of FADH₂ on DprE1 by the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced).
-
Protein Expression & Purification: Express recombinant Mtb DprE1 (often as a His-tagged protein in E. coli) and purify it using affinity chromatography.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing DCPIP, the DprE1 substrate (e.g., farnesylphosphoryl-β-D-ribofuranose, FPR, a shorter-chain analog of DPR), and varying concentrations of the BTZ inhibitor.
-
Initiation & Measurement: Add purified DprE1 enzyme to initiate the reaction. Monitor the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the initial reaction rates and plot them against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Kinetic parameters like Kᵢ and kₗᵢₙₐ꜀ₜ can be determined to confirm a covalent, time-dependent inhibition mechanism.[9][16]
Supporting Data: BTZs exhibit potent, time-dependent inhibition of purified DprE1, consistent with their covalent mechanism of action.
Table 2: In Vitro Inhibition of Purified DprE1 Enzyme
| Compound | Inhibition Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| BTZ043 | Covalent, Irreversible | Potent, time-dependent | [9] |
| PBTZ169 | Covalent, Irreversible | ~2 | [13] |
| TBA-7371 | Non-covalent | ~14 |[17][18] |
Method 2: Mass Spectrometry To definitively prove covalent adduct formation, mass spectrometry can be used to measure the precise mass of the DprE1 protein before and after incubation with a BTZ.
Experimental Protocol:
-
Incubation: Incubate purified DprE1 with its substrate (DPR or FPR) and the BTZ compound to allow for activation and adduct formation.
-
Sample Preparation: Remove excess, unbound drug.
-
Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-MS).
-
Interpretation: A mass increase in the treated protein that corresponds exactly to the molecular weight of the activated BTZ molecule provides direct physical evidence of a covalent bond.[9]
Pillar 3: Biophysical and Structural Validation
Causality: The ultimate proof of a drug-target interaction is to visualize it. Biophysical and structural methods provide this atomic-level confirmation, offering irrefutable evidence of the binding mode and guiding future structure-based drug design.
Method 1: X-Ray Crystallography Solving the crystal structure of DprE1 in complex with a BTZ derivative provides a static, high-resolution snapshot of the molecular interaction.
Experimental Protocol (High-Level):
-
Complex Formation: Incubate purified DprE1 with the BTZ compound to form the covalent adduct.
-
Crystallization: Screen for conditions that allow the DprE1-BTZ complex to form highly ordered crystals.
-
Data Collection & Structure Solution: Expose the crystal to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-drug complex is built and refined.
Supporting Data: The crystal structure of DprE1 in complex with BTZ043 unambiguously shows the electron density corresponding to a covalent semimercaptal bond between the drug and the sulfur atom of Cys387.[9][19] The structure also reveals other key interactions within the active site that contribute to the inhibitor's high affinity.[20][21]
Method 2: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful biophysical technique that can validate target engagement within the complex environment of a cell lysate or even intact cells. The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced unfolding.
Experimental Protocol:
-
Cell Treatment: Treat live Mtb cells or cell lysates with the BTZ compound or a vehicle control.
-
Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells (if treated whole) and centrifuge to pellet the aggregated, unfolded proteins.
-
Detection: Analyze the amount of soluble DprE1 remaining in the supernatant at each temperature using Western blotting with a DprE1-specific antibody.
-
Data Analysis: Plot the fraction of soluble DprE1 against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, direct binding.[22]
Comparative Analysis: A Self-Validating System
A powerful way to validate the specific covalent mechanism of BTZs is to compare their activity against that of non-covalent DprE1 inhibitors in the context of a Cys387 mutation.
-
The Logic: A mutation at Cys387 should dramatically impact the activity of a covalent inhibitor that requires this residue for binding. However, it should have a much smaller effect on a non-covalent inhibitor that binds to the active site through other interactions.
-
The Evidence: As expected, DprE1 enzymes with Cys387 mutations (e.g., C387S) are almost completely resistant to inhibition by the covalent drug PBTZ169. In stark contrast, these same mutant enzymes remain largely susceptible to inhibition by non-covalent compounds.[13][14][15] This differential effect provides compelling, self-validating proof of the distinct and specific mechanism of action of benzothiazinones.
Conclusion
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Future target-based drug discovery for tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Frontiers | The progress of Mycobacterium tuberculosis drug targets [frontiersin.org]
- 13. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. pnas.org [pnas.org]
- 21. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Bioisosteric Replacement for 2,1-Benzothiazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 2,1-benzothiazine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and monoamine oxidase (MAO) inhibitory effects.[1][2][3] However, like many privileged structures, its inherent physicochemical properties, particularly those of the cyclic sulfonamide moiety, can present significant challenges in drug development, including issues with metabolic stability, solubility, and off-target activities.
This guide provides a senior-level perspective on navigating these challenges through strategic bioisosteric replacement. We will move beyond simple functional group swapping to explore the causal reasoning behind selecting specific bioisosteres, supported by comparative experimental data and detailed synthetic protocols. Our objective is to empower researchers to rationally design next-generation 2,1-benzothiazine analogs with optimized drug-like properties.
The Strategic Framework for Bioisosteric Modification
Bioisosteric replacement is a cornerstone of lead optimization, aimed at creating new molecules with similar biological effects but improved physicochemical or pharmacokinetic profiles.[4][5] The decision to employ this strategy is driven by the need to overcome specific, identified liabilities in a lead compound. The process is iterative, involving a cycle of design, synthesis, and testing to validate the strategic choice.
Caption: A logical workflow for applying bioisosteric replacement in lead optimization.
Targeting the Core: Bioisosteres for the Cyclic Sulfonamide
The sulfonamide group is a frequent target for modification due to its hydrogen bonding capabilities, acidity, and metabolic profile. Several non-classical bioisosteres have emerged as powerful alternatives.
Sulfonimidamides: Modulating Acidity and Permeability
Sulfonimidamides, as aza-analogs of sulfonamides, offer a compelling replacement strategy.[6] They introduce an additional vector for substitution and significantly alter the electronic properties of the sulfur center. A key advantage is the modulation of acidity; cyclic sulfonimidamides are generally less acidic (pKa ≈ 6) than corresponding carboxylic acids or tetrazoles, which can lead to improved membrane permeability and a more favorable logD at physiological pH.[7]
Comparative Physicochemical Properties
| Bioisostere | Structure Example | Typical pKa | Key Advantages |
| Cyclic Sulfonamide | 2,1-Benzothiazine | ~9-10 | Well-established chemistry |
| Cyclic Sulfonimidamide | Aza-analog of 2,1-Benzothiazine | ~6-7 | Lower pKa, improved permeability, higher metabolic stability.[7] |
| Sulfoximine | Aza-analog of Sulfone | N/A (non-acidic NH) | Introduces chirality, adds H-bond donor, improves solubility.[6] |
Experimental Protocol: Synthesis of a Cyclic Sulfonimidamide Bioisostere
This protocol describes a two-step synthesis for a generic aryl-substituted cyclic sulfonimidamide, a strategy adaptable to 2,1-benzothiazine precursors.[7]
Step 1: Synthesis of Trifluoroacetyl-Protected Sulfinamide
-
To a solution of the starting aryl methyl sulfoxide (1.0 eq) in dichloromethane (DCM, 0.5 M) at -78 °C, add trifluoroacetic anhydride (1.5 eq).
-
Stir the mixture for 30 minutes, then add 2,6-lutidine (2.0 eq).
-
After another 30 minutes, add the desired amine (e.g., methyl L-alaninate hydrochloride, 1.2 eq) and triethylamine (1.5 eq).
-
Allow the reaction to warm slowly to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with DCM.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected sulfinamide.
Step 2: Deprotection and Cyclization
-
Dissolve the purified sulfinamide (1.0 eq) in methanol (0.2 M).
-
Add potassium carbonate (K2CO3, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate to afford the cyclic sulfonimidamide product.
Sulfoximines: Introducing Chirality and Enhancing Solubility
Replacing the sulfonyl group with a sulfoximine introduces a chiral sulfur(VI) center and an additional hydrogen bond donor (the NH group), which can significantly improve aqueous solubility and introduce new, beneficial interactions with the biological target.[6] While not a direct replacement for the entire cyclic sulfonamide, this strategy is highly relevant for modifying related benzothiazine sulfones or for designing novel analogs where the endocyclic nitrogen is repositioned.
Case Study: Bioisosteric Replacement of an Exocyclic Carboxamide
Many potent 2,1-benzothiazine derivatives feature a carboxamide or carboxylic acid at the 3-position.[3] These functional groups are often associated with poor ADME properties. Heterocyclic bioisosteres like tetrazoles and acylsulfonamides can offer significant advantages.
One study on MCL-1/BCL-xL inhibitors demonstrated that replacing a carboxylic acid with an acylsulfonamide bioisostere maintained potent activity while improving cellular effects.[8]
Comparative Biological Activity
| Compound | R Group | MCL-1 Ki (µM) | BCL-xL Ki (µM) | Effect on HL60 Cell Viability |
| Parent Acid | -COOH | 0.85 | 1.95 | Moderate |
| Bioisostere 7d | -CONHSO2Me | 0.80 | 1.82 | Improved[8] |
This data clearly shows that the acylsulfonamide is an excellent bioisosteric replacement for the carboxylic acid in this specific scaffold, preserving potency while enhancing the desired cellular outcome.
Caption: Visualizing the transition from a problematic lead to an optimized candidate.
Modifying the Aromatic Core and Peripheral Substituents
Bioisosteric replacement is not limited to the core heteroatom functionality. Strategic modifications to the benzothiazine's aromatic ring and its substituents can also yield significant benefits.
-
Aromatic Ring Analogs: Replacing the benzene ring with a bioisosteric heterocycle like thiophene or pyridine can alter the molecule's electronic distribution, solubility, and potential for metabolic attack. For instance, 2,1-benzothiazine derivatives incorporating thiophene moieties have shown potent MAO inhibitory activity.[1][9][10]
-
Substituent Modification: Classical replacements like swapping a metabolically labile methyl group for a stable trifluoromethyl group can block sites of metabolism and alter lipophilicity. Structure-activity relationship (SAR) studies on benzothiazole analogs have shown that trifluoromethyl groups are well-tolerated and can influence enzyme inhibition.[11]
Conclusion and Future Outlook
The 2,1-benzothiazine scaffold remains a highly valuable starting point for the design of new therapeutic agents. The key to unlocking its full potential lies in the rational application of bioisosteric replacement strategies to mitigate inherent liabilities. By moving beyond the traditional sulfonamide to explore alternatives like sulfonimidamides and by strategically modifying peripheral functionalities, researchers can fine-tune the physicochemical and pharmacokinetic properties of these molecules. The successful application of these principles, guided by a robust cycle of design, synthesis, and comparative testing, will continue to drive the discovery of safer and more effective 2,1-benzothiazine-based drugs.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 5. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Benzothiazinone Activity
Introduction: The Promise and Challenge of Benzothiazinones
Benzothiazinones (BTZs) represent a groundbreaking class of bactericidal agents with extraordinary potency against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Compounds like BTZ043 and PBTZ169 have demonstrated nanomolar activity against both drug-susceptible and multidrug-resistant (MDR) strains, making them vital candidates in the fight against a resilient global epidemic[1][2].
The efficacy of BTZs stems from a highly specific mechanism of action. They are prodrugs that are activated by the FAD-dependent enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][3]. This activation involves the reduction of the BTZ's nitro group to a reactive nitroso species, which then forms a covalent bond with a critical cysteine residue (Cys387) in the DprE1 active site[3][4]. This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), an essential precursor for the mycobacterial cell wall components arabinogalactan and lipoarabinomannan, leading to rapid cell lysis[4][5][6].
While this potent in vitro (in a controlled laboratory setting) activity is promising, the ultimate success of any drug candidate hinges on its performance in vivo (within a living organism). The transition from the petri dish to a complex biological system is fraught with challenges, including pharmacokinetics (PK), drug metabolism, and host-pathogen interactions[7][8]. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of benzothiazinone activity, explaining the causality behind the experimental choices and exploring the critical, yet often imperfect, correlation between these two essential domains of drug development.
The Foundational Stage: In Vitro Assessment of Benzothiazinone Potency
In vitro assays serve as the primary screening funnel, designed to rapidly assess a compound's direct antimicrobial activity, confirm its mechanism of action, and establish a baseline for its potency. These systems are self-validating; a potent compound must demonstrate efficacy across multiple, mechanistically-linked assays.
Key In Vitro Methodologies
-
Minimum Inhibitory Concentration (MIC) Determination: This is the cornerstone assay for quantifying antimicrobial potency. It determines the lowest drug concentration that prevents visible bacterial growth. For Mtb, the Microplate Alamar Blue Assay (MABA) is a widely accepted standard.[9][10].
-
DprE1 Enzyme Inhibition Assay: To confirm that the observed antibacterial activity is due to the intended mechanism, a direct enzymatic assay is crucial. This validates that the BTZ compound is indeed inhibiting DprE1.
-
Intracellular Activity (Macrophage) Model: Since Mtb is an intracellular pathogen that primarily resides within host macrophages, it is essential to determine if a compound can penetrate the host cell and kill the bacteria within. This assay serves as a critical bridge between simplistic liquid culture assays and complex in vivo models.[11][12].
Data Presentation: Typical In Vitro Performance of Lead Benzothiazinones
| Parameter | BTZ043 | PBTZ169 | Significance |
| MIC vs. Mtb H37Rv (ng/mL) | ~1 | ~0.3 - 0.5 | Demonstrates nanomolar potency against replicating bacteria.[1][13] |
| MIC vs. MDR Mtb Strains | Similar to H37Rv | Similar to H37Rv | Shows activity is unaffected by resistance to other drugs.[14] |
| DprE1 Inhibition (IC₅₀) | Low nanomolar | Low nanomolar | Confirms the on-target activity and mechanism of action.[3] |
| Intracellular Activity | Potent | Potent | Indicates ability to reach the pathogen within its host cell niche.[11][12] |
Experimental Protocols
-
Preparation: Mtb H37Rv is cultured in Middlebrook 7H9 broth supplemented with ADC to the mid-log phase.
-
Serial Dilution: The BTZ compound is serially diluted in a 96-well microplate. PBTZ169 can be used as a positive control.[9].
-
Inoculation: The bacterial culture is diluted and added to each well. Control wells contain bacteria only.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Readout: A solution of Alamar Blue (resazurin) and Tween 80 is added to all wells and incubated for 16-24 hours.[9]. Viable, respiring bacteria reduce the blue resazurin to pink resorufin.
-
Determination: The MIC is defined as the lowest drug concentration that results in ≥90% inhibition of fluorescence, indicating no metabolic activity.[10].
-
Reaction Mixture: Recombinant Mtb DprE1 enzyme is incubated in a reaction buffer (e.g., 20 mM glycylglycine, pH 8.5) containing Amplex Red and horseradish peroxidase.[9].
-
Inhibitor Addition: The BTZ compound, dissolved in DMSO, is added to the mixture. A DMSO-only well serves as a negative control, and a known DprE1 inhibitor (like PBTZ169) serves as a positive control.
-
Reaction Initiation: The reaction is started by adding the DprE1 substrate, farnesyl-phospho-ribose (FPR).
-
Monitoring: The enzymatic activity, which generates hydrogen peroxide and subsequently the fluorescent product resorufin via the coupled reaction, is monitored by measuring fluorescence at 572 nm.[9].
-
Analysis: The concentration of the BTZ compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.
The Proving Ground: In Vivo Evaluation in Animal Models
While in vitro data establish potential, in vivo experiments are the definitive test of a drug's therapeutic utility. These models integrate the complexities of host physiology, providing critical data on efficacy, pharmacokinetics, and safety that cannot be replicated in a test tube.
Key In Vivo Methodologies
-
Mouse Model of Tuberculosis: The BALB/c mouse is the most common model for initial efficacy testing due to its well-characterized immune response and the availability of standardized protocols. Both acute (high-dose infection, short treatment) and chronic (low-dose aerosol infection, longer treatment) models are used.[2][9][12].
-
Guinea Pig Model of Tuberculosis: This model is particularly valuable because guinea pigs, like humans, form well-structured, caseous, and often necrotic granulomas upon infection with Mtb.[15][16]. This allows for the crucial assessment of a drug's ability to penetrate these complex lesions to reach the bacteria.[17].
-
Pharmacokinetic (PK) Studies: PK studies measure how the body affects the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). Mice or rats are typically dosed orally, and blood samples are collected over time to determine key parameters like maximum concentration (Cmax) and total drug exposure (AUC), which are essential for correlating dose with efficacy.[10][18].
Data Presentation: Typical In Vivo Performance of Lead Benzothiazinones
| Parameter | BTZ043 | PBTZ169 | Significance |
| Efficacy (Mouse Model) | Significant CFU reduction in lungs/spleen | Significant CFU reduction in lungs/spleen | Confirms bactericidal activity in a living organism.[2][9] |
| Efficacy (Guinea Pig Model) | Reduction of bacterial burden in granulomas | Not as widely reported as BTZ043 | Demonstrates penetration into and activity within human-like lesions.[15][16][17] |
| Oral Bioavailability (Mouse) | Moderate | Improved over BTZ043 due to better solubility | Determines how much of the drug reaches systemic circulation to act.[10] |
| Key PK Parameter (Cmax) | Dose-dependent | Dose-dependent | Relates the administered dose to the peak concentration achieved in the blood.[10] |
Experimental Protocols
-
Infection: Female BALB/c mice are infected with a low dose of Mtb H37Rv via an aerosol exposure chamber to establish a lung infection.
-
Treatment Initiation: After 4 weeks, allowing a chronic infection to establish, treatment is initiated. One group receives the BTZ compound (e.g., 25 mg/kg) daily via oral gavage. A control group receives the vehicle only.
-
Duration: Treatment continues for 4-8 weeks.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.
-
CFU Enumeration: Dilutions are plated on Middlebrook 7H11 agar. After 3-4 weeks of incubation, colonies are counted to determine the bacterial load (CFU). Efficacy is measured as the log₁₀ CFU reduction compared to the vehicle control group.
Visualizing the Process and Principles
Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)
For benzothiazinones, the strong in vitro potency generally translates to significant in vivo efficacy.[1][19]. However, the correlation is not always linear, and understanding the discrepancies is key to optimizing drug candidates. A compound with a superior MIC does not guarantee superior in vivo performance.
Causality Behind IVIVC Discrepancies
-
Pharmacokinetics and Bioavailability: This is the most common reason for poor correlation. A BTZ derivative might have a sub-nanomolar MIC but if it is poorly absorbed from the gut or rapidly metabolized by the liver, its concentration at the site of infection (the lungs) will be too low to be effective.[7][8]. PBTZ169, for instance, was developed to have improved solubility and PK properties over earlier BTZs, leading to better in vivo potency despite similar in vitro MICs.[10].
-
Penetration into Granulomas: The unique, caseous environment of a tuberculous granuloma is a significant barrier to drug entry.[15]. An in vitro assay exposes bacteria directly to the drug, whereas in vivo, the drug must cross multiple physiological barriers. The guinea pig model is specifically employed to select compounds that can effectively penetrate these structures.[16][17].
-
Bacterial Metabolic State: In vitro MIC assays measure activity against rapidly dividing bacteria. However, within a chronic in vivo infection, a significant portion of the Mtb population may be in a slow-replicating or non-replicating persistent state, which can reduce the efficacy of cell-wall active agents like BTZs.[14][20].
-
Host Factors: The host immune system, absent in vitro, plays a complex role in vivo.[8]. Furthermore, host metabolism can convert the parent drug into less active or inactive metabolites, reducing its overall efficacy.[21].
Conclusion: An Integrated Approach for Drug Development
The development of benzothiazinones as potent anti-tuberculosis agents provides a clear illustration of the critical interplay between in vitro and in vivo studies. In vitro assays are indispensable for high-throughput screening, confirming the mechanism of action, and establishing structure-activity relationships. They provide the foundational data that justifies moving a compound forward.
However, the complex, multifactorial environment of a living host remains the ultimate arbiter of a drug's therapeutic potential. In vivo models, particularly those that recapitulate key aspects of human disease like the guinea pig granuloma model, are essential for evaluating the integrated effects of pharmacokinetics, drug distribution, and host-pathogen interactions. A successful IVIVC is not about achieving a perfect 1:1 prediction, but about building a comprehensive understanding of how a compound's intrinsic potency translates into clinical efficacy. This integrated approach ensures that only the most promising, robust, and effective benzothiazinone candidates advance toward clinical use, offering new hope against a formidable pathogen.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitubercular activity of benzothiazinone-loaded human serum albumin nanocarriers designed for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Molecular Docking Score Validation for Novel DprE1 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating computational docking scores for new inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) of Mycobacterium tuberculosis. Moving beyond a simple checklist, this document elucidates the scientific rationale behind a multi-tiered validation strategy, ensuring that promising in-silico hits translate into viable antimycobacterial leads.
Introduction: The Imperative for Novel DprE1 Inhibitors
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutics acting on unexploited targets. DprE1, a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, has emerged as a premier target for drug development.[1][2][3] It catalyzes a crucial epimerization step in the formation of decaprenyl-phospho-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan—two indispensable components of the Mtb cell wall.[3][4][5] Genetic disruption of dprE1 is lethal to the bacterium, making it a highly vulnerable point of attack.[5]
The In-Silico Hypothesis: Molecular Docking Against DprE1
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[8] The process begins with high-quality 3D structures of both the DprE1 enzyme, available from databases like the Protein Data Bank (e.g., PDB ID: 6G83[9]), and the potential inhibitor.
The choice of docking software is a critical first step, as different algorithms and scoring functions can yield varied results. A comparative analysis is often warranted.
Table 1: Comparison of Common Molecular Docking Software
| Software | Docking Algorithm Principle | Scoring Function Examples | Key Characteristics |
| Glide (Schrödinger) | Hierarchical search with filters; systematic and stochastic elements.[10] | GlideScore, Emodel.[10] | Balances speed and accuracy well; widely used in industry. |
| GOLD | Genetic algorithm for flexible ligand docking.[11] | GoldScore, ChemScore.[11] | Highly effective for ligands with many rotatable bonds. |
| AutoDock Vina | Machine-learning-based empirical scoring function with a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization. | Vina Score. | Open-source and widely used in academia; computationally efficient.[12] |
| Surflex-Dock | Based on a protomol, a representation of the binding pocket derived from a known ligand.[11] | Surflex-Score. | Effective when a known active ligand's binding mode is established.[11] |
A favorable docking score (typically a low negative value in kcal/mol) suggests a stable protein-ligand complex. However, this score is an estimation. Its true value lies in its ability to prioritize compounds for the crucial next phase: experimental validation.
The Validation Gauntlet: A Step-Wise Experimental Workflow
A robust validation strategy progresses logically from direct enzyme inhibition to whole-cell activity and finally to on-target confirmation within the bacterium. This workflow systematically de-risks a candidate inhibitor, ensuring that resources are focused on the most promising compounds.
Caption: A multi-tiered workflow for validating novel DprE1 inhibitors.
Tier 1: Direct Enzyme Inhibition (In-Vitro Assay)
The first and most direct test of a docking prediction is to measure the compound's ability to inhibit the purified DprE1 enzyme. This confirms a direct molecular interaction and allows for the determination of the half-maximal inhibitory concentration (IC50).
Scientific Rationale: This step isolates the interaction between the compound and its intended target, free from confounding cellular factors like membrane permeability or efflux pumps. A potent IC50 value provides the first piece of concrete evidence that the docking score reflected a meaningful biochemical interaction.
Experimental Protocol: In-Vitro DprE1 Inhibition Assay (Fluorescence-Based) [3][13]
This protocol measures the FAD-dependent oxidation of the substrate DPR by DprE1. The reduction of FAD to FADH2 can be coupled to the reduction of resazurin (non-fluorescent) to resorufin (highly fluorescent).
-
Reagents & Materials:
-
Purified recombinant Mtb DprE1 enzyme.
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR).
-
Test inhibitor (dissolved in DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20.
-
Resazurin solution.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer. A typical final concentration range might be 0.01 µM to 100 µM.
-
In a 96-well plate, add 50 µL of assay buffer containing the DprE1 enzyme to each well.
-
Add 2 µL of the diluted test inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a solution containing the DPR substrate and resazurin.
-
Immediately place the plate in a kinetic plate reader and monitor the increase in fluorescence over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Tier 2: Whole-Cell Antimycobacterial Activity (MIC Assay)
A compound that potently inhibits the DprE1 enzyme must also be able to penetrate the complex Mtb cell wall and accumulate at its target to be effective. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining a compound's whole-cell activity.[14]
Scientific Rationale: The MIC value provides a clinically relevant measure of a compound's efficacy. A significant discrepancy between a potent IC50 and a weak MIC may indicate problems with cell permeability, degradation of the compound, or active removal by bacterial efflux pumps.
Experimental Protocol: Broth Microdilution MIC Assay for Mtb [15][16]
-
Reagents & Materials:
-
M. tuberculosis H37Rv (ATCC 27294).
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.
-
Test inhibitor and control drugs (e.g., isoniazid, rifampicin).
-
96-well microplates.
-
-
Procedure:
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 10^5 Colony Forming Units (CFU)/mL in the assay wells.[16]
-
Plate Preparation: Prepare two-fold serial dilutions of the test compound in the 96-well plates. A typical starting range for a novel agent is 0.015 to 128 µg/mL.[16] Include a drug-free growth control and a sterile control.
-
Inoculation: Add the prepared Mtb inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C. Readings are typically taken between 7 and 21 days, once visible growth is apparent in the drug-free control well.[16]
-
-
Data Analysis:
Tier 3: Confirming On-Target Activity in the Cellular Milieu
Even if a compound has a low MIC, it is crucial to confirm that its antibacterial activity is a direct result of DprE1 inhibition. Off-target effects are a common reason for project failure.[4] Two key experiments provide this definitive link.
Scientific Rationale: These experiments are designed to demonstrate causality. If the compound's primary target is DprE1, then specifically increasing the amount of DprE1 in the cell or introducing mutations into its binding site should directly affect the compound's efficacy.
Caption: Logic diagram for confirming DprE1 as the molecular target.
-
Target Overexpression: In this experiment, the gene encoding DprE1 is placed on a plasmid and introduced into a surrogate species like M. smegmatis or into Mtb itself. This leads to higher-than-normal levels of the DprE1 enzyme in the cell. If the compound specifically targets DprE1, more of the drug will be required to inhibit the increased number of enzyme molecules, resulting in a higher MIC. A significant MIC shift (e.g., >8-fold) in the overexpressing strain compared to the wild-type is strong evidence of on-target activity.[13][18]
-
Resistant Mutant Analysis: Mtb is cultured in the presence of sub-lethal concentrations of the inhibitor, allowing for the spontaneous emergence of resistant mutants. The dprE1 gene from these resistant bacteria is then sequenced. The discovery of point mutations that lead to amino acid changes within the predicted binding pocket of DprE1 provides definitive proof of the inhibitor's binding site and mechanism of action.[13][19]
A Tale of Two Mechanisms: Covalent vs. Non-Covalent Inhibition
DprE1 is targeted by two distinct classes of inhibitors, a crucial consideration for both computational modeling and experimental design.[1][4][20]
-
Covalent Inhibitors: This class, which includes the well-studied benzothiazinones (BTZs) like BTZ043 and Macozinone, typically contains a nitro group.[21] Inside the DprE1 active site, the FADH2 cofactor reduces the inhibitor's nitro group to a reactive nitroso species. This species then forms an irreversible covalent bond with a key cysteine residue (Cys387), permanently inactivating the enzyme.[5][19]
-
Non-Covalent Inhibitors: These compounds bind to the active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Caption: Mechanism of covalent inhibition of DprE1 by nitro-aromatic compounds.
Table 2: Comparison of DprE1 Inhibitor Classes
| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |
| Mechanism | Irreversible bond formation with Cys387.[1][21] | Reversible binding via non-covalent forces. |
| Example Scaffolds | Benzothiazinones (BTZ), Dinitrobenzamides (DNB).[4][5] | Azaindoles, Pyrazolopyridinones.[4] |
| Potency | Often exhibit very high potency (low nM IC50s).[20] | Potency can vary widely. |
| Docking Strategy | Requires specialized covalent docking protocols to model the bond formation. | Standard non-covalent docking protocols are sufficient. |
| Resistance | Typically arises from mutations in Cys387.[19] | Can arise from various mutations within the binding pocket. |
Data Synthesis: Building a Compelling Case
The ultimate goal of this validation cascade is to build a cohesive and compelling data package for a novel inhibitor. The convergence of computational predictions with multi-tiered experimental evidence provides the confidence needed to advance a compound into lead optimization.
Table 3: Hypothetical Validation Data for a Novel DprE1 Inhibitor
| Parameter | Result | Interpretation |
| Docking Score | -10.5 kcal/mol | Strong predicted binding affinity; high-priority candidate for synthesis. |
| DprE1 IC50 | 0.05 µM | Potent, direct inhibition of the target enzyme confirmed. |
| Mtb H37Rv MIC | 0.2 µM (0.09 µg/mL) | Excellent whole-cell activity; compound is cell-permeable. |
| MIC Shift (DprE1 O/E) | 16-fold increase | Strong evidence that DprE1 is the primary target in the cell. |
| Cytotoxicity (HepG2) | >50 µM | High selectivity index (>250); compound is not broadly toxic to human cells. |
Conclusion
The journey from a promising molecular docking score to a validated DprE1 inhibitor is a rigorous, multi-step process. Computational predictions serve as an invaluable starting point, but they must be substantiated by robust experimental data. By systematically confirming enzymatic inhibition, cellular activity, and on-target engagement, researchers can build an unassailable case for their novel compounds. This integrated strategy, blending the predictive power of in-silico methods with the empirical certainty of biochemistry and microbiology, is the cornerstone of modern, efficient drug discovery against tuberculosis.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. rcsb.org [rcsb.org]
- 10. schrodinger.com [schrodinger.com]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents | MDPI [mdpi.com]
- 21. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzothiazinone Analogs: Benchmarking against Benzoxazinone and Quinazolinone Scaffolds
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, the benzo-fused heterocyclic systems have consistently demonstrated significant therapeutic potential. This guide provides a comprehensive comparative analysis of three prominent scaffolds: benzothiazinones, and their bioisosteric analogs, benzoxazinones and quinazolinones. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental insights.
Introduction: The Rationale for a Comparative Study
Benzothiazinones, benzoxazinones, and quinazolinones share a common bicyclic framework, consisting of a benzene ring fused to a six-membered heterocyclic ring. The key distinction lies in the heteroatoms at positions 1 and 3 of the heterocyclic ring: sulfur and nitrogen in benzothiazinones, oxygen and nitrogen in benzoxazinones, and two nitrogen atoms in quinazolinones. This subtle variation in the core structure can profoundly influence the physicochemical properties, metabolic stability, and biological activity of the resulting analogs.
The rationale for this comparative study is rooted in the principle of bioisosteric replacement, a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. By systematically comparing these three scaffolds, we can elucidate the impact of the heteroatom substitution on their therapeutic potential and identify the most promising scaffold for specific disease targets. A synthetic pathway that allows for the interconversion of these scaffolds by replacing the sulfur atom in benzothiazinones with oxygen or nitrogen provides a direct and efficient means for such a comparative investigation[1][2].
Synthetic Methodologies: A Unified and Divergent Approach
The synthesis of these heterocyclic cores can be approached through both distinct and unified strategies. Understanding the nuances of these synthetic routes is crucial for generating diverse libraries of analogs for biological screening.
General Synthetic Strategy for Benzoxazinones
A prevalent method for the synthesis of 1,4-benzoxazin-3-ones involves the reaction of anthranilic acids with various substituted benzoyl chlorides in the presence of a base like triethylamine[3]. This straightforward approach allows for the introduction of diverse substituents on the phenyl ring. Another versatile method involves the acid-catalyzed reaction of anthranilic acids with ortho esters[4]. A newer approach utilizes cyanuric chloride as a cyclization agent for the reaction between N-phthaloylglycine and anthranilic acid[5].
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1 eq.) in a suitable solvent (e.g., chloroform, pyridine), add triethylamine (1.2 eq.).
-
Cool the mixture to 0°C and add benzoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired benzoxazinone.
General Synthetic Strategy for Quinazolinones
The synthesis of quinazolinones is well-established, with numerous methods available. A common and efficient route involves the reaction of anthranilic acid with an appropriate acyl chloride to form a 2-substituted benzoxazin-4-one intermediate, which is then treated with an amine or ammonia to yield the corresponding quinazolinone[6][7]. This two-step, one-pot synthesis is highly versatile. Other methods include the copper-catalyzed domino reaction of alkyl halides and anthranilamides[8] and the iron(III) chloride-catalyzed reaction of isatoic anhydride with amidoxime derivatives[8].
Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one
-
Reflux a mixture of anthranilic acid (1 eq.) and acetic anhydride (2 eq.) for 2 hours to form 2-methyl-4H-3,1-benzoxazin-4-one.
-
Remove the excess acetic anhydride under reduced pressure.
-
To the resulting benzoxazinone, add aniline (1.1 eq.) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure quinazolinone.
General Synthetic Strategy for Benzothiazinones
The synthesis of benzothiazinones, particularly the potent 8-nitrobenzothiazinones, has been a subject of significant interest. A novel and efficient synthetic pathway starts from thiourea derivatives, allowing for the formation of the thiazinone ring in a single step[1][2]. This method is applicable for creating a wide variety of analogs. A more traditional route involves the reaction of substituted ortho-fluorobenzoic acids with thionyl chloride, followed by reaction with ammonium thiocyanate to yield halogenated benzoyl isothiocyanates, which then undergo cyclization[9].
Experimental Protocol: Synthesis of an 8-Nitrobenzothiazinone Analog
-
Treat the corresponding substituted benzoic acid with thionyl chloride in toluene to form the benzoyl chloride.
-
React the benzoyl chloride with ammonium thiocyanate in acetonitrile to yield the benzoyl isothiocyanate.
-
The subsequent cyclization to the benzothiazinone can be achieved under appropriate conditions, often involving a base.
-
Purify the final product by column chromatography.
Comparative Biological Activities: A Multifaceted Landscape
The biological activities of these three scaffolds are diverse and potent, with each class showing promise in different therapeutic areas.
Benzoxazinones: From Enzymes to Herbicides
Benzoxazinone derivatives have demonstrated a broad spectrum of biological activities. They have been identified as inhibitors of enzymes such as α-chymotrypsin[3] and factor Xa[10]. Furthermore, naturally occurring benzoxazinones like DIMBOA and DIBOA are known for their allelopathic, antifungal, and antimicrobial properties[11][12][13][14][15][16]. Their phytotoxic effects have also led to their investigation as potential natural herbicide models[17][18].
Quinazolinones: A Privileged Scaffold in Oncology and Beyond
Quinazolinones are widely recognized as a "privileged structure" in medicinal chemistry due to their extensive range of pharmacological activities[19][20][21][22][23][24][25]. They have been extensively investigated as anticancer agents, with some derivatives already commercialized[19][21]. Their mechanisms of action in cancer include inhibition of DNA repair enzymes, EGFR, and tubulin polymerization[26][27]. Beyond oncology, quinazolinones exhibit anti-inflammatory, antimicrobial, anti-HIV, antimalarial, and antihypertensive effects[19][20][21][22][23]. Their antibacterial activity, particularly against resistant strains like MRSA, has also been a focus of research[28][29][30].
Benzothiazinones: Potent Agents Against Tuberculosis
The most prominent and well-documented biological activity of benzothiazinones is their potent effect against Mycobacterium tuberculosis (Mtb)[1][31][32][33][34][35]. 8-Nitrobenzothiazinones, such as BTZ043 and macozinone (PBTZ169), are among the most promising anti-TB drug candidates and have been in clinical trials[1][31][36][37][38]. They act as mechanism-based inhibitors of the enzyme decaprenylphosphoryl-β-D-ribofuranose-2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall[31][35][36][39][40]. This covalent inhibition leads to cell lysis and bacterial death[35][36].
Structure-Activity Relationship (SAR) Insights
The biological activity of these scaffolds is highly dependent on the nature and position of substituents on the bicyclic core.
Benzoxazinone SAR
For α-chymotrypsin inhibition, the presence of substituents on the benzene ring of the benzoxazinone core generally reduces inhibitory potential[3]. However, fluoro, chloro, and bromo substituents on a phenyl substituent can increase activity[3]. In the context of phytotoxicity, the lack of a hydroxyl group at C-2 and the presence of a hydroxyl group at N-4 enhance activity[12].
Quinazolinone SAR
For anticancer activity, substituents at the 2, 6, and 8 positions of the quinazolinone ring are significant for pharmacological activity[21][24][26]. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial activities[26]. For anti-inflammatory activity, halogen substituents on the aromatic ring can significantly enhance the inhibition of COX-2 gene expression[41].
Benzothiazinone SAR
In the case of antitubercular benzothiazinones, the 8-nitro group is crucial for their mechanism of action, as it is reduced to a reactive nitroso species that covalently binds to a cysteine residue in the active site of DprE1[36][39]. The substituents at the 2-position significantly influence the potency and pharmacokinetic properties of the compounds[31][32][34]. Extended or branched alkyl chains at the N-position can enhance potency[32].
Comparative Performance Data
While a direct head-to-head comparison of all three scaffolds for a single biological target across multiple studies is scarce, we can compile representative data to illustrate their potential.
| Scaffold | Target/Activity | Representative Compound | IC50/MIC | Reference |
| Benzoxazinone | α-Chymotrypsin Inhibition | Compound 1 | 6.5 µM | [3] |
| Quinazolinone | Anticancer (Leukemia) | Compound (101) | 5.8 µM | [19] |
| Quinazolinone | Antibacterial (MRSA) | Compound 27 | ≤0.5 µg/mL | [29] |
| Benzothiazinone | Antitubercular (Mtb) | Compound 8o | 0.0001 µM | [32] |
Note: This table presents data from different studies and should be interpreted as illustrative of the potential of each scaffold rather than a direct comparison under identical conditions.
Visualizing the Scaffolds and Their Interactions
To better understand the relationships and experimental workflows, the following diagrams are provided.
Caption: Relationship between the core scaffolds and their prominent biological activities.
Caption: A generalized synthetic workflow for generating quinazolinone analogs from a common intermediate.
Caption: Proposed mechanism of action for antitubercular benzothiazinones.
Conclusion: Guiding Future Drug Discovery Efforts
This comparative guide highlights that while benzothiazinones, benzoxazinones, and quinazolinones share a structural resemblance, their biological profiles are distinct and complementary.
-
Benzothiazinones have emerged as exceptionally potent and specific agents for tuberculosis, a disease with an urgent need for new therapeutics. Their mechanism of action is well-defined, providing a solid foundation for further optimization.
-
Quinazolinones represent a versatile and "privileged" scaffold with a proven track record in oncology and a wide array of other therapeutic areas. The extensive body of research on quinazolinones offers a rich resource for designing new drugs with diverse biological targets.
-
Benzoxazinones , while perhaps less explored in clinical settings compared to quinazolinones, exhibit intriguing biological activities, including enzyme inhibition and potential as natural product-based herbicides.
For researchers and drug development professionals, the choice of scaffold will ultimately depend on the specific therapeutic target and desired pharmacological profile. The synthetic accessibility and the potential for bioisosteric modification among these three scaffolds provide a powerful toolkit for lead optimization. Future research should focus on direct, head-to-head comparative studies of these analogs against a panel of biological targets to further elucidate their relative strengths and weaknesses, thereby guiding the rational design of next-generation therapeutics.
References
- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bibrepo.uca.es [bibrepo.uca.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 26. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Confirming the Covalent Binding Mode of Irreversible Inhibitors to DprE1
Introduction: DprE1, a Critical Vulnerability in Mycobacterium tuberculosis
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).[1][2] It plays a pivotal role in the biosynthesis of the mycobacterial cell wall by catalyzing a key epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA).[3][4][5] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two indispensable components of the Mtb cell wall.[4][6] The enzyme's essentiality for bacterial viability and its absence in humans make DprE1 a prime target for the development of novel anti-tubercular drugs.[1][6]
Irreversible inhibitors, which form a stable covalent bond with their target, offer distinct advantages, including enhanced potency and a prolonged duration of action.[7] Several classes of potent DprE1 inhibitors, such as the well-studied benzothiazinones (BTZs), function through a covalent mechanism.[4][8][9] These inhibitors typically contain a nitro group that is reduced by the enzyme to a reactive nitroso species. This intermediate then forms a covalent adduct with a highly conserved cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inactivation of the enzyme and subsequent bacterial death.[4][5][10][11]
Given the therapeutic promise of this mechanism, unequivocally confirming the covalent binding mode is a cornerstone of the drug discovery and development process. This guide provides a comprehensive, multi-faceted strategy for researchers to rigorously validate the irreversible inhibition of DprE1.
The Strategic Workflow: A Triad of Evidentiary Support
A robust validation of irreversible binding cannot rely on a single experiment. Instead, it requires a convergence of evidence from biochemical, biophysical, and structural methodologies. Each approach provides a unique piece of the puzzle, and together they build an irrefutable case for a covalent mechanism of action.
Figure 1: An integrated workflow for confirming the covalent binding of an inhibitor to DprE1, progressing from kinetic characterization to direct structural evidence.
Part 1: Biochemical Assays – Probing the Kinetics of Inhibition
Biochemical assays are the foundational step, designed to differentiate between reversible and irreversible modes of inhibition by examining the kinetic profile of the enzyme-inhibitor interaction.
Time-Dependent Inhibition (TDI) Assay
Causality: An irreversible inhibitor forms a covalent bond over time, leading to a progressive loss of enzyme activity. This contrasts with a reversible inhibitor, which typically reaches equilibrium rapidly.[12][13] Therefore, observing an increase in inhibition with longer pre-incubation times is a key indicator of a covalent mechanism.[12][14]
Experimental Protocol:
-
Preparation: Assemble reactions containing purified DprE1 enzyme and a range of inhibitor concentrations in a suitable assay buffer.
-
Pre-incubation: Incubate the enzyme-inhibitor mixtures for varying durations (e.g., 0, 15, 30, 60 minutes) at a constant temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
-
Activity Measurement: Monitor the rate of product formation using a continuous assay format.[12][13]
-
Data Analysis: Determine the initial velocity for each condition. Plot the observed rate of inhibition versus the pre-incubation time. A shift in the IC50 value with pre-incubation is indicative of TDI.[15]
Data Interpretation:
| Experimental Outcome | Inferred Mechanism |
| Inhibition potency (IC50) increases with pre-incubation time. | Suggests time-dependent inhibition, characteristic of an irreversible or slow-binding inhibitor. |
| IC50 remains constant regardless of pre-incubation time. | Suggests a rapid, reversible binding mode. |
Jump-Dilution Assay for Irreversibility
Causality: This assay directly assesses the reversibility of the enzyme-inhibitor complex. For an irreversible inhibitor, the covalent bond is stable and will not dissociate upon dilution. In contrast, a reversible inhibitor will dissociate from the enzyme when the complex is diluted, leading to a recovery of enzyme activity.[16][17][18]
Experimental Protocol:
-
Complex Formation: Incubate DprE1 with a high concentration of the inhibitor (e.g., 10-20 times its IC50) to ensure maximal complex formation.
-
Rapid Dilution: Perform a rapid and significant dilution (e.g., 100-fold) of the enzyme-inhibitor complex into a reaction mixture containing the substrate.[17][19][20] This dilution reduces the free inhibitor concentration to well below its IC50.[18][19]
-
Monitor Activity: Immediately and continuously monitor enzyme activity over time.[17][18]
-
Control: Perform a parallel experiment with a known reversible inhibitor to validate the assay setup.
Data Interpretation:
| Experimental Outcome | Inferred Mechanism |
| No significant recovery of enzyme activity is observed post-dilution. | Strongly indicates irreversible or very slow, tight-binding inhibition. |
| Enzyme activity rapidly returns to near-uninhibited levels. | Indicates a reversible binding mode. |
Part 2: Mass Spectrometry – Direct Detection of the Covalent Adduct
While kinetic assays provide compelling indirect evidence, mass spectrometry (MS) offers direct physical proof of a covalent bond by precisely measuring the mass of the modified protein.[21][22]
Figure 2: Conceptual workflow for confirming covalent adduct formation via intact protein mass spectrometry.
Experimental Protocol:
-
Sample Preparation: Incubate purified DprE1 with a molar excess of the test inhibitor. A control sample with DprE1 and vehicle (e.g., DMSO) is essential.
-
Desalting: Remove excess unbound inhibitor and buffer salts using a suitable method like C4 ZipTips or size-exclusion chromatography.
-
MS Analysis: Analyze the samples using high-resolution mass spectrometry, such as ESI-TOF (Electrospray Ionization Time-of-Flight).[21]
-
Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein in both the control and inhibitor-treated samples.
Data Interpretation:
| Experimental Outcome | Inferred Mechanism |
| A mass increase in the treated sample that corresponds precisely to the molecular weight of the inhibitor. | Provides unequivocal evidence of 1:1 covalent adduct formation.[21][23] |
| No mass shift is observed between control and treated samples. | Suggests the absence of a stable covalent bond under the tested conditions. |
| A mass shift corresponding to a fragment of the inhibitor is observed. | May indicate that a metabolite or a fragment of the parent inhibitor is the species forming the covalent bond. |
Part 3: X-ray Crystallography – Visualizing the Covalent Bond
The definitive evidence for a covalent binding mode is a high-resolution crystal structure of the inhibitor bound to DprE1. This technique provides an atomic-level snapshot of the interaction, visualizing the precise covalent linkage and the binding pose of the inhibitor.[24][25][26]
Causality: The electron density map generated from X-ray diffraction data will unambiguously show a continuous link between the inhibitor and the target amino acid residue if a covalent bond has formed.
Experimental Protocol:
-
Protein Crystallization: Produce high-purity, crystallization-grade DprE1.
-
Complex Formation: Form the DprE1-inhibitor complex. This is often achieved by soaking pre-grown apo-DprE1 crystals in a solution containing the inhibitor.[24] For inhibitors requiring enzymatic activation (like BTZs), co-crystallization in the presence of a substrate analogue may be necessary.[8]
-
Data Collection: Collect X-ray diffraction data from the complex crystals, typically at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data to solve the 3D structure. Carefully examine the Fo-Fc difference electron density maps in the active site.
Data Interpretation:
| Experimental Outcome | Inferred Mechanism |
| Clear, continuous electron density is observed connecting the inhibitor to the thiol side chain of Cys387. | Provides definitive visual proof of a covalent bond.[24][25][27] |
| The inhibitor is observed in the active site, but no connecting electron density to Cys387 is present. | Indicates a non-covalent binding mode.[24][25][26] |
| No electron density for the inhibitor is observed. | The inhibitor did not bind in the crystal lattice under the conditions used. |
Table of Comparative Methodologies:
| Technique | Information Provided | Key Advantage | Limitations |
| Time-Dependent Inhibition | Kinetic profile (kinact/KI) | High-throughput, provides kinetic constants | Indirect evidence of covalency |
| Jump-Dilution Assay | Qualitative assessment of reversibility | Simple, direct test for irreversibility | Does not provide kinetic parameters |
| Mass Spectrometry | Direct confirmation of covalent adduct and stoichiometry | Unambiguous proof of covalent modification[21][28] | Does not identify the specific binding site residue |
| X-ray Crystallography | Atomic-level detail of the covalent bond and binding site interactions | The "gold standard" for structural validation[29] | Technically challenging, requires high-quality crystals |
Conclusion: An Integrated and Authoritative Approach
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assayquant.com [assayquant.com]
- 13. assayquant.com [assayquant.com]
- 14. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one (CAS Number: 7117-31-9). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Compound: Hazard Identification and Risk Assessment
GHS Hazard Classification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
2.1. Hand Protection: Chemical-Resistant Gloves
Given the skin-irritant nature of this compound, appropriate chemical-resistant gloves are essential. For incidental contact, such as handling closed containers or accidental splashes, nitrile gloves are a suitable choice. For extended contact or when working with solutions of the compound, heavier-duty gloves should be considered.
| Glove Material | Recommendation for Incidental Contact | Recommendation for Extended Contact | Rationale |
| Nitrile | Excellent | Good | Offers good resistance to a range of chemicals and is a suitable alternative for those with latex allergies. Punctures are also more easily visible. |
| Neoprene | Good | Excellent | Provides good resistance to a broad range of chemicals, including some acids and caustics. Offers good pliability and tear resistance.[1] |
| Latex | Fair | Poor | While offering good dexterity, latex gloves have been shown to have lower resistance to many chemicals and can cause allergic reactions.[1] |
Best Practices for Glove Use:
-
Always inspect gloves for any signs of damage before use.
-
For procedures with a higher risk of splashes, consider double-gloving.
-
Remove and replace gloves immediately if they become contaminated.
-
Never reuse disposable gloves.
-
Wash hands thoroughly after removing gloves.
2.2. Eye and Face Protection: Preventing Serious Injury
Due to the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: Provide a minimum level of protection and should be worn for all procedures.
-
Chemical Splash Goggles: Essential when there is a risk of splashes or when handling solutions of the compound.
-
Face Shield: Should be worn in conjunction with safety goggles during activities with a high potential for splashes, such as when transferring large volumes of solutions or during vigorous mixing.
2.3. Body Protection: Laboratory Coats and Aprons
A standard laboratory coat should be worn at all times to protect against skin contact. For procedures with a significant risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
2.4. Respiratory Protection: Mitigating Inhalation Risks
As this compound is a crystalline powder, there is a risk of inhaling airborne particles, which can cause respiratory irritation. The need for respiratory protection depends on the specific procedure and the effectiveness of engineering controls.
-
Engineering Controls First: Whenever possible, handle the solid compound in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.
-
Respirator Selection: If engineering controls are not sufficient to control exposure, a NIOSH-approved respirator is required. For crystalline powders, a respirator with a particulate filter is appropriate.
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| N95 Filtering Facepiece Respirator | 10 | For low-level dust exposure when weighing small quantities in a well-ventilated area. |
| Half-Mask Elastomeric Respirator with P100 filters | 10 | Offers a better facial seal and higher filtration efficiency. Recommended for routine handling of the powder. |
| Full-Facepiece Elastomeric Respirator with P100 filters | 50 | Provides a higher level of respiratory protection and also protects the eyes and face. Recommended for handling larger quantities or when there is a risk of splashes. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25-1000 | Offers the highest level of respiratory protection and is recommended for extended work with the compound or in situations with high potential for dust generation. |
A formal respiratory protection program, including fit testing and training, is required for all personnel who wear respirators.[2]
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Safe Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing: When weighing the solid, use a draft shield or a powder containment hood to minimize the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.
3.2. Spill Response
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or highly hazardous spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent material.
-
Clean the Spill: Carefully scoop up the absorbed material or the covered powder and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
3.3. Waste Disposal
All waste containing this compound, including excess compound, contaminated labware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. As a sulfonamide derivative, it should not be disposed of down the drain.
Emergency Procedures: Immediate Actions for Exposure
4.1. Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing while continuing to flush.
-
Seek medical attention if irritation persists.
4.2. Eye Contact
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3][4]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention from an ophthalmologist.
4.3. Inhalation
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
4.4. Ingestion
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention. Provide the medical team with the name of the compound and any available safety information.
Diagrams and Visualizations
PPE Donning and Doffing Workflow
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
